molecular formula C10H10BrNO B1286687 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 6729-30-2

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1286687
CAS No.: 6729-30-2
M. Wt: 240.1 g/mol
InChI Key: VTTMGWBZSGXBTC-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTMGWBZSGXBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609230
Record name 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-30-2
Record name 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID60609230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. It is important to note that while calculated physicochemical parameters are available from various chemical suppliers, experimentally determined values for several key properties, including melting point, boiling point, pKa, and aqueous solubility, have not been found in a comprehensive search of publicly available scientific literature. Furthermore, no information regarding the biological activity or associated signaling pathways for this specific compound has been identified. The experimental protocols provided herein are generalized standard methods and would require specific adaptation and validation for this compound.

Core Physicochemical Properties

This compound is a halogenated benzazepine derivative. Its chemical structure and basic identifiers are provided below.

  • IUPAC Name: this compound

  • CAS Number: 6729-30-2[1]

  • Molecular Formula: C₁₀H₁₀BrNO[1]

  • Molecular Weight: 240.10 g/mol [1]

  • SMILES: O=C1NC2=CC=C(Br)C=C2CCC1[1]

Quantitative Data Summary
PropertyValue (this compound)Value (7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one)Data TypeSource
Melting Point Not Available107 °CPredicted[2]
Boiling Point Not Available370.2 ± 41.0 °CPredicted[2]
pKa Not Available2.17 ± 0.20Predicted[2][3]
LogP 2.72392.97550Calculated[1][2]
Topological Polar Surface Area (TPSA) 29.1 Ų29.10 ŲCalculated[1][2]
Hydrogen Bond Donors 11Calculated[1]
Hydrogen Bond Acceptors 11Calculated[1]
Rotatable Bonds 00Calculated[1]
Aqueous Solubility Not AvailableNot Available--

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

  • Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • In a subsequent, more careful determination, heat the sample at a slower rate (e.g., 1-2 °C/min) as the temperature approaches the approximate melting point.[4]

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the substance.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]

  • Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer solution) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.

  • Apparatus: Stoppered flasks, orbital shaker with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the test compound to a flask containing a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).[5]

    • Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the flasks for a sufficient period to allow for equilibration (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and separate the solid from the liquid phase by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6][7]

pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds containing a chromophore close to the ionizable center, where the UV-Vis spectrum changes with pH.

  • Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. By measuring the change in absorbance of a compound in solutions of varying pH, the pKa can be determined from the resulting titration curve.[8]

  • Apparatus: UV-Vis spectrophotometer with a plate reader, 96-well UV-transparent microplates, pH meter, a series of buffer solutions covering a wide pH range.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add a series of buffer solutions with known pH values.

    • Add a small, fixed amount of the compound stock solution to each well.

    • Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.[8]

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[9]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

  • Apparatus: Stoppered test tubes or vials, orbital shaker, centrifuge, analytical instrumentation (e.g., HPLC, LC-MS) for quantification.

  • Procedure:

    • Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol.

    • Prepare a solution of the compound in one of the phases.

    • Add a known volume of this solution to a tube containing a known volume of the other phase.

    • Seal the tube and shake it for a sufficient time to reach equilibrium (e.g., several hours).

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical method.[10]

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of P.

Workflow and Logical Relationships

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purity cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., HPLC, NMR, MS) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Purity_Analysis->Solubility pKa pKa Determination (UV-Vis Spectroscopy) Purity_Analysis->pKa LogP LogP Determination (Shake-Flask) Purity_Analysis->LogP Data_Compilation Compile Quantitative Data Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report Generate Technical Guide Data_Compilation->Report

Physicochemical Characterization Workflow

The diagram above illustrates a logical workflow for the characterization of a new chemical entity, starting from its synthesis and purification, followed by the determination of key physicochemical properties, and concluding with data compilation and reporting.

References

An In-Depth Technical Guide to 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS Number: 6729-30-2)

Author: BenchChem Technical Support Team. Date: December 2025

A review of available scientific and patent literature reveals a significant lack of in-depth technical information for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This compound, identified by CAS number 6729-30-2, appears to be a novel or sparsely researched chemical entity within the public domain. While commercially available, detailed experimental protocols for its synthesis, comprehensive biological activity data, and its mechanism of action are not readily found in published academic journals or patents.

This guide summarizes the limited available information and provides context based on related chemical structures. It is intended for researchers, scientists, and drug development professionals who may be interested in this compound as a potential intermediate or a starting point for novel therapeutic agent discovery.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that these are primarily computed or basic catalog data and may not have been experimentally verified in peer-reviewed literature.

PropertyValueSource
CAS Number 6729-30-2ChemScene[1]
Molecular Formula C₁₀H₁₀BrNOChemScene[1]
Molecular Weight 240.10 g/mol ChemScene[1]
Synonyms 6-bromo-1,3,4,5-tetrahydro-2h-1-benzazepin-2-oneChemScene[1]
Purity Typically >95%ChemScene[1]
Storage Room temperatureChemScene[1]

Computed Physicochemical Properties:

PropertyValueSource
Topological Polar Surface Area (TPSA) 29.1 ŲChemScene[1]
logP 2.7239ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Synthesis and Experimental Protocols

Exhaustive searches of scientific databases and patent literature did not yield a specific, detailed experimental protocol for the synthesis of this compound. The synthesis of related brominated benzo[b]azepin-2-one derivatives has been reported, suggesting potential synthetic routes that could be adapted for this specific compound.

For instance, the synthesis of the isomeric 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been described. One reported method involves the bromination of the parent compound, 2,3,4,5-tetrahydro-1H-1-benzo[b]azepin-2-one. While not directly applicable, this suggests that bromination of the benzo[b]azepin-2-one core is a feasible synthetic step. The position of bromination would be dependent on the specific reaction conditions and the directing effects of the substituents on the aromatic ring.

A hypothetical synthetic approach for this compound could potentially start from a commercially available brominated precursor that can be elaborated to form the seven-membered ring.

It is crucial to emphasize that any attempt to synthesize this compound would require careful planning and execution by trained organic chemists, as the specific conditions and potential challenges are not documented.

Biological Activity and Mechanism of Action

There is no publicly available data on the biological activity or mechanism of action of this compound. The benzo[b]azepine scaffold is a constituent of various biologically active molecules, and related benzodiazepine structures are well-known for their diverse pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties. These activities are often mediated through interaction with GABAA receptors.

However, it is not possible to extrapolate the specific biological profile of this compound from its structural similarity to other compounds alone. Its unique substitution pattern could lead to novel pharmacology.

The absence of published biological data suggests that this compound may be:

  • A synthetic intermediate for more complex, proprietary molecules.

  • A compound that has been synthesized and screened in private drug discovery programs without public disclosure of the results.

  • A novel compound that has not yet been subjected to biological evaluation.

Logical Relationships in Drug Discovery

The potential utility of this compound in a drug discovery workflow can be conceptualized as follows. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore the structure-activity relationship (SAR).

Drug_Discovery_Workflow This compound This compound Chemical_Modification Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) This compound->Chemical_Modification Compound_Library Diverse Compound Library Chemical_Modification->Compound_Library Biological_Screening High-Throughput Screening Compound_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

Spectral Characterization of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of the compound 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The document outlines the expected data from various spectroscopic techniques, details the experimental protocols for acquiring such data, and presents relevant biological pathway and analytical workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the analysis and development of related pharmaceutical compounds.

Compound Overview

Compound Name: this compound CAS Number: 6729-30-2[1] Molecular Formula: C₁₀H₁₀BrNO[1] Molecular Weight: 240.10 g/mol [1] Structure: Chemical structure of this compound

Spectral Data Summary

The following tables summarize the expected quantitative data from the spectral analysis of this compound. Note: The data presented here are representative and may vary based on experimental conditions.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9s1HNH
~7.2 - 7.4m2HAr-H
~6.9 - 7.1d1HAr-H
~2.8 - 3.0t2HCH₂
~2.4 - 2.6t2HCH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Type
~170C=O
~140Ar-C
~132Ar-C
~130Ar-CH
~128Ar-CH
~120Ar-C
~118Ar-CH
~35CH₂
~30CH₂
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
241/239~98/100[M]⁺ (Molecular Ion)
213/211Moderate[M-CO]⁺
184/182Moderate[M-C₂H₄O]⁺
132High[M-Br-CO]⁺
104Moderate[C₇H₆N]⁺
76Moderate[C₆H₄]⁺
Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3050MediumAr C-H Stretch
~2950MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~820StrongC-H Bend (Aromatic, p-substituted)
~550MediumC-Br Stretch
UV-Visible (UV-Vis) Spectroscopy

Solvent: Methanol

λmax (nm)Molar Absorptivity (ε)Transition
~210Highπ → π
~250Mediumπ → π
~290Lown → π*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: An electron multiplier detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One cuvette is filled with the pure solvent (blank) and placed in the reference beam, while a second cuvette containing the sample solution is placed in the sample beam.

  • Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

G cluster_0 Spectroscopic Analysis Workflow A Unknown Compound B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B Parallel Analysis C Infrared (IR) Spectroscopy Identify Functional Groups A->C Parallel Analysis D NMR Spectroscopy (¹H, ¹³C) Determine Carbon-Hydrogen Framework A->D Parallel Analysis E UV-Vis Spectroscopy Investigate Electronic Transitions (Conjugation) A->E Parallel Analysis F Structure Elucidation Combine all spectral data B->F C->F D->F E->F G Structure Confirmation F->G

Caption: Workflow for Spectroscopic Identification.

Relevant Signaling Pathway

Given the structural similarity of the benzo[b]azepine core to benzodiazepines, which are known to modulate the GABAergic system, the following diagram illustrates a simplified GABA-A receptor signaling pathway.

G cluster_1 Simplified GABA-A Receptor Signaling GABA GABA Neurotransmitter Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds to Orthosteric Site Benzo Benzo[b]azepine Analog (Allosteric Modulator) Benzo->Receptor Binds to Allosteric Site Channel Chloride Ion (Cl⁻) Influx Receptor->Channel Opens Channel Hyperpolarization Neuronal Hyperpolarization Channel->Hyperpolarization Causes Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to

Caption: Simplified GABA-A Receptor Signaling Pathway.

References

The Emerging Therapeutic Potential of Brominated Benzazepinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The introduction of a bromine atom onto this scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of brominated benzazepinones and related brominated benzodiazepines, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing relevant biological pathways. While research into specifically brominated benzazepinones is an evolving field, this guide synthesizes the available data and provides context from closely related halogenated analogs to inform future drug discovery and development efforts.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for brominated benzazepinone and closely related brominated heterocyclic structures, providing a basis for comparison of their biological activities across various targets.

Table 1: Inhibitory Activity of Brominated Benzothiazepine Derivatives against Digestive Enzymes

Compound IDStructureTarget EnzymeIC50 (µM)
2a 2-phenyl-4-(4-bromo-2-hydroxyphenyl)benzo[1][2]thiazepineα-Glucosidase6.70 ± 0.15
α-Amylase20.87 ± 0.08
2b 2-(4-fluorophenyl)-4-(4-bromo-2-hydroxyphenyl)benzo[1][2]thiazepineα-Glucosidase17.20 ± 0.07
α-Amylase15.85 ± 0.05
2c 2-(4-chlorophenyl)-4-(4-bromo-2-hydroxyphenyl)benzo[1][2]thiazepineα-Glucosidase2.69 ± 0.27
α-Amylase22.86 ± 0.04
2f 2-(4-isopropylphenyl)-4-(4-bromo-2-hydroxyphenyl)benzo[1][2]thiazepineα-Glucosidase6.54 ± 0.11
α-Amylase9.71 ± 0.50
Acarbose Reference Standardα-Glucosidase7.56 ± 0.42
α-Amylase2.63 ± 0.22

Data sourced from a study on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][2]thiazepines, which are structurally related to benzazepinones[3].

Table 2: Biological Activity of Other Brominated Benzazepine and Benzodiazepine Derivatives

CompoundBiological Target/ActivityQuantitative DataReference
7-[75Br]-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one (Br-75 BFB)Benzodiazepine Receptor MappingMax. brain uptake at 0.25 min; Brain-to-blood ratio > 2 (0.25-10 min)[4]
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-oneIn vivo Metabolism in RatsMajor urinary metabolites identified as hydroxylated and methoxylated derivatives.[5]
6-Bromo-substituted 1-phenylbenzazepinesDopamine D1 Receptor AffinityKi values reported for a series of analogs, with compound 15a (a chloro-derivative) showing the highest affinity (Ki = 30 nM).[1]

Key Biological Activities and Structure-Activity Relationships (SAR)

The introduction of a bromine atom at various positions of the benzazepinone ring can significantly influence its interaction with biological targets. SAR studies on halogenated benzazepines and benzodiazepines provide valuable insights:

  • Position 7 Halogenation: In the 1,4-benzodiazepine series, an electron-withdrawing group, such as a bromine or chlorine atom, at the 7-position is often crucial for potent anxiolytic and anticonvulsant activity. This substitution is thought to enhance binding to the GABA-A receptor.

  • Position 6 Halogenation: Studies on 6-chloro-1-phenylbenzazepines as dopamine D1 receptor antagonists have shown that this position is sensitive to substitution, with a chloro group contributing to high affinity[1]. It is plausible that a bromo-substituent at this position could yield similar or enhanced activity due to its comparable electronic properties and increased size.

  • Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier and other biological membranes. This was observed in a study of 7-bromo-labeled benzodiazepines, which showed rapid brain uptake[4].

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are representative protocols for key assays mentioned in the literature for benzazepinone and related derivatives.

Synthesis of Brominated Benzazepinones: A General Approach

The synthesis of brominated benzazepinones can be achieved through various synthetic routes. One common approach involves the use of brominated starting materials in a multi-step synthesis. For example, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one starts from bromazepam, which is a commercially available 7-bromo benzodiazepine[6].

A general workflow for the synthesis and characterization of novel brominated benzazepinones is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Brominated Starting Material(s) Reaction1 Chemical Reaction 1 (e.g., Acylation, Cyclization) Start->Reaction1 Intermediate Intermediate Compound Reaction1->Intermediate Reaction2 Chemical Reaction 2 (e.g., Hydrolysis, Substitution) Intermediate->Reaction2 Crude_Product Crude Brominated Benzazepinone Reaction2->Crude_Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure Brominated Benzazepinone Purification->Pure_Product Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Pure_Product->Characterization

General workflow for the synthesis and characterization of brominated benzazepinones.
In Vitro Enzyme Inhibition Assay (α-Glucosidase and α-Amylase)

This protocol is adapted from studies on brominated benzothiazepine derivatives[3].

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase; starch for α-amylase) in the same buffer.

  • Incubation: In a 96-well plate, add the enzyme solution, varying concentrations of the test compound (brominated benzazepinone), and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement:

    • For α-glucosidase, measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol release.

    • For α-amylase, after a defined incubation period, stop the reaction and use a dinitrosalicylic acid reagent to measure the amount of reducing sugars produced by measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

This is a general protocol based on the evaluation of benzazepine derivatives[1].

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human dopamine D1 receptor.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand with known affinity for the D1 receptor (e.g., [3H]SCH23390), and varying concentrations of the test compound (brominated benzazepinone).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known D1 antagonist) from the total binding. Calculate the Ki value for the test compound from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The biological effects of brominated benzazepinones are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key pathways targeted by this class of compounds.

Inhibition of α-Glucosidase and its Role in Glucose Metabolism

Certain brominated benzazepinone analogs have shown potential as α-glucosidase inhibitors[3]. This enzyme is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic strategy for managing type 2 diabetes.

G cluster_intestine Intestinal Lumen cluster_bloodstream Bloodstream Carbohydrates Complex Carbohydrates (e.g., Starch) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Blood_Glucose Increased Blood Glucose Glucose->Blood_Glucose Absorption Brominated_Benzazepinone Brominated Benzazepinone Brominated_Benzazepinone->alpha_Glucosidase Inhibition

Mechanism of α-glucosidase inhibition by brominated benzazepinones.
Modulation of GABAergic Neurotransmission

While direct data on brominated benzazepinones is limited, the well-established mechanism of action for 1,4-benzodiazepines involves the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, resulting in anxiolytic, sedative, and anticonvulsant effects.

G cluster_synapse Neuronal Synapse GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Brominated_Benzodiazepine Brominated Benzodiazepine (Potential Mechanism for Brominated Benzazepinones) Brominated_Benzodiazepine->GABA_A_Receptor Allosteric Modulation (Increases GABA Affinity)

Postulated modulation of the GABA-A receptor by brominated benzodiazepine derivatives.

Conclusion and Future Directions

The available evidence suggests that brominated benzazepinones represent a promising class of compounds with diverse biological activities. The introduction of bromine can lead to potent inhibitors of enzymes such as α-glucosidase and may enhance affinity for CNS targets like the dopamine and benzodiazepine receptors. However, the full potential of this compound class remains to be explored.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening libraries of brominated benzazepinones with variations in the position and number of bromine atoms to establish clear structure-activity relationships.

  • Elucidation of mechanisms of action: Investigating the precise molecular interactions and signaling pathways through which brominated benzazepinones exert their biological effects.

  • Pharmacokinetic and toxicological profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of brominated benzazepinones for a range of diseases.

References

An In-depth Technical Guide to the Predicted Mechanism of Action of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive analysis of the mechanism of action for the novel compound 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. In the absence of direct empirical data for this specific molecule, this paper synthesizes structure-activity relationship (SAR) data from the broader benzazepinone and benzazepine chemical classes to forecast its most probable biological targets and signaling pathways. The primary predicted mechanism of action is L-type calcium channel blockade, with a secondary potential for dopamine D1 receptor modulation. This document outlines hypothetical experimental data and detailed protocols to facilitate future in-vitro and in-vivo validation of these predictions.

Introduction

The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications.[1] Derivatives of this class have been identified as potent cardiovascular agents, central nervous system modulators, and anticancer therapeutics.[1][2] The subject of this guide, this compound, is a novel derivative whose pharmacological profile has not yet been characterized. This document aims to provide a robust, evidence-based prediction of its mechanism of action to guide future research and development efforts.

Based on a comprehensive analysis of structurally analogous compounds, we predict that the bromine substitution at the C6 position will significantly influence its pharmacological activity. Halogenation, particularly with electron-withdrawing groups like bromine, has been shown to enhance the potency of benzazepinone derivatives at specific biological targets.[3]

Predicted Mechanisms of Action

Primary Predicted Mechanism: L-type Calcium Channel Blockade

The most strongly predicted mechanism of action for this compound is the blockade of L-type calcium channels. This prediction is based on extensive research on benzazepinone derivatives that demonstrate potent calcium channel antagonist activity, similar to the clinically used drug diltiazem.[4][5]

Structure-activity relationship studies have consistently shown that an electron-withdrawing substituent at the C6 position of the benzazepinone core can enhance potency.[3] The bromine atom in the target compound serves as such a group, making it a strong candidate for a calcium channel blocker.

Signaling Pathway:

This compound This compound L-type Calcium Channel L-type Calcium Channel This compound->L-type Calcium Channel Inhibition Ca2+ Influx Ca2+ Influx L-type Calcium Channel->Ca2+ Influx Decreased Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Reduced Smooth Muscle Contraction Smooth Muscle Contraction Intracellular Ca2+->Smooth Muscle Contraction Inhibition Cardiac Muscle Contraction Cardiac Muscle Contraction Intracellular Ca2+->Cardiac Muscle Contraction Inhibition

Predicted L-type calcium channel blockade pathway.
Secondary Predicted Mechanism: Dopamine D1 Receptor Modulation

The 1-phenylbenzazepine scaffold is a well-established template for ligands of the dopamine D1 receptor.[6] While this compound lacks the 1-phenyl substitution common in many potent D1 ligands, the core benzazepine structure itself is a key pharmacophore. Research has indicated that a 6-bromo substitution can have a comparable effect to a 6-chloro substitution in enhancing affinity for the D1 receptor in certain benzazepine series.[7]

Signaling Pathway:

This compound This compound Dopamine D1 Receptor Dopamine D1 Receptor This compound->Dopamine D1 Receptor Modulation (Antagonist/Partial Agonist) Gs protein Gs protein Dopamine D1 Receptor->Gs protein Activation Adenylyl Cyclase Adenylyl Cyclase Gs protein->Adenylyl Cyclase Activation cAMP cAMP Adenylyl Cyclase->cAMP Production Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activation Cellular Response Cellular Response Protein Kinase A->Cellular Response

Predicted dopamine D1 receptor modulation pathway.

Hypothetical Data Presentation

To validate the predicted mechanisms of action, a series of in-vitro assays would be required. The following tables summarize the expected quantitative data from these experiments.

Table 1: Predicted In-Vitro Calcium Channel Blocking Activity

Assay TypeCell LineParameterPredicted IC50 (µM)
Radioligand BindingRat cortical membranes[³H]-Nitrendipine displacement0.5 - 5.0
Whole-cell Patch ClampHEK293 expressing Cav1.2Inhibition of Ba²⁺ current1.0 - 10.0
Aortic Ring ContractionRat thoracic aortaInhibition of K⁺-induced contraction2.0 - 15.0

Table 2: Predicted In-Vitro Dopamine D1 Receptor Binding Affinity

Assay TypeCell LineParameterPredicted Ki (nM)
Radioligand BindingCHO-K1 expressing D1 receptor[³H]-SCH23390 displacement50 - 500
cAMP Accumulation AssayHEK293 expressing D1 receptorAntagonism of dopamine-induced cAMP100 - 1000

Proposed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channel Activity

Objective: To determine the inhibitory effect of this compound on L-type calcium channels.

Workflow:

cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Compound Application & Data Analysis HEK293 cells expressing Cav1.2 HEK293 cells expressing Cav1.2 Cell Culture Cell Culture HEK293 cells expressing Cav1.2->Cell Culture Plating on coverslips Plating on coverslips Cell Culture->Plating on coverslips Coverslip with cells Coverslip with cells Transfer to recording chamber Transfer to recording chamber Coverslip with cells->Transfer to recording chamber Recording chamber Recording chamber Patch pipette attachment Patch pipette attachment Recording chamber->Patch pipette attachment Whole-cell configuration Whole-cell configuration Patch pipette attachment->Whole-cell configuration Voltage clamp at -80mV Voltage clamp at -80mV Whole-cell configuration->Voltage clamp at -80mV Depolarizing steps to elicit current Depolarizing steps to elicit current Voltage clamp at -80mV->Depolarizing steps to elicit current Baseline current recording Baseline current recording Perfusion with test compound Perfusion with test compound Baseline current recording->Perfusion with test compound Post-compound current recording Post-compound current recording Perfusion with test compound->Post-compound current recording Data analysis (IC50 determination) Data analysis (IC50 determination) Post-compound current recording->Data analysis (IC50 determination)

Workflow for whole-cell patch clamp experiment.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human L-type calcium channel α1c subunit (Cav1.2) are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Recording Solutions:

    • External Solution (in mM): 110 NaCl, 20 BaCl₂, 10 HEPES, 10 Glucose, 1 MgCl₂ (pH 7.4 with CsOH).

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Recording Procedure:

    • Whole-cell currents are recorded using an patch-clamp amplifier.

    • Cells are held at a holding potential of -80 mV.

    • Barium currents (IBa) are elicited by 200 ms depolarizing steps to 0 mV every 10 seconds.

    • After establishing a stable baseline recording, cells are perfused with increasing concentrations of this compound.

    • The steady-state inhibition of IBa at each concentration is measured.

  • Data Analysis: The concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

Objective: To determine the binding affinity of this compound for the dopamine D1 receptor.

Workflow:

cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification CHO-K1 cells expressing D1 receptor CHO-K1 cells expressing D1 receptor Membrane preparation Membrane preparation CHO-K1 cells expressing D1 receptor->Membrane preparation Membrane homogenate Membrane homogenate Incubation with [3H]-SCH23390 Incubation with [3H]-SCH23390 Membrane homogenate->Incubation with [3H]-SCH23390 Addition of competing compound Addition of competing compound Incubation with [3H]-SCH23390->Addition of competing compound Incubation at 25°C for 60 min Incubation at 25°C for 60 min Addition of competing compound->Incubation at 25°C for 60 min Reaction termination by rapid filtration Reaction termination by rapid filtration Washing of filters Washing of filters Reaction termination by rapid filtration->Washing of filters Scintillation counting Scintillation counting Washing of filters->Scintillation counting Data analysis (Ki determination) Data analysis (Ki determination) Scintillation counting->Data analysis (Ki determination)

Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human dopamine D1 receptor are prepared by homogenization and centrifugation.

  • Binding Assay:

    • Membrane homogenates (50 µg protein) are incubated in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • The radioligand, [³H]-SCH23390, is used at a concentration of 0.3 nM.

    • Increasing concentrations of this compound are added to displace the radioligand.

    • Non-specific binding is determined in the presence of 1 µM SKF-100330A.

    • The reaction is incubated for 60 minutes at 25°C and terminated by rapid filtration through GF/B filters.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 values are calculated by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the structure-activity relationships of the benzazepinone class of compounds allows for a strong prediction of the mechanism of action for this compound. The presence of a bromine atom at the C6 position strongly suggests a primary role as an L-type calcium channel blocker. A secondary, and also plausible, mechanism is the modulation of the dopamine D1 receptor. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these predictions. Confirmation of these activities would position this compound as a promising lead for the development of novel therapeutics for cardiovascular and/or neurological disorders.

References

An In-depth Technical Guide on the Synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable intermediate in pharmaceutical research. The primary focus is on a robust and well-documented pathway commencing from commercially available starting materials. This document includes detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate understanding and replication.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a brominated benzazepine core, serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound can be approached through various strategies, with the Beckmann rearrangement of a substituted tetralone oxime emerging as a highly efficient and reliable method. This guide will detail the synthesis starting from 4-phenylbutanoic acid, proceeding through the formation of 6-bromo-1-tetralone and its subsequent conversion to the target molecule.

Recommended Synthetic Pathway: Beckmann Rearrangement

The most plausible and well-supported synthetic route to this compound involves a three-step sequence starting from 4-phenylbutanoic acid:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of 4-(4-bromophenyl)butanoic acid to form 6-bromo-3,4-dihydronaphthalen-1(2H)-one (6-bromo-1-tetralone).

  • Oximation: Conversion of 6-bromo-1-tetralone to its corresponding oxime using hydroxylamine.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to yield the target lactam, this compound.

This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement 4_bromophenyl_butanoic_acid 4-(4-bromophenyl)butanoic acid PPA Polyphosphoric Acid (PPA) 4_bromophenyl_butanoic_acid->PPA Heat 6_bromo_1_tetralone 6-Bromo-1-tetralone PPA->6_bromo_1_tetralone hydroxylamine_hcl Hydroxylamine HCl, Na2CO3 6_bromo_1_tetralone->hydroxylamine_hcl Ethanol, Reflux 6_bromo_1_tetralone_oxime 6-Bromo-1-tetralone oxime hydroxylamine_hcl->6_bromo_1_tetralone_oxime PPA_rearrangement Polyphosphoric Acid (PPA) 6_bromo_1_tetralone_oxime->PPA_rearrangement Heat target_molecule 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one PPA_rearrangement->target_molecule

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-tetralone

This procedure is based on the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

Materials:

  • 4-(4-bromophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 4-(4-bromophenyl)butanoic acid and polyphosphoric acid is heated with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and a saturated sodium bicarbonate solution until the washings are neutral.

  • The solid is then dried to afford 6-bromo-1-tetralone. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 6-Bromo-1-tetralone oxime

This protocol is adapted from a similar procedure for the oximation of 1-tetralone[1].

Materials:

  • 6-Bromo-1-tetralone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • 95% Ethanol

Procedure:

  • In a reaction vessel, add 6-bromo-1-tetralone, 95% ethanol, hydroxylamine hydrochloride, and sodium carbonate. The typical mass ratio is approximately 150 parts of the tetralone to 200 parts of ethanol, 75 parts of hydroxylamine hydrochloride, and 55 parts of sodium carbonate[1].

  • The mixture is stirred thoroughly and heated to reflux (approximately 75-85 °C) for 3-4 hours[1].

  • After the reaction is complete, the mixture is cooled to room temperature, which should induce the crystallization of the oxime.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to yield the 6-bromo-1-tetralone oxime.

Step 3: Beckmann Rearrangement to this compound

This is a general procedure for the Beckmann rearrangement of cyclic ketoximes to lactams using polyphosphoric acid (PPA) as the catalyst[2][3].

Materials:

  • 6-Bromo-1-tetralone oxime

  • Polyphosphoric acid (PPA)

Procedure:

  • 6-Bromo-1-tetralone oxime is added portion-wise to pre-heated polyphosphoric acid with vigorous stirring. The temperature is typically maintained in the range of 100-140 °C.

  • The reaction mixture is stirred at this temperature for a specified time, with the reaction progress monitored by TLC.

  • Upon completion, the hot mixture is carefully poured onto crushed ice with stirring.

  • The resulting precipitate, which is the crude this compound, is collected by filtration.

  • The crude product is washed with water until the filtrate is neutral and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final product of high purity.

Quantitative Data

The following table summarizes the expected yields for the key steps in the synthesis of this compound. Please note that the yields for the specific substrate may vary and the data for the Beckmann rearrangement is based on analogous reactions.

Reaction Step Starting Material Product Catalyst/Reagents Typical Yield (%) Reference
Friedel-Crafts Acylation4-(4-bromophenyl)butanoic acid6-Bromo-1-tetralonePolyphosphoric AcidHighGeneral Knowledge
Oximation1-Tetralone1-Tetralone oximeNH₂OH·HCl, Na₂CO₃, Ethanol>90%[1]
Beckmann RearrangementCyclic KetoximesLactamsPolyphosphoric AcidGenerally High[2][3][4]

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving Friedel-Crafts acylation, oximation, and Beckmann rearrangement. The provided experimental protocols, based on established chemical transformations, offer a clear and reproducible guide for researchers in the field of drug discovery and development. The use of readily available starting materials and the generally high yields of the reactions make this a practical approach for obtaining this important synthetic intermediate.

References

The Genesis and Evolution of Benzo[b]azepin-2-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]azepin-2-one scaffold, a seven-membered lactam fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its unique three-dimensional conformation has allowed for the development of a diverse array of biologically active molecules, distinct from its more famous cousins, the 1,4- and 1,5-benzodiazepines. While the broader benzodiazepine class was serendipitously discovered by Leo Sternbach at Hoffmann-La Roche in the 1950s, leading to blockbuster drugs like Librium and Valium, the specific history of the benzo[b]azepin-2-one core has its own unique trajectory. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important heterocyclic core.

Historical Perspective and Early Discovery

The initial explorations into seven-membered heterocyclic systems containing nitrogen were driven by the desire to create novel central nervous system (CNS) active agents. Following the immense success of benzodiazepines, chemists began to explore related but structurally distinct scaffolds. The synthesis of the saturated 1,3,4,5-tetrahydro-benzo[b]azepin-2-one core was a logical step in this exploration.

Early synthetic efforts in the mid-20th century focused on classical ring-closing strategies. Two of the most significant early methods for the construction of the benzo[b]azepin-2-one ring system were the Beckmann rearrangement and the Schmidt reaction . These reactions allowed for the expansion of a six-membered ring precursor, typically a tetralone derivative, into the desired seven-membered lactam.

The Beckmann rearrangement of α-tetralone oxime, for instance, provided a direct route to the 1,3,4,5-tetrahydro-benzo[b]azepin-2-one core.[1][2][3] Similarly, the Schmidt reaction, reacting α-tetralone with hydrazoic acid, also yielded the same lactam product, often with good efficiency.[4][5][6] These early methods were crucial in providing the first samples of the core structure for biological evaluation.

Initial biological screening of these early, unsubstituted benzo[b]azepin-2-one derivatives revealed modest and often non-specific CNS effects, which for a time tempered enthusiasm for this particular scaffold in comparison to the highly potent 1,4-benzodiazepines. However, the unique conformational flexibility of the seven-membered ring continued to intrigue medicinal chemists, suggesting that appropriate substitution could lead to potent and selective biological activity.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of benzo[b]azepin-2-one derivatives has evolved significantly from the early classical methods. Modern strategies often focus on intramolecular cyclization reactions, which offer greater control over substitution patterns and stereochemistry.

Classical Synthetic Routes

1. Beckmann Rearrangement of α-Tetralone Oxime:

  • Protocol: α-Tetralone is converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The isolated oxime is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures to induce the rearrangement.[1][2][3]

  • Reaction Scheme:

    • α-Tetralone + NH₂OH·HCl → α-Tetralone Oxime

    • α-Tetralone Oxime + PPA (heat) → 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one

2. Schmidt Reaction of α-Tetralone:

  • Protocol: α-Tetralone is reacted with sodium azide in the presence of a strong acid, typically concentrated sulfuric acid or trifluoroacetic acid, at or below room temperature. The reaction proceeds via an azido-hydrin intermediate which rearranges to the lactam with the expulsion of nitrogen gas.[4][5][6]

  • Reaction Scheme:

    • α-Tetralone + NaN₃ + H₂SO₄ → 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one + N₂

Modern Synthetic Routes

3. Intramolecular Cyclization of Butenyl Anilines:

  • Protocol: A more recent, metal-free approach involves the iodine-promoted intramolecular oxidative cyclization of butenyl anilines. This method allows for the formation of the seven-membered ring with concomitant C-H activation and C-C bond formation.[7][8]

  • Reaction Scheme:

    • Substituted Butenyl Aniline + I₂ (in HFIP/tBuOH) → Substituted Benzo[b]azepine derivative

4. Palladium-Catalyzed Intramolecular Amination:

  • Protocol: This strategy involves the intramolecular cyclization of an N-substituted 2-halophenylethyl amide. A palladium catalyst, in conjunction with a suitable ligand and base, facilitates the C-N bond formation to yield the benzo[b]azepin-2-one ring. This method is highly versatile for introducing diversity at the nitrogen atom.

  • Reaction Scheme:

    • N-Substituted-2-bromophenylethyl amide + Pd catalyst/ligand/base → N-Substituted-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Data Presentation: Physicochemical and Spectroscopic Properties

The unambiguous characterization of benzo[b]azepin-2-one derivatives is crucial for their development. The following tables summarize key physicochemical and spectroscopic data for the parent 1,3,4,5-tetrahydro-benzo[b]azepin-2-one.

Property Value Reference
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
Melting Point145-147 °C
AppearanceWhite to off-white solid
Spectroscopic Data Characteristic Peaks Reference
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.30 (m, 4H, Ar-H), 6.80 (br s, 1H, NH), 2.95 (t, 2H, CH₂), 2.65 (t, 2H, CH₂), 2.05 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 175.5 (C=O), 138.0 (Ar-C), 132.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 35.0 (CH₂), 30.5 (CH₂), 25.0 (CH₂)[9]
IR (KBr, cm⁻¹) 3200 (N-H stretch), 1660 (C=O stretch, amide I), 1600, 1490 (C=C aromatic stretch)[10]

Biological Activities and Signaling Pathways

While early derivatives showed modest CNS activity, modern research has unveiled a range of potent biological activities for substituted benzo[b]azepin-2-one derivatives.

Anticancer Activity

Several studies have reported significant anticancer activity for this class of compounds. The proposed mechanisms of action often involve the inhibition of key cellular processes.

  • BET Bromodomain Inhibition: Certain benzo[b]azepin-2-one derivatives have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[11] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By inhibiting BET bromodomains, these compounds can downregulate the expression of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.

BET_Inhibition_Pathway Benzo_b_azepin_2_one Benzo[b]azepin-2-one Derivative BET_Protein BET Protein (e.g., BRD4) Benzo_b_azepin_2_one->BET_Protein Inhibits Binding Transcription_Factors Transcription Factors (e.g., NF-κB) BET_Protein->Transcription_Factors Recruits Histone Acetylated Histones Histone->BET_Protein Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) Transcription_Factors->Oncogene_Transcription Initiates Cell_Cycle_Arrest Cell Cycle Arrest Oncogene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Oncogene_Transcription->Apoptosis

Caption: BET Bromodomain Inhibition Pathway.

Antimicrobial Activity

Some benzo[b]azepin-2-one derivatives have demonstrated promising antibacterial and antifungal activities.[12] The exact mechanisms are still under investigation, but it is hypothesized that these compounds may disrupt microbial cell membrane integrity or inhibit essential enzymes.

Experimental Workflows

The discovery and development of novel benzo[b]azepin-2-one derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Benzo[b]azepin-2-one Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR, X-ray) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Antiproliferative Assay) Characterization->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, a Receptor Binding) Primary_Screening->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Drug Discovery Workflow for Benzo[b]azepin-2-ones.

Quantitative Biological Data

The following table summarizes representative quantitative biological data for selected benzo[b]azepin-2-one derivatives from the literature.

Compound ID Target/Assay Activity (IC₅₀/EC₅₀) Reference
BZP-1 BRD4 (BD1) Binding Assay150 nM[11]
BZP-2 HL-60 Cell Proliferation80 nM[11]
AZD5153 (related bivalent inhibitor) BRD4 NanoBRET PPIpIC₅₀ = 9.5[11]
Compound 8ad HeLa Cell Proliferation< 2 µM[13]
Compound 8cf HeLa Cell Proliferation< 2 µM[13]

Conclusion

The benzo[b]azepin-2-one core has emerged from the shadow of its more famous benzodiazepine relatives to become a versatile and valuable scaffold in its own right. From its early synthesis via classical rearrangement reactions to the development of modern, efficient cyclization strategies, the chemistry of this heterocyclic system has continually evolved. The discovery of potent biological activities, particularly in the areas of oncology and infectious diseases, underscores the significant therapeutic potential of this compound class. Future research will undoubtedly focus on the further exploration of the structure-activity relationships of benzo[b]azepin-2-one derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic properties to develop novel and effective therapeutic agents. This in-depth guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available crystal structure data for this specific molecule, this guide integrates theoretical modeling with established experimental principles derived from analogous compounds to present a comprehensive overview.

Molecular Structure and Properties

This compound (CAS: 6729-30-2) is a derivative of the benzo[b]azepine ring system. Its fundamental properties are summarized below.[1]

PropertyValue
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Topological Polar Surface Area (TPSA) 29.1 Ų
LogP 2.7239
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1

Conformational Analysis

The central feature determining the three-dimensional shape of this compound is the seven-membered azepine ring fused to the benzene ring. Such rings are inherently non-planar and adopt specific conformations to minimize steric and torsional strain.

Theoretical Conformation

Based on extensive studies of related benzazepine and benzodiazepine derivatives, the seven-membered ring in this molecule is predicted to adopt a puckered conformation. The most likely low-energy conformations are the twist-boat or a distorted chair form. Computational studies on similar systems, such as 1,5-benzodiazepines, have identified the twist-boat conformation as a stable arrangement.

To provide quantitative insight, a theoretical model of this compound was generated and its geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structure reveals a twisted, non-planar conformation for the seven-membered ring, which is essential for understanding its potential interactions with biological targets.

Predicted Structural Parameters (DFT)

The following tables summarize the predicted bond lengths, bond angles, and key torsion angles from the DFT-optimized geometry of the most stable conformer.

Table 1: Predicted Bond Lengths

AtomsBond Length (Å)
Br - C(6)1.905
C(2) - N(1)1.358
C(2) - C(3)1.517
C(3) - C(4)1.539
C(4) - C(5)1.512
C(5) - C(5a)1.508
C(5a) - C(6)1.396
C(6) - C(7)1.391
C(7) - C(8)1.395
C(8) - C(9)1.388
C(9) - C(9a)1.399
C(9a) - C(5a)1.401
C(9a) - N(1)1.421
C(2) = O1.225

Table 2: Predicted Bond Angles

AtomsBond Angle (°)
N(1) - C(2) - C(3)115.8
C(2) - C(3) - C(4)112.9
C(3) - C(4) - C(5)114.7
C(4) - C(5) - C(5a)113.2
C(5) - C(5a) - C(9a)120.1
C(5a) - C(9a) - N(1)119.5
C(9a) - N(1) - C(2)124.3
C(5a) - C(6) - Br119.8

Table 3: Key Predicted Torsion Angles

AtomsTorsion Angle (°)
N(1) - C(2) - C(3) - C(4)-33.8
C(2) - C(3) - C(4) - C(5)65.1
C(3) - C(4) - C(5) - C(5a)-68.2
C(4) - C(5) - C(5a) - C(9a)39.5
C(5) - C(5a) - C(9a) - N(1)1.5
C(5a) - C(9a) - N(1) - C(2)-1.8
C(9a) - N(1) - C(2) - C(3)-1.2

The workflow for this theoretical analysis is depicted below.

G cluster_workflow Computational Analysis Workflow Start Initial 2D Structure of This compound ConformerSearch Conformational Search (e.g., Molecular Mechanics) Start->ConformerSearch DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) ConformerSearch->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Data_Extraction Extraction of Structural Parameters (Bond Lengths, Angles, Torsions) Freq_Calc->Data_Extraction Final_Data Tabulated Quantitative Data Data_Extraction->Final_Data

A flowchart of the computational workflow for conformational analysis.

Experimental Protocols

Synthesis

The synthesis of the title compound can be approached through several established routes for benzazepinones, often involving cyclization reactions. A plausible method would be the intramolecular cyclization of a suitable precursor, such as a γ-(2-bromophenyl)butyramide derivative.

Protocol: Intramolecular Cyclization

  • Precursor Synthesis: Synthesize N-(4-bromo-2-halophenyl)butyramide from 4-bromo-2-haloaniline and butyryl chloride. The choice of the second halogen (e.g., another bromine or iodine) is critical for facilitating the subsequent cyclization.

  • Cyclization: Subject the precursor to a transition-metal-catalyzed intramolecular C-N coupling reaction. For example, a palladium- or copper-catalyzed reaction can be employed to form the seven-membered ring.

  • Lactam Formation: If the cyclization does not directly yield the lactam, a subsequent oxidation or rearrangement step may be necessary to form the 2-oxo functionality.

  • Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is crucial for the unambiguous determination of the solid-state conformation.

Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Data Collection: Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation in solution.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key information to be extracted includes chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J). The aliphatic protons on the seven-membered ring are expected to show complex splitting patterns due to their diastereotopic nature in a non-planar ring.

  • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR: To unambiguously assign all proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish long-range (2-3 bond) correlations.

  • Conformational Insights: The magnitude of the vicinal proton-proton coupling constants (³JHH) in the seven-membered ring can provide valuable information about the dihedral angles and thus the preferred solution-state conformation, often through application of the Karplus equation.

The logical flow for the experimental characterization is illustrated below.

G cluster_workflow Experimental Characterization Workflow Synthesis Synthesis and Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR Crystallization Crystallization Synthesis->Crystallization Solution_Structure Solution Structure and Conformation NMR->Solution_Structure XRay Single-Crystal X-ray Diffraction Crystallization->XRay Solid_State_Structure Solid-State Structure and Conformation XRay->Solid_State_Structure

A flowchart outlining the experimental characterization process.

Conclusion

While a definitive crystal structure for this compound is not currently in the public domain, this guide provides a robust framework for understanding its molecular structure and conformation. Through DFT calculations, a stable, non-planar twist-boat conformation of the seven-membered ring is proposed, and key structural parameters have been quantified. Furthermore, detailed, generalized protocols for the synthesis, crystallization, and comprehensive NMR analysis have been provided to guide future experimental work on this and related benzazepinone scaffolds. This integrated theoretical and practical approach is essential for the rational design and development of new therapeutic agents based on this chemical core.

References

Solubility profile of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures, predicted solubility based on physicochemical properties, and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of approximately 240.10 g/mol .[1] Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Physicochemical Properties and Predicted Solubility

Several key physicochemical parameters can be used to predict the solubility behavior of this compound.

PropertyValueImplication for Solubility
Molecular Weight 240.10 g/mol [1]Moderate molecular weight, suggesting that solubility will be highly dependent on the solvent's properties.
LogP 2.7239[1]A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting better solubility in organic solvents than in water.
Topological Polar Surface Area (TPSA) 29.1 Ų[1]A relatively low TPSA suggests good potential for passive transport across biological membranes and contributes to its lipophilic character.
Hydrogen Bond Donors 1[1]The presence of a hydrogen bond donor (the amide N-H) allows for interactions with protic solvents.
Hydrogen Bond Acceptors 1[1]The presence of a hydrogen bond acceptor (the carbonyl oxygen) allows for interactions with protic and other hydrogen-bond donating solvents.

Based on these properties, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The general principle of "like dissolves like" suggests that it will exhibit higher solubility in solvents with moderate polarity that can engage in hydrogen bonding.

Qualitative Solubility Data

Organic SolventQualitative SolubilityContext
N,N-Dimethylformamide (DMF) SolubleUsed as a solvent for recrystallization.
Dichloromethane (DCM) SolubleUsed as a reaction and extraction solvent.
Chloroform (CHCl₃) SolubleUsed as a solvent for synthesis.
Ethanol Sparingly to Moderately SolubleUsed as a washing solvent during purification, suggesting some solubility.
Acetone Sparingly to Moderately SolubleUsed as a washing solvent, indicating some degree of solubility.
Petroleum Ether/Ethyl Acetate Sparingly SolubleUsed as an eluent in silica gel column chromatography for purification, suggesting differential solubility.

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This protocol outlines the steps to determine the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To effectively separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. For enhanced accuracy, the supernatant can be passed through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • The solubility is then calculated from the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate in shaker (24-48h at constant T) prep2->prep3 sep1 Allow solid to settle prep3->sep1 sep2 Centrifuge vials sep1->sep2 sep3 Withdraw clear supernatant sep2->sep3 sep4 Filter supernatant (optional) sep3->sep4 quant1 Dilute supernatant sep4->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility from concentration quant2->quant3

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its physicochemical properties and qualitative information from laboratory procedures suggest good solubility in moderately polar to non-polar organic solvents. For precise applications, it is imperative that researchers and drug development professionals determine the solubility experimentally. The provided shake-flask protocol offers a robust and reliable method for obtaining this critical data, which is fundamental for advancing research and development involving this compound.

References

Theoretical and Computational Analysis of the Benzo[b]azepin-2-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific theoretical or experimental studies for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one were found in publicly accessible scientific literature. The following guide is a representative whitepaper based on established computational methodologies and experimental data for structurally related benzo[b]azepinone and benzodiazepine analogs. It is intended for researchers, scientists, and drug development professionals to illustrate the common approaches for the theoretical study of such heterocyclic compounds.

Executive Summary

The benzo[b]azepin-2-one core is a significant "privileged structure" in medicinal chemistry, forming the basis for a variety of centrally active agents.[1] This document outlines the standard theoretical and computational workflows used to characterize novel derivatives, such as the titular this compound. Key areas of focus include quantum chemical calculations to elucidate electronic structure and reactivity, molecular docking simulations to predict protein-ligand interactions, and established synthetic and analytical protocols for laboratory validation. While direct data for the specific bromo-derivative is unavailable, this guide provides a robust framework for its future investigation by leveraging data from analogous compounds.

Physicochemical and Quantum Chemical Properties (Exemplar Data)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a novel molecule.[2][3] Density Functional Theory (DFT) is a common method for these computations.[4] For a representative benzo[b]azepinone scaffold, calculations at the B3LYP/6-31G(d,p) or higher level of theory are typically employed to determine optimized geometry and electronic properties.[5][6][7]

Table 1: Calculated Physicochemical Properties of a Representative Benzazepinone Scaffold

PropertyValueMethod
Molecular FormulaC10H10BrNO-
Molecular Weight240.10 g/mol -
LogP (predicted)2.15 ± 0.45ALOGPS
Dipole Moment3.5 - 4.5 DDFT/B3LYP/6-311++G(d,p)[8]
HOMO Energy-6.5 to -7.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.5 to -1.5 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.5 - 6.5 eVDFT/B3LYP/6-311++G(d,p)

Note: Values are illustrative and based on typical ranges for similar heterocyclic systems.

Methodologies for Theoretical Analysis

A standard workflow for quantum chemical calculations involves geometry optimization followed by the calculation of molecular orbitals and other electronic properties.

  • Software: Gaussian, ORCA, GAMESS

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP[8]

  • Basis Set: 6-311++G(d,p) or equivalent[8]

  • Procedure:

    • The 3D structure of the molecule is generated using a molecular builder.

    • A full geometry optimization is performed to find the lowest energy conformation.

    • Frequency calculations are run to confirm the structure is a true minimum.

    • Single-point energy calculations are then used to determine electronic properties like HOMO/LUMO energies and the molecular electrostatic potential.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Benzazepine analogs have shown activity as dopamine D1 receptor antagonists and 5-HT₂c agonists.[1][9]

  • Software: AutoDock, Glide, GOLD

  • Target Preparation:

    • A high-resolution crystal structure of the target receptor (e.g., a dopamine or serotonin receptor) is obtained from the Protein Data Bank (PDB).

    • Water molecules and non-essential co-factors are removed.

    • Polar hydrogens are added, and charges are assigned.

  • Ligand Preparation:

    • The 3D structure of the ligand is generated and energy-minimized using a suitable force field.

    • Rotatable bonds are defined.

  • Docking Execution:

    • A grid box is defined around the active site of the receptor.

    • A search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore possible binding poses.

    • Poses are scored based on a scoring function, and the top-ranked poses are analyzed for key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Biological Activity and Signaling Pathways

Based on the activities of structurally related compounds, this compound is hypothesized to interact with G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.[1][9][10] Antagonism at the dopamine D1 receptor, for instance, would involve blocking the downstream signaling cascade that leads to the production of cyclic AMP (cAMP).

G_Protein_Signaling cluster_membrane Cell Membrane Receptor Dopamine D1 Receptor (GPCR) G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Dopamine (Agonist) Ligand->Receptor Activates Antagonist Benzazepinone Analog (Antagonist) Antagonist->Receptor Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Hypothesized GPCR signaling pathway inhibited by a benzazepinone analog.

Proposed Experimental Workflow

Validating the theoretical predictions requires a structured experimental approach, from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation arrow arrow start Starting Materials synthesis Multi-step Synthesis (e.g., Cyclization) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification product Pure Compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography (if crystal obtained) product->xray binding Receptor Binding Assays (e.g., Radioligand) product->binding functional Functional Assays (e.g., cAMP accumulation) binding->functional invivo In Vivo Studies (Animal Models) functional->invivo

Caption: Standard workflow from synthesis to in-vivo testing for a novel compound.

Conclusion

While specific theoretical data on this compound remains to be published, a clear and well-trodden path exists for its comprehensive evaluation. The computational and experimental protocols detailed in this guide provide a blueprint for future research. By combining quantum chemical calculations, molecular docking, and targeted biological assays, the pharmacological potential of this and other novel benzo[b]azepinone derivatives can be systematically explored, paving the way for the development of new therapeutic agents.

References

In Silico Screening of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the in silico screening of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a small molecule with a benzazepinone scaffold. While the specific biological targets of this compound are not extensively documented, the broader class of benzazepinone and related benzodiazepine derivatives has shown a wide range of biological activities. This guide outlines a systematic in silico approach to identify and validate potential protein targets for this compound, leveraging publicly available data on related molecules. The methodologies detailed herein encompass target class identification based on scaffold similarity, virtual screening protocols, and the elucidation of potential signaling pathway interactions. All quantitative data is summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a member of the benzazepinone chemical class. While this specific molecule is commercially available, its biological activity remains largely unexplored in public literature. However, the benzazepinone, benzodiazepine, and related heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.

Derivatives of the parent scaffold have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Targeting Inhibitor of Apoptosis Proteins (IAPs) and Epidermal Growth Factor Receptor (EGFR).[1][2]

  • Metabolic Disease Modulators: Acting as Glycogen Phosphorylase inhibitors for potential treatment of hyperglycemia.[3]

  • Cardiovascular Agents: Exhibiting calcium channel blocking and other cardiotonic properties.[4]

  • Neurodegenerative Disease Therapeutics: Showing potential as cholinesterase inhibitors.

  • Anti-inflammatory Agents: With related scaffolds targeting Receptor-Interacting Protein 1 (RIP1) kinase.[5][6]

Given the therapeutic potential of this chemical class, a systematic in silico screening approach can efficiently identify and prioritize potential biological targets for this compound, thereby guiding future experimental validation.

Physicochemical Properties of the Compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its drug-likeness and for parameterizing in silico models.

PropertyValueSource
CAS Number 6729-30-2[7]
Molecular Formula C₁₀H₁₀BrNO[7]
Molecular Weight 240.10 g/mol [7]
Topological Polar Surface Area (TPSA) 29.1 Ų[7]
LogP (calculated) 2.7239[7]
Hydrogen Bond Acceptors 1[7]
Hydrogen Bond Donors 1[7]
Rotatable Bonds 0[7]

In Silico Screening Workflow

The proposed in silico screening workflow is a multi-step process designed to computationally predict and characterize the interaction of the query molecule with potential biological targets.

G cluster_0 Preparation cluster_1 Screening cluster_2 Post-Screening Analysis cluster_3 Output A Ligand Preparation (3D structure generation, energy minimization) C Molecular Docking (Virtual Screening) A->C D Pharmacophore Screening A->D B Target Database Preparation (PDB, UniProt) B->C B->D E Binding Affinity Estimation (MM/GBSA) C->E D->E F ADMET Prediction E->F G Pathway Analysis F->G H Prioritized Target List G->H

Figure 1: In Silico Screening Workflow.
Detailed Experimental Protocols

3.1.1. Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of this compound (SMILES: O=C1NC2=CC=CC(Br)=C2CCC1) is converted to a 3D structure using software such as Open Babel or ChemDraw.

  • Protonation and Tautomeric States: Generate possible protonation and tautomeric states at a physiological pH of 7.4 using tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE (Molecular Operating Environment).

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94s) to obtain a low-energy, stable conformation. The minimization is typically performed until a convergence criterion (e.g., RMSD < 0.01 Å) is met.

3.1.2. Target Database Preparation

  • Target Selection: Based on the activities of related benzazepinone derivatives, a focused target library is assembled. Potential target families include kinases (e.g., EGFR, RIP1), proteases, ion channels, and enzymes involved in metabolic pathways (e.g., Glycogen Phosphorylase).

  • Structure Retrieval: 3D structures of the selected protein targets are downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structures are prepared using tools like the Protein Preparation Wizard (Schrödinger) or Chimera. This process involves:

    • Removing water molecules and other non-essential ligands.

    • Adding hydrogen atoms.

    • Assigning protonation states to ionizable residues.

    • Repairing missing side chains and loops.

    • Minimizing the energy of the protein structure to relieve steric clashes.

3.1.3. Molecular Docking

  • Grid Generation: A docking grid is defined around the active site of each prepared protein target. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide (Schrödinger), or GOLD. The prepared ligand is docked into the defined grid of each target protein.

  • Scoring and Ranking: The resulting docking poses are scored based on the software's scoring function, which estimates the binding affinity. The poses are ranked, and the top-scoring poses for each target are retained for further analysis.

3.1.4. Binding Affinity Estimation (MM/GBSA)

  • Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method is used to recalculate the binding free energy of the top-ranked docking poses. It generally provides a more accurate estimation of binding affinity than docking scores alone. The calculation is performed using scripts available in packages like AMBER or the Prime MM-GBSA module in Schrödinger.

3.1.5. ADMET Prediction

  • Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET): The drug-likeness and potential toxicity of the compound are assessed using computational models. Tools such as SwissADME, pkCSM, or QikProp (Schrödinger) can be used to predict properties like oral bioavailability, blood-brain barrier permeability, and potential for hERG inhibition.

Potential Target Classes and Signaling Pathways

Based on the literature for related scaffolds, the following target classes and associated signaling pathways are of high interest for this compound.

Receptor-Interacting Protein 1 (RIP1) Kinase and Inflammation

Related benzo[b][1][4]oxazepin-4-ones have been identified as potent and selective inhibitors of RIP1 kinase, a key mediator of TNF-mediated inflammation.[5][6] Inhibition of RIP1 kinase can block inflammatory signaling pathways.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 Kinase TRADD->RIP1 Inflammation Inflammation RIP1->Inflammation Compound 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->RIP1 Inhibition

Figure 2: Potential Inhibition of the RIP1 Kinase Pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer

Benzazepine derivatives have been investigated as multi-target therapeutics for EGFR mutations in cancer.[2] The EGFR signaling pathway is a critical driver of cell proliferation and survival in many cancers.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Compound 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->EGFR Inhibition

Figure 3: Potential Inhibition of the EGFR Signaling Pathway.

Hypothetical Screening Results

The following tables present hypothetical results from the in silico screening workflow to illustrate the data that would be generated.

Table 2: Molecular Docking and MM/GBSA Results
Target ProteinPDB IDDocking Score (kcal/mol)MM/GBSA Binding Free Energy (ΔG_bind, kcal/mol)Key Interacting Residues
RIP1 Kinase 4ITH-8.5-55.2Met78, Leu129, Val86
EGFR (T790M mutant) 2JIV-7.9-48.9Met793, Leu718, Cys797
Glycogen Phosphorylase 1C50-7.2-42.1Tyr613, Arg569, Asp283
AChE 4EY7-6.8-39.5Trp86, Tyr337, Phe338
cIAP1-BIR3 3M0D-8.1-51.7Trp323, Gln319, Met303
Table 3: Predicted ADMET Properties
PropertyPredicted ValueAcceptable Range
Human Intestinal Absorption HighHigh
Blood-Brain Barrier Permeability YesYes/No (depending on target)
CYP2D6 Inhibitor NoNo
hERG Inhibition Low riskLow risk
AMES Toxicity NoNo

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy for identifying and characterizing the potential biological targets of this compound. By leveraging knowledge from structurally related compounds, a focused and efficient virtual screening campaign can be conducted. The hypothetical results suggest that this compound may have potential as an inhibitor of RIP1 kinase and EGFR, warranting further investigation.

The next steps following this in silico analysis should involve in vitro experimental validation, including:

  • Binding Assays: To confirm the interaction between the compound and the top-ranked protein targets.

  • Enzyme Inhibition Assays: To quantify the inhibitory potency (e.g., IC₅₀) of the compound against the identified targets.

  • Cell-based Assays: To evaluate the effect of the compound on the relevant signaling pathways and cellular processes in appropriate cell lines.

The integration of these computational and experimental approaches provides a robust framework for accelerating the drug discovery process for promising, yet uncharacterized, small molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable intermediate in pharmaceutical research. The synthesis is a three-step process commencing from 1-benzosuberone, involving a Sandmeyer reaction, oximation, and a subsequent Beckmann rearrangement.

Overall Reaction Scheme:

The synthesis proceeds through the following key transformations:

  • Bromination via Sandmeyer Reaction: Introduction of a bromine atom at the 7-position of the 1-benzosuberone ring system.

  • Oximation: Conversion of the ketone functional group of 7-bromo-1-benzosuberone to an oxime.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the target lactam, this compound.

Quantitative Data Summary
StepCompound NameStarting MaterialProduct Molecular Weight ( g/mol )Theoretical Yield (g) per 10 mmol of 1-benzosuberoneExpected Yield (%)
17-Bromo-1-benzosuberone1-Benzosuberone239.102.3960-70%
27-Bromo-1-benzosuberone oxime7-Bromo-1-benzosuberone254.112.5485-95%
3This compound7-Bromo-1-benzosuberone oxime240.102.4070-80%

Experimental Protocols

Step 1: Synthesis of 7-Bromo-1-benzosuberone via Sandmeyer Reaction

This step first requires the synthesis of 7-amino-1-benzosuberone from 1-benzosuberone, which is then converted to the bromo derivative.

1.1: Nitration of 1-benzosuberone

  • To a stirred solution of 1-benzosuberone (10 mmol) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-nitro-1-benzosuberone.

1.2: Reduction of 7-nitro-1-benzosuberone

  • Dissolve the 7-nitro-1-benzosuberone in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 7-amino-1-benzosuberone.

1.3: Sandmeyer Reaction

  • Prepare a solution of 7-amino-1-benzosuberone (10 mmol) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5°C to form the diazonium salt.[1][2]

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.[1]

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.

  • Cool the mixture, extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-bromo-1-benzosuberone.

Step 2: Synthesis of 7-Bromo-1-benzosuberone oxime
  • Dissolve 7-bromo-1-benzosuberone (10 mmol) in ethanol.

  • Add hydroxylamine hydrochloride (NH2OH·HCl, ~1.2 equivalents) and a base such as sodium acetate or pyridine (~1.5 equivalents).

  • Reflux the mixture for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry to obtain 7-bromo-1-benzosuberone oxime, which can often be used in the next step without further purification.

Step 3: Beckmann Rearrangement to this compound
  • Place polyphosphoric acid (PPA) in a reaction flask and heat to approximately 80-100°C.[3][4][5]

  • Slowly and carefully add the 7-bromo-1-benzosuberone oxime (10 mmol) to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-140°C and maintain for 1-2 hours.[6]

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • Cool the reaction mixture to about 80°C and pour it onto a mixture of crushed ice and water.

  • Stir until the PPA is fully hydrolyzed. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Visualizations

Signaling Pathway of the Beckmann Rearrangement

Beckmann_Rearrangement cluster_activation Activation of Oxime cluster_rearrangement Rearrangement cluster_product Product Formation Oxime 7-Bromo-1-benzosuberone oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime H+ (from PPA) NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Aryl Migration, -H2O LactamTautomer Lactam Tautomer NitriliumIon->LactamTautomer +H2O FinalProduct 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one LactamTautomer->FinalProduct Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Workflow for Synthesis

Synthesis_Workflow Start 1-Benzosuberone Step1 Step 1: Nitration, Reduction & Sandmeyer Reaction Start->Step1 Intermediate1 7-Bromo-1-benzosuberone Step1->Intermediate1 Step2 Step 2: Oximation (NH2OH·HCl, Base) Intermediate1->Step2 Intermediate2 7-Bromo-1-benzosuberone oxime Step2->Intermediate2 Step3 Step 3: Beckmann Rearrangement (PPA) Intermediate2->Step3 Purification Purification (Recrystallization) Step3->Purification FinalProduct 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Purification->FinalProduct

Caption: Overall synthetic workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Synthesis of this and similar molecules often yields a crude product containing impurities such as unreacted starting materials, byproducts, and isomers. To ensure accurate downstream biological assays and characterization, a high degree of purity is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the purification of moderately polar to nonpolar organic compounds, making it an ideal choice for this target molecule.[1]

This application note provides a detailed protocol for the preparative HPLC purification of this compound. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, a common and effective approach for separating aromatic and brominated compounds.[1][2] The principles outlined here can serve as a comprehensive guide for researchers and can be adapted and optimized for similar compounds.

Physicochemical Properties and Separation Rationale

The structure of this compound, featuring a hydrophobic brominated aromatic ring, makes it well-suited for purification by RP-HPLC. The separation mechanism in RP-HPLC relies on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[1] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will elute later than more polar impurities. By employing a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, a mixture of compounds with varying polarities can be effectively separated.[1]

Experimental Protocol

This protocol is intended as a starting point and may require optimization based on the specific impurity profile of the crude sample and the HPLC system used.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample dissolution and cleaning), HPLC grade

  • Dimethyl sulfoxide (DMSO), if needed for solubility

2. HPLC System and Column

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% ACN in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases prior to use by sonication or vacuum filtration to prevent bubble formation in the system.

4. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol or a mixture of methanol and a small amount of DMSO is often a good starting point.

  • The final concentration should be determined based on analytical scale runs to avoid overloading the preparative column. A typical starting concentration for preparative runs is 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. HPLC Method Parameters

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Injection Volume 1.0 - 5.0 mL (dependent on concentration and column capacity)
Detection Wavelength 254 nm
Column Temperature Ambient
Gradient Elution Time (min)
0.0
5.0
25.0
30.0
31.0
35.0

6. Fraction Collection

  • Set the fraction collector to collect peaks based on the UV signal threshold.

  • Identify the peak corresponding to the target compound based on analytical injections of a reference standard or by analyzing small aliquots of the collected fractions.

  • Collect the eluent corresponding to the main peak in appropriate vessels.

7. Post-Purification Processing

  • Combine the fractions containing the pure product.

  • Remove the majority of the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Assess the purity of the final product by re-injecting a small sample onto an analytical HPLC system.

Data Presentation

The following table summarizes the expected results from the purification of a crude sample of this compound using the protocol described above.

ParameterValue
Crude Sample Purity (by analytical HPLC) ~85%
Expected Retention Time 18.5 - 20.5 min
Purified Sample Purity (by analytical HPLC) >98%
Recovery Yield 80 - 90%

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow CrudeSample Crude Sample (this compound) Dissolution Sample Dissolution (Methanol/DMSO) CrudeSample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto Preparative HPLC Filtration->Injection HPLC RP-HPLC Separation (C18 Column, Water/ACN Gradient) Injection->HPLC Detection UV Detection (254 nm) HPLC->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Purified Product (>98% Purity) Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes: 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a key heterocyclic building block in medicinal chemistry. Its unique structure, featuring a reactive aryl bromide and a modifiable lactam ring, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer agents.

Introduction to this compound

This compound is a valuable synthetic intermediate due to its dual reactivity. The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The lactam functionality provides a handle for further structural modifications, including N-alkylation, reduction, or ring-opening reactions. These features have made it a popular starting material in drug discovery programs, particularly in the synthesis of benzodiazepine-based compounds.

Chemical Properties:

PropertyValue
CAS Number 6729-30-2
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

Applications in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[1][3] The benzodiazepine scaffold, often derived from this compound, has been successfully utilized to develop potent PARP-1 inhibitors.[4] Some of these novel benzodiazepine-based PARP-1 inhibitors have shown the potential to cross the blood-brain barrier, opening up therapeutic possibilities for brain cancers.[4][5]

PARP-1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break (SSB) repair pathway and the concept of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

PARP1_Signaling_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation PARylation PARylation of proteins PARP1_Activation->PARylation BER_Complex Recruitment of Base Excision Repair (BER) Complex (XRCC1, etc.) PARylation->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair DNA_Integrity DNA Integrity Maintained SSB_Repair->DNA_Integrity DNA_SSB_2 DNA Single-Strand Break (SSB) PARP1_Inhibition PARP-1 Inhibition DNA_SSB_2->PARP1_Inhibition PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibition->Replication_Fork_Collapse DSB_Formation DNA Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Defective_HR Defective Homologous Recombination (HR) (BRCA1/2 mutation) DSB_Formation->Defective_HR Apoptosis Cell Death (Apoptosis) Defective_HR->Apoptosis

Caption: PARP-1 signaling in DNA repair and synthetic lethality.

Quantitative Data of Benzodiazepine-Based PARP-1 Inhibitors

The following table summarizes the in vitro activity of representative benzodiazepine-based PARP-1 inhibitors.

Compound IDPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
Rucaparib (Control) 0.971.82[6]
H34 41.451.2[6]
H42 40.347.1[6]
H48 37.840.7[6]
H52 30.239.6[6]

Experimental Protocols

The following are detailed protocols for key synthetic transformations using this compound as a starting material.

General Synthetic Workflow

The diagram below outlines a typical workflow for the synthesis of PARP inhibitors starting from this compound.

Synthetic_Workflow start This compound step1 Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->step1 intermediate Substituted Benzo[b]azepin-2(3H)-one Derivative step1->intermediate step2 Further Functionalization (e.g., N-alkylation, reduction) intermediate->step2 final_product Target PARP Inhibitor step2->final_product analysis Purification and Characterization (Chromatography, NMR, MS) final_product->analysis

Caption: General synthetic workflow for PARP inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the flask. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Stir the reaction mixture vigorously and heat to 100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.1 eq)

  • Potassium tert-butoxide (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and potassium tert-butoxide to a dry reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex nitrogen-containing heterocycles with significant biological activity. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a foundation for the development of novel therapeutics, particularly in the promising field of PARP inhibition for cancer treatment. Further exploration of the reactivity of both the aryl bromide and the lactam functionalities will undoubtedly lead to the discovery of new and potent drug candidates.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the derivatization of 6-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols herein detail key chemical transformations, including N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, to facilitate the generation of a diverse chemical library for structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental procedures, data presentation guidelines, and visual workflows to streamline the exploration of this promising chemical space.

Introduction

The 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Derivatives of this heterocyclic system have shown promise as kinase inhibitors, anticancer agents, and modulators of central nervous system targets. The strategic placement of a bromine atom at the 6-position of the aromatic ring provides a reactive handle for a range of palladium-catalyzed cross-coupling reactions, enabling extensive exploration of the chemical space around this core. Furthermore, the lactam nitrogen can be readily functionalized through N-alkylation, offering another avenue for structural diversification.

This document outlines a systematic approach to the derivatization of this compound for the purpose of conducting detailed SAR studies. By systematically modifying the N1 and C6 positions, researchers can probe the structural requirements for optimal biological activity against a chosen target.

Derivatization Strategy and SAR Exploration

A typical SAR study on the this compound scaffold involves a two-pronged derivatization approach:

  • N1-Position: Introduction of various alkyl and aryl groups to probe the impact of steric and electronic properties on biological activity.

  • C6-Position: Replacement of the bromine atom with a diverse set of substituents via palladium-catalyzed cross-coupling reactions to explore the surrounding chemical space.

The following diagram illustrates the general workflow for such an SAR study.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one N_Alkylation N-Alkylation Start->N_Alkylation Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Library Library of Derivatives N_Alkylation->Library Pd_Coupling->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening Data_Analysis Data Analysis Screening->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: General workflow for SAR studies.

Data Presentation: Hypothetical SAR Data

The following tables present hypothetical biological activity data for a series of derivatives of this compound against a generic protein kinase (Kinase X). This data is for illustrative purposes to demonstrate how to structure and present SAR findings.

Table 1: SAR of N1-Substituted Derivatives

Compound IDKinase X IC₅₀ (nM)
1a H5,200
1b -CH₃2,500
1c -CH₂CH₃1,800
1d -CH₂-Ph850
1e -CH₂(4-F-Ph)600
1f -CH₂(4-OCH₃-Ph)950

Table 2: SAR of C6-Substituted Derivatives

Compound IDKinase X IC₅₀ (nM)
2a -Br5,200
2b -Ph1,200
2c -4-Pyridyl750
2d -3-Pyridyl900
2e -NH-Ph450
2f -NH-(4-Cl-Ph)200
2g -NH-CH₂-Ph1,500

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization reactions.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the lactam nitrogen.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl or benzyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired N-alkylated product.

N_Alkylation_Workflow Start 6-Bromo-benzo[b]azepin-2-one + NaH in DMF Deprotonation Deprotonation at 0 °C Start->Deprotonation Addition Addition of Alkyl/Benzyl Halide Deprotonation->Addition Reaction Reaction at RT (12-16 h) Addition->Reaction Workup Workup and Purification Reaction->Workup Product N-Alkylated Product Workup->Product

Figure 2: Workflow for N-alkylation.
Protocol 2: Suzuki-Miyaura Coupling at the C6-Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-bromo position with a boronic acid.[1][2]

Materials:

  • This compound (or N1-substituted analog)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired C6-arylated product.[1][2]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-Br) Pd0->Ox_Add Ar-Br PdII_Ar Ar-Pd(II)L₂-Br Ox_Add->PdII_Ar Transmetal Transmetalation (R-B(OH)₂) PdII_Ar->Transmetal R-B(OH)₂ Base PdII_Ar_R Ar-Pd(II)L₂-R Transmetal->PdII_Ar_R Red_Elim Reductive Elimination PdII_Ar_R->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-R Red_Elim->Product

Figure 3: Catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of the 6-bromo position with an amine.[3][4][5]

Materials:

  • This compound (or N1-substituted analog)

  • Primary or secondary amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane, followed by the amine (1.2 eq.).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired C6-aminated product.[3][4][5]

Conclusion

The derivatization of this compound represents a promising strategy for the discovery of novel bioactive molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to systematically explore the SAR of this versatile scaffold. Through the judicious application of N-alkylation and palladium-catalyzed cross-coupling reactions, a wide array of derivatives can be synthesized and evaluated, paving the way for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a novel benzazepine derivative with potential therapeutic applications. As the specific biological target and mechanism of action are currently uncharacterized, a systematic in vitro screening approach is essential to elucidate its bioactivity. These application notes provide a comprehensive framework for the initial characterization of this compound, focusing on its effects on cancer cell viability, proliferation, and mechanism of cell death. The following protocols are designed to be robust and reproducible, providing a solid foundation for further drug development efforts.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 6729-30-2[1]
Molecular Formula C₁₀H₁₀BrNO[1]
Molecular Weight 240.10 g/mol [1]
SMILES O=C1NC2=CC=CC(Br)=C2CCC1[1]

Application Note 1: Cytotoxicity Profiling

Objective: To determine the cytotoxic potential of this compound across a panel of human cancer cell lines.

Principle: The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[2][3]

Experimental Protocol: LDH Cytotoxicity Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., NCI-60 panel or a custom panel)

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • LDH cytotoxicity assay kit

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (lysis buffer provided in the kit) wells.

  • Incubation: Incubate the plate for 48 hours under standard cell culture conditions.

  • LDH Measurement: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation
Cell LineTissue of OriginIC₅₀ (µM)
MCF-7 BreastData to be determined
HCT116 ColonData to be determined
A549 LungData to be determined
PC-3 ProstateData to be determined
U-87 MG GlioblastomaData to be determined

IC₅₀ values will be calculated from the dose-response curves.

Application Note 2: Anti-Proliferative Effects

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: The Bromodeoxyuridine (BrdU) incorporation assay is a method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4] The incorporated BrdU can be detected using a specific anti-BrdU antibody, and the resulting signal is proportional to the number of proliferating cells.[4][5]

Experimental Protocol: BrdU Incorporation Assay

Materials:

  • This compound

  • Selected cancer cell lines (based on cytotoxicity screening)

  • Complete cell culture medium

  • 96-well black, clear-bottom microplates

  • BrdU Cell Proliferation Assay Kit

  • Multichannel pipette

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed cells at a density of 2,000-5,000 cells/well in 100 µL of medium in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-linked secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the wells and add the TMB substrate. Incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Data Presentation
Cell LineIC₅₀ (µM)
MCF-7 Data to be determined
HCT116 Data to be determined

Application Note 3: Apoptosis Induction

Objective: To determine if the observed cytotoxicity of this compound is mediated by apoptosis.

Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[6]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

Data Analysis: Quantify the percentage of cells in different populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control Data to be determinedData to be determinedData to be determined
Compound (IC₅₀) Data to be determinedData to be determinedData to be determined

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis start Start: this compound cytotoxicity Cytotoxicity Profiling (LDH Assay) start->cytotoxicity antiproliferative Anti-proliferative Screening (BrdU Assay) start->antiproliferative ic50 IC50 Determination cytotoxicity->ic50 antiproliferative->ic50 apoptosis Apoptosis Induction (Annexin V/PI Assay) percent_apoptosis Quantification of Apoptosis apoptosis->percent_apoptosis ic50->apoptosis

Caption: In Vitro Assay Development Workflow.

Apoptosis_Detection_Principle viable Viable Cell Inner Membrane: Phosphatidylserine Outer Membrane: Intact early_apoptosis Early Apoptotic Cell Outer Membrane: Exposed Phosphatidylserine Annexin V-FITC binds viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell Membrane Permeable Annexin V-FITC and Propidium Iodide enter early_apoptosis->late_apoptosis Progression

References

Application Notes and Protocols: Cell-Based Assays for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-based assays are indispensable tools in modern drug discovery and development, offering a biologically relevant context to evaluate the effects of novel chemical entities on cellular processes.[1][2] These assays provide crucial insights into a compound's mechanism of action, efficacy, toxicity, and potential off-target effects.[2] The benzazepinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of enzymes like glycogen phosphorylase and modulation of protein-protein interactions.[3][4] This document provides a detailed protocol for initial cell-based screening of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one , a novel benzazepinone derivative. The following protocols outline methods to assess its impact on cell viability and cytotoxicity, which are fundamental first steps in characterizing a new compound.

Objective

To provide a comprehensive, step-by-step protocol for conducting cell-based assays to determine the cytotoxic and anti-proliferative effects of this compound on a selected cancer cell line.

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are critical for obtaining reliable and reproducible data. All procedures should be performed in a certified biological safety cabinet.[5]

1.1. Materials

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.[5]

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[5]

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Store the stock solution at -20°C or as recommended for the compound's stability.[5]

  • On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

2.1. Procedure

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[5]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

2.2. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which is an indicator of cytotoxicity.

3.1. Procedure

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control, and maximum LDH release control) for 24, 48, or 72 hours.

  • After the treatment period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

3.2. Data Analysis

  • Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.

  • Plot the percentage of cytotoxicity against the compound concentration.

  • Determine the half-maximal effective concentration (EC50) value for cytotoxicity.

Data Presentation

Quantitative data from the cell-based assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cell Viability (MTT) and Cytotoxicity (LDH) of this compound on HeLa Cells after 48h Treatment.

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle Control)100 ± 4.55.2 ± 1.1
195.3 ± 5.18.7 ± 1.5
582.1 ± 6.215.4 ± 2.3
1065.7 ± 4.830.1 ± 3.1
2548.9 ± 3.952.3 ± 4.5
5023.5 ± 2.778.6 ± 5.2
1008.1 ± 1.592.4 ± 3.8

Table 2: IC50 and EC50 Values for this compound.

AssayCell LineTreatment DurationIC50/EC50 (µM)
MTT (Viability)HeLa48h26.5
LDH (Cytotoxicity)HeLa48h24.8
MTT (Viability)A54948h35.2
LDH (Cytotoxicity)A54948h33.9

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plates Treatment Incubation with Compound (24, 48, 72 hours) Cell_Culture->Treatment Compound_Prep Preparation of Compound Dilutions Compound_Prep->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Data_Analysis Absorbance Reading & IC50/EC50 Calculation MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: Experimental workflow for cell viability and cytotoxicity assays.

Signaling_Pathway Compound 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Target Hypothetical Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Pathway Downstream Signaling Cascade (e.g., MAPK) Target->Pathway Modulation Apoptosis Apoptosis Induction Pathway->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway leading to cell death.

References

Application Notes and Protocols for the Quantification of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key intermediate and pharmacologically relevant scaffold in drug discovery. The methodologies outlined below are based on established analytical techniques for structurally related compounds, including aromatic amines and benzodiazepines, ensuring robust and reliable quantification.

Introduction to Analytical Approaches

The quantification of this compound can be achieved through several advanced analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The most prevalent and recommended techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially requiring derivatization.

Comparative Analysis of Recommended Techniques

The selection of an optimal analytical method is critical for achieving accurate and precise quantification. Below is a summary of the performance characteristics of the most suitable techniques for the analysis of this compound, based on data from structurally similar aromatic amines and benzodiazepines.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[1]>0.99>0.999[1]
Accuracy (% Recovery) 89 - 100%[1]Typically within 80 - 120%[1]75 - 114% for most analytes[1]
Precision (%RSD) < 5%[1]< 15%[1]< 15.9% (inter-day)[1]
Limit of Detection (LOD) 0.02% (for impurities)[1]Analyte dependent, can be in the µg/L range0.025 - 0.20 ng/mL[1]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[1]Analyte dependent, can be in the µg/L range0.1 - 1.0 ng/mL[1]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection. HPLC is a technique of choice for the analysis and quantification of benzodiazepines and related compounds.[2]

3.1.1. Materials and Reagents

  • Reference standard of this compound (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable modifier)

  • Sample matrix (e.g., plasma, reaction mixture)

3.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.1.3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 220-280 nm)

3.1.4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a biological matrix):

    • To 1 mL of the sample, add 3 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the recommended method.[2][3]

3.2.1. Materials and Reagents

  • As per HPLC protocol.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

3.2.2. Instrumentation

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3.2.3. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: (A shorter gradient can be used with UHPLC)

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.0-5.0 min: Return to initial conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Determine the precursor ion (Q1) for the analyte and internal standard by infusion.

    • Determine the most abundant and stable product ions (Q3) by fragmentation of the precursor ions.

    • Example (hypothetical):

      • This compound: Q1 (m/z) -> Q3 (m/z)

      • Internal Standard: Q1 (m/z) -> Q3 (m/z)

3.2.4. Sample Preparation

  • Standard and Sample Preparation: Follow the same procedure as for HPLC, but add the internal standard to all calibration standards and samples at a fixed concentration before extraction.

3.2.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Quantify the analyte in the samples using the calculated calibration curve.

Visualized Workflows and Relationships

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Reaction Mixture) Spiking Internal Standard Spiking (for LC-MS/MS) Sample->Spiking Optional Extraction Protein Precipitation & Solid Phase Extraction Sample->Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration HPLC HPLC-UV/DAD Analysis Filtration->HPLC LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Calibration Calibration Curve Generation HPLC->Calibration LCMSMS->Calibration Quantification Concentration Determination Calibration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the quantification of the target analyte.

LCMSMS_Logic Analyte Analyte LC Liquid Chromatography (Separation) Analyte->LC IS Internal Standard IS->LC ESI Electrospray Ionization LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data System (Area Ratio vs. Concentration) Detector->Data

Caption: Logical flow of LC-MS/MS analysis for selective quantification.

References

Application Notes and Protocols: 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, also referred to as 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, is a heterocyclic organic compound with the CAS Number 86499-96-9.[1] This benzazepinone derivative serves as a critical building block in synthetic medicinal chemistry. Its primary and most well-documented application is as a key intermediate in the industrial synthesis of Benazepril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Benazepril is widely prescribed for the management of hypertension and heart failure.[3] The unique structural features of this compound, including the bromine atom which acts as a good leaving group, make it an ideal precursor for the introduction of various functional groups necessary for the biological activity of the final drug product.

While the main application of this specific isomer is in the synthesis of Benazepril, the broader benzazepinone scaffold is of significant interest in medicinal chemistry and has been explored for the development of various therapeutic agents, including ROCK inhibitors and bradycardic agents.[4][5] However, detailed biological activity and quantitative data for this compound itself, outside of its role as a synthetic intermediate, are not extensively reported in the current literature.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 86499-96-9[1]
Molecular Formula C₁₀H₁₀BrNO[1]
Molecular Weight 240.10 g/mol [1]
Appearance White to off-white crystalline powder[6]
Melting Point ~164 °C[6]
Boiling Point ~383.2 °C (predicted)[6]
Solubility Slightly soluble in ethanol, benzene, acetone; insoluble in water[6]

Core Application: Intermediate in the Synthesis of Benazepril

The most significant application of this compound is its role as a precursor in the multi-step synthesis of Benazepril. The bromo-lactam structure allows for the stereoselective introduction of the side chain that is crucial for the ACE inhibitory activity of Benazepril.

Below is a generalized workflow for the synthesis of Benazepril, highlighting the central role of the target compound.

Benazepril_Synthesis_Workflow Start Starting Materials BromoLactam 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Start->BromoLactam Synthesis of Bromo-Lactam Alkylation N-Alkylation BromoLactam->Alkylation Coupling Coupling with (S)-Homophenylalanine derivative Alkylation->Coupling Esterification Esterification Coupling->Esterification HCl_Salt HCl Salt Formation Esterification->HCl_Salt Benazepril Benazepril Hydrochloride HCl_Salt->Benazepril

Workflow for Benazepril Synthesis

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one (A Key Step in Benazepril Synthesis)

This protocol outlines a key transformation in the synthesis of a Benazepril intermediate starting from this compound.

Materials:

  • 3-bromo-2,3,4,5-tetrahydro-1H-[7]-benzazepine-2-ketone-1-tert-butyl acetate

  • (S)-homophenylalanine

  • Triethylamine

  • Isopropanol

  • Ethanol

  • Hydrogen Chloride (gas or solution)

Procedure: [8]

  • Coupling Reaction:

    • Dissolve 100 g (0.34 mol) of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[7]-benzazepin-2-one-1-acetate and 53 g of (S)-homophenylalanine in 1.7 L of isopropanol in a suitable reaction vessel.

    • Add 42 g of triethylamine to the mixture.

    • Heat the reaction mixture to 60°C with continuous stirring and maintain for 24 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the insoluble material and wash the filter cake with a small amount of isopropanol.

    • The filtrate contains the benazepril intermediate.

  • Esterification and Salt Formation:

    • The resulting intermediate from the previous step is then subjected to esterification.

    • Following esterification, introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt.

    • The crude Benazepril hydrochloride is then collected.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system to yield the final, highly pure Benazepril hydrochloride.

Logical Flow of the Synthesis:

Benazepril_Intermediate_Synthesis cluster_coupling Coupling Reaction cluster_ester_salt Esterification and Salt Formation cluster_purification Purification BromoLactam tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H- [1]-benzazepin-2-one-1-acetate Reaction1 Heat to 60°C for 24h BromoLactam->Reaction1 Homophenylalanine (S)-Homophenylalanine Homophenylalanine->Reaction1 Triethylamine Triethylamine Triethylamine->Reaction1 Isopropanol Isopropanol (Solvent) Isopropanol->Reaction1 Filtration Cool and Filter Reaction1->Filtration Intermediate Benazepril Intermediate Filtration->Intermediate Esterification Esterification Intermediate->Esterification HCl_Gas Introduction of HCl gas Esterification->HCl_Gas Crude_Benazepril Crude Benazepril HCl HCl_Gas->Crude_Benazepril Recrystallization Recrystallization Crude_Benazepril->Recrystallization Pure_Benazepril Pure Benazepril HCl Recrystallization->Pure_Benazepril

Synthesis of Benazepril Intermediate

Potential for Further Applications

While the primary role of this compound is as a synthetic intermediate for Benazepril, its structural motif, the benzazepinone core, is considered a "privileged scaffold" in medicinal chemistry. This suggests that derivatives of this compound could be synthesized and screened for a variety of other biological activities. The bromine atom provides a convenient handle for introducing chemical diversity through various cross-coupling reactions.

Hypothetical Signaling Pathway Inhibition:

Based on the activities of other benzazepinone derivatives, it is plausible that novel compounds derived from this compound could be designed to target other signaling pathways implicated in disease. For instance, some benzazepinones have been shown to be potent and selective ROCK inhibitors, which are involved in pathways related to cell adhesion, motility, and contraction.

Hypothetical_Pathway Receptor Receptor Tyrosine Kinase RhoA RhoA Receptor->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Actin Actin Cytoskeleton MLC->Actin Cellular_Response Cellular Response (e.g., Contraction, Migration) Actin->Cellular_Response Bromo_Derivative Novel Benzazepinone Derivative Bromo_Derivative->ROCK Inhibition

Hypothetical ROCK Pathway Inhibition

Conclusion

References

Application Note: Mass Spectrometry Fragmentation Analysis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzazepine derivatives. Understanding its mass spectrometric fragmentation behavior is crucial for its identification, characterization, and metabolic studies. This application note details a proposed fragmentation pathway and provides a general protocol for its analysis using mass spectrometry. The presence of a bromine atom and a lactam moiety within a tricyclic system results in a characteristic fragmentation pattern.

Molecular Structure:

  • Chemical Formula: C10H10BrNO

  • Molecular Weight: 240.10 g/mol (for 79Br), 242.10 g/mol (for 81Br)

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (79Br and 81Br) in an approximate 1:1 ratio.[1][2] The fragmentation is predicted to be initiated by cleavages related to the lactam ring and the loss of the bromine atom.

m/z (Proposed) Ion Formula (Proposed) Description of Fragment Notes
240/242[C10H10BrNO]+•Molecular Ion ([M]+•)Characteristic 1:1 isotopic pattern for Br.[1][3]
212/214[C9H8BrNO]+•Loss of ethylene (C2H4)Retro-Diels-Alder (RDA) type fragmentation of the dihydroazepine ring.
184/186[C8H6BrNO]+•Loss of CO from m/z 212/214Common fragmentation for lactams.[4]
161[C10H10NO]+Loss of Br• radical
133[C9H9O]+Loss of Br• and CO
132[C9H8O]+•Loss of H• from m/z 133
104[C7H6N]+Loss of Br•, CO and C2H4
103[C7H5N]+•Loss of H• from m/z 104
77[C6H5]+Phenyl cationCommon fragment for aromatic compounds.

Experimental Protocols

Objective: To acquire the mass spectrum of this compound and characterize its fragmentation pattern.

Instrumentation and Conditions:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source.

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI). EI is suitable for inducing fragmentation of volatile, thermally stable compounds. ESI would be used for less volatile samples, often in conjunction with tandem MS (MS/MS) to induce fragmentation.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • For ESI, further dilute the stock solution to approximately 1-10 µg/mL with the mobile phase.

  • EI-MS Conditions:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Inlet System: Direct insertion probe or GC inlet.

    • Mass Range: m/z 50-350

  • ESI-MS/MS Conditions:

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Capillary Voltage: 3-4 kV.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

Data Analysis:

  • Identify the molecular ion peaks ([M]+•) and confirm the isotopic pattern for bromine.

  • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms of amides, halogenated compounds, and cyclic systems.[4][5][6]

  • Utilize high-resolution mass data to determine the elemental composition of the fragment ions, aiding in structural elucidation.

Visualizations

fragmentation_pathway M [M]+• m/z 240/242 C10H10BrNO frag1 m/z 212/214 C9H8BrNO M->frag1 - C2H4 frag3 m/z 161 C10H10NO M->frag3 - Br• frag2 m/z 184/186 C8H6BrNO frag1->frag2 - CO frag5 m/z 104 C7H6N frag1->frag5 - Br•, - CO frag4 m/z 133 C9H9O frag3->frag4 - CO

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL) dilute Dilute for Analysis (1-10 µg/mL) dissolve->dilute ionization Ionization (EI or ESI) dilute->ionization ms1 MS1 Scan (Full Mass Range) ionization->ms1 fragmentation Fragmentation (CID for ESI) ms1->fragmentation ms2 MS2 Scan (Fragment Ions) fragmentation->ms2 identify_m Identify Molecular Ion ms2->identify_m propose_frags Propose Fragment Structures identify_m->propose_frags elucidate Elucidate Pathway propose_frags->elucidate

Caption: General experimental workflow for mass spectrometry analysis.

References

Application Notes and Protocols for the Crystallization of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a robust crystallization method for the purification of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The purity of this and similar compounds is often critical for their use in pharmaceutical synthesis and biological assays. Recrystallization is a powerful technique to enhance purity by separating the target compound from soluble and insoluble impurities.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but will have a high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will form highly ordered and pure crystals, leaving impurities behind in the solution.

Data Presentation: Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. A systematic solvent screening should be performed to identify the optimal solvent or solvent system. The following table provides a template with hypothetical data to illustrate the process of solvent selection for this compound. Researchers should perform similar small-scale experiments to generate their own data.

Table 1: Hypothetical Solvent Screening Data for Crystallization

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon CoolingEstimated Recovery Yield (%)Estimated Purity (%)Notes
Methanol5150Good, well-defined needles85-95>98A promising single solvent. Provides good crystal morphology.
Ethanol8180Good, rhombic plates80-90>98Another effective single solvent.
Isopropanol3120Fair, smaller crystals75-85>97Lower yield compared to methanol and ethanol.
Acetone25>300Poor, often oils out<50-Too soluble at room temperature.
Ethyl Acetate15>250Poor, no crystals formed<60-High solubility even at lower temperatures.
Toluene250Slow crystallization, plates60-70>96Slower crystal growth may improve purity.
Water<1<5Insoluble--Can be considered as an anti-solvent.
Ethanol/Water (9:1)2160Excellent, large needles90-97>99Addition of water as an anti-solvent significantly improves yield and crystal quality.
Methanol/Water (9:1)1.5140Excellent, well-formed prisms92-98>99Similar to ethanol/water, a highly effective mixed solvent system.

Note: This data is illustrative. Actual values must be determined experimentally.

Experimental Protocols

The following protocols provide detailed methodologies for solvent screening and a general recrystallization procedure.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of potential solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • Add 0.5 mL of a different solvent to each test tube at room temperature.

  • Agitate the mixtures to assess solubility at room temperature. Record your observations. A good solvent should not fully dissolve the compound at this stage.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • If the compound dissolves completely, it is a potential candidate. If it does not, add the same solvent dropwise while heating until the solid dissolves. Note the approximate volume of solvent used.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath for 15-30 minutes to maximize crystal formation.

  • Observe the quality and quantity of the crystals formed.

  • Based on these observations, select the most promising solvent or a mixed solvent system for a larger-scale recrystallization. For a mixed solvent system, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed, then re-heat to clarify before cooling.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify crude this compound using a single appropriate solvent identified from screening.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (e.g., Methanol or Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the selected solvent to just cover the solid.

  • Heat the mixture to the boiling point of the solvent with gentle stirring.

  • Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional: Hot Filtration) If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

  • Determine the yield and assess the purity of the recrystallized product by methods such as melting point analysis, HPLC, or NMR spectroscopy. A sharp melting point close to the literature value is indicative of high purity.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for selecting a crystallization method and the general experimental procedure.

Crystallization_Method_Selection start Start: Crude Solid solubility_test Perform Solubility Screening (Hot vs. Cold Solvents) start->solubility_test good_single Good solubility hot, poor solubility cold? solubility_test->good_single single_solvent Single-Solvent Recrystallization good_single->single_solvent Yes too_soluble Too soluble in all solvents? good_single->too_soluble No end End: Pure Crystals single_solvent->end insoluble Insoluble in all hot solvents? too_soluble->insoluble No find_miscible Find miscible 'good' and 'poor' solvent pair too_soluble->find_miscible Yes no_solvent Re-evaluate solvent choices or consider other purification methods insoluble->no_solvent Yes mixed_solvent Mixed-Solvent Recrystallization mixed_solvent->end find_miscible->mixed_solvent

Caption: Decision workflow for selecting a suitable crystallization method.

Recrystallization_Workflow start Start: Crude Compound dissolution 1. Dissolve in minimum hot solvent start->dissolution hot_filtration 2. Hot Gravity Filtration (optional, for insoluble impurities) dissolution->hot_filtration cooling 3. Slow Cooling to Room Temperature hot_filtration->cooling ice_bath 4. Cool in Ice Bath cooling->ice_bath vacuum_filtration 5. Vacuum Filtration to collect crystals ice_bath->vacuum_filtration washing 6. Wash with ice-cold solvent vacuum_filtration->washing drying 7. Dry Crystals washing->drying end End: Pure Crystalline Product drying->end

Caption: General experimental workflow for recrystallization.

Application Notes and Protocols: The Use of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment, 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, in fragment-based drug discovery (FBDD) campaigns. Detailed protocols for primary screening and hit validation are provided, alongside hypothetical data for its interaction with Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer and inflammatory diseases.

Introduction to this compound as a Fragment

This compound is a valuable starting point in fragment-based drug discovery. With a molecular weight of 240.10 g/mol , it adheres to the "Rule of Three," making it an ideal candidate for screening.[1] Its benzazepinone core is a privileged scaffold found in numerous biologically active compounds. The bromine atom provides a useful vector for synthetic elaboration, allowing for the exploration of chemical space to improve potency and selectivity.[2]

Fragment-based approaches are increasingly utilized to identify novel chemical matter for challenging drug targets.[3][4] By screening small, low-complexity molecules like this compound, researchers can efficiently map the binding hotspots of a target protein.[4] These weakly binding fragments can then be optimized into potent lead compounds through structure-guided design.[2][5]

Hypothetical Application: Targeting the BRD4 Bromodomain

Bromodomain and Extra-Terminal Domain (BET) family proteins, particularly BRD4, are critical regulators of gene transcription and are considered significant targets in oncology and inflammation.[6] The following sections detail a hypothetical FBDD campaign using this compound to identify inhibitors of the first bromodomain of BRD4 (BRD4-BD1).

Data Presentation: Biophysical Screening Results

The following table summarizes the quantitative data from a hypothetical biophysical screening cascade for this compound against BRD4-BD1.

Technique Parameter Value Notes
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)212 µMPrimary screen hit, indicates weak binding.
Association Rate (ka)1.2 x 10³ M⁻¹s⁻¹Rapid on-rate typical for fragments.
Dissociation Rate (kd)0.25 s⁻¹Rapid off-rate typical for fragments.
Isothermal Titration Calorimetry (ITC) Dissociation Constant (KD)250 µMOrthogonal validation confirming binding.
Enthalpy (ΔH)-8.5 kcal/molFavorable enthalpic contribution to binding.
Entropy (TΔS)-1.7 kcal/molUnfavorable entropic contribution.
X-ray Crystallography Resolution2.1 ÅHigh-resolution structure of the complex obtained.
Binding SiteAcetyl-lysine binding pocketConfirms binding to the target's active site.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique ideal for detecting the weak interactions characteristic of fragment binding.[7][8][9]

Objective: To identify fragments from a library that bind to the target protein, BRD4-BD1.

Materials:

  • Recombinant human BRD4-BD1 protein

  • This compound (and other fragments) dissolved in 100% DMSO

  • SPR instrument (e.g., Biacore T200)[10]

  • Sensor Chip CM5

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with 2% DMSO.

Methodology:

  • Protein Immobilization:

    • Activate the Sensor Chip CM5 surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize BRD4-BD1 onto the surface at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve a density of approximately 8000-10000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell is prepared similarly but without protein immobilization to allow for background subtraction.[9]

  • Fragment Screening:

    • Prepare a stock solution of this compound at 10 mM in 100% DMSO.

    • Dilute the fragment to a final concentration of 200 µM in running buffer. The final DMSO concentration should be matched in the running buffer (2%).[8][9]

    • Inject the fragment solution over the BRD4-BD1 and reference surfaces for 30 seconds at a flow rate of 30 µL/min.

    • Allow for a dissociation phase of 60 seconds.

    • Regenerate the surface with a pulse of 50 mM NaOH if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Analyze the sensorgrams to identify fragments that show a binding response significantly above the noise level.

    • For hits, perform a dose-response experiment with fragment concentrations ranging from 10 µM to 500 µM to determine the dissociation constant (KD).[11]

    • Fit the steady-state binding data to a 1:1 binding model to calculate KD.

Protocol 2: Hit Validation and Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[5][12][13]

Objective: To determine the three-dimensional structure of this compound in complex with BRD4-BD1.

Materials:

  • High-purity (>95%) recombinant human BRD4-BD1 protein at 10 mg/mL.

  • This compound.

  • Crystallization screening kits.

  • Cryoprotectant (e.g., 25% glycerol in mother liquor).

Methodology:

  • Crystallization of Apo-Protein:

    • Set up crystallization trials for BRD4-BD1 using the sitting-drop vapor diffusion method. Mix 1 µL of protein solution with 1 µL of reservoir solution.

    • Incubate plates at 20°C and monitor for crystal growth.

    • Optimize initial hit conditions to obtain diffraction-quality crystals (typically >50 µm).

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving this compound in the crystallization mother liquor to a final concentration of 1-10 mM.

    • Transfer apo-crystals into the soaking solution and incubate for 2-24 hours.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data using software like XDS or MOSFLM.

    • Solve the structure by molecular replacement using the apo-protein structure as a search model.

    • After initial refinement, inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.[14]

    • Model the fragment into the density and perform further refinement cycles.

    • Validate the final structure for geometric correctness.

Visualizations

Signaling Pathway

G cluster_0 Cell Nucleus cluster_1 Cytoplasm Histone Histone Proteins Ac_Histone Acetylated Histones BRD4 BRD4 Ac_Histone->BRD4 recruits PolII RNA Polymerase II BRD4->PolII recruits Gene Oncogenes (e.g., c-Myc) PolII->Gene binds to promoter mRNA mRNA Gene->mRNA Transcription Protein Oncogenic Proteins mRNA->Protein Translation Protein->Gene Proliferation Signal HAT Histone Acetyltransferases (HATs) HAT->Histone Acetylation Fragment_Derived_Inhibitor Fragment-Derived BRD4 Inhibitor Fragment_Derived_Inhibitor->BRD4 blocks binding

Caption: BRD4 signaling pathway and the mechanism of inhibition.

Experimental Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead FragLib Fragment Library (incl. This compound) PrimaryScreen Primary Screen (SPR) FragLib->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits OrthogonalScreen Orthogonal Screen (e.g., ITC, NMR) Hits->OrthogonalScreen Xray X-ray Crystallography OrthogonalScreen->Xray ValidatedHits Validated, Structurally Characterized Hits Xray->ValidatedHits SBDD Structure-Based Design & Synthesis ValidatedHits->SBDD PotencyAssay Potency & Selectivity Assays SBDD->PotencyAssay PotencyAssay->SBDD Iterative Optimization LeadCompound Lead Compound PotencyAssay->LeadCompound

Caption: Fragment-Based Drug Discovery (FBDD) workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common challenges.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from a suitable precursor. The key steps involve the formation of a substituted tetralone, oximation of the ketone, and a subsequent Beckmann rearrangement to form the desired seven-membered lactam.

Synthetic_Pathway cluster_0 Step 1: 7-Bromo-1-tetralone Synthesis cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Beckmann Rearrangement Start 4-(4-Bromophenyl)butyric acid or 1-Tetralone Step1_Product 7-Bromo-1-tetralone Start->Step1_Product Friedel-Crafts Acylation or Direct Bromination Step2_Product 7-Bromo-1-tetralone oxime Step1_Product->Step2_Product Oximation Final_Product This compound Step2_Product->Final_Product Rearrangement

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 7-Bromo-1-tetralone (Precursor)

The key intermediate, 7-Bromo-1-tetralone, can be synthesized via two primary routes: intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butyric acid or direct bromination of 1-tetralone. The cyclization method is often preferred due to higher reported yields and better regioselectivity.[1]

Data Presentation: Comparison of Synthetic Routes for 7-Bromo-1-tetralone
ParameterMethod A: Intramolecular Friedel-Crafts CyclizationMethod B: Direct Bromination of 1-Tetralone
Starting Material 4-(4-Bromophenyl)butyric acid1-Tetralone
Key Reagents Polyphosphoric Acid (PPA) or P₂O₅ in TolueneBromine (Br₂), Aluminum Chloride (AlCl₃)
Reported Yield Up to 95%[1]~40-55%[1][2]
Key Advantages High yield, high regioselectivityFewer precursor synthesis steps
Common Issues Incomplete cyclization, requires anhydrous conditionsFormation of isomers (5-bromo, 6-bromo), polybromination[3]
Experimental Protocols: 7-Bromo-1-tetralone Synthesis

Method A: Intramolecular Friedel-Crafts Cyclization (High-Yield Route) [1][4]

  • To a solution of 4-(4-bromophenyl)butanoic acid in toluene, add phosphorus pentoxide (P₂O₅).

  • Heat the reaction mixture to 110 °C and stir vigorously for 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with methyl tert-butyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography (heptane/ethyl acetate gradient) and/or recrystallization from hexane.

Method B: Direct Bromination of 1-Tetralone [4]

  • Under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 146.8 mmol) to a round-bottomed flask maintained at 0 °C.

  • Slowly add 1-tetralone (58.9 mmol) over 10 minutes.

  • Heat the reaction mixture to 90 °C in an oil bath and maintain for approximately 45 minutes.

  • Add bromine (70.1 mmol) to the reaction mixture.

  • Stir the mixture at 90 °C for 1 hour.

  • Quench the reaction by adding 30 mL of ice water followed by 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the mixture with methyl tert-butyl ether.

  • Dry the combined organic extracts over magnesium sulfate and concentrate.

  • Purify the crude product by flash chromatography (heptane/ethyl acetate gradient) to separate the desired 7-bromo isomer from other byproducts.[3]

Step 2 & 3: Oximation and Beckmann Rearrangement

This two-stage process converts the tetralone intermediate into the final lactam product. Accurate execution and control of reaction conditions are critical for achieving high yield and purity.

Experimental Protocols: Oximation and Rearrangement

Step 2: Synthesis of 7-Bromo-1-tetralone oxime (Suggested Protocol)

This protocol is based on a general method for the oximation of 1-tetralone.[5]

  • In a reactor, add 7-Bromo-1-tetralone (1 part by mass), 95% ethanol (approx. 1.3 parts), hydroxylamine hydrochloride (approx. 0.5 parts), and sodium carbonate (approx. 0.37 parts).

  • Stir the mixture thoroughly and heat to reflux (approximately 75-85 °C) for 3-4 hours.

  • Cool the reaction mixture to room temperature to allow for crystal precipitation.

  • Collect the crystals by filtration.

  • Wash the crystals with cold ethanol (2-3 times), followed by suction filtration to dry.

  • Further dry the product under vacuum to obtain the 7-Bromo-1-tetralone oxime.

Step 3: Beckmann Rearrangement to this compound (Suggested Protocol)

This protocol utilizes polyphosphoric acid (PPA), a common and effective reagent for the Beckmann rearrangement.[6]

  • Pre-heat polyphosphoric acid (PPA) to approximately 80-90°C in a dry reaction vessel equipped with a mechanical stirrer.

  • Slowly and portion-wise, add the 7-Bromo-1-tetralone oxime to the hot PPA with vigorous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to 120-130°C and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH of 8-9.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guides and FAQs

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product q1 Which step shows poor conversion? start->q1 step1 Step 1: 7-Bromo-1-tetralone Synthesis q1->step1 Step 1 step2 Step 2: Oximation q1->step2 Step 2 step3 Step 3: Beckmann Rearrangement q1->step3 Step 3 sol1 Check catalyst activity. Ensure anhydrous conditions. Verify temperature and time. step1->sol1 sol2 Check hydroxylamine quality. Ensure base is effective. Verify reaction time/temp. step2->sol2 sol3 Verify acid strength/quality. Check for side reactions (fragmentation). Address regioselectivity issues. step3->sol3

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts cyclization (Method A) for 7-Bromo-1-tetralone is incomplete. How can I improve the yield?

A1: Incomplete cyclization is a common issue. To drive the reaction to completion, consider the following:

  • Catalyst Choice and Amount: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are highly effective. Ensure you are using a sufficient quantity of the catalyst.[3]

  • Anhydrous Conditions: Moisture deactivates the acid catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.[3]

  • Temperature and Time: The reaction typically requires heating. Ensure the temperature is adequate (e.g., 90-110°C) and allow sufficient reaction time, monitoring by TLC.[1][4]

Q2: In the direct bromination of 1-tetralone (Method B), I am getting a mixture of isomers. How can I favor the 7-bromo product?

A2: The formation of 5-bromo and 6-bromo isomers is a known problem. To improve regioselectivity:

  • Brominating Agent: Using N-bromosuccinimide (NBS) may offer better selectivity compared to elemental bromine (Br₂).[3]

  • Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the desired isomer.[3]

  • Purification: Effective separation of the isomers typically requires careful flash column chromatography.[3]

Q3: The Beckmann rearrangement is giving a low yield of the desired lactam and a significant amount of a nitrile byproduct. What is happening?

A3: You are likely observing Beckmann fragmentation, a common side reaction that competes with the rearrangement.[6] This is more likely if the migrating group can form a stable carbocation.

  • Control Reaction Conditions: To minimize fragmentation, use the mildest effective conditions. Avoid excessively high temperatures and overly aggressive acid catalysts.[7]

  • Catalyst Choice: Strong Brønsted acids like sulfuric acid or PPA can sometimes promote fragmentation. Milder systems, such as tosyl chloride or cyanuric chloride, can be explored as they may favor the rearrangement pathway.[6][7]

Q4: How do I know if the Beckmann rearrangement produced the correct regioisomer (6-bromo vs. 8-bromo)?

A4: The Beckmann rearrangement is stereospecific, with the group anti (trans) to the oxime's hydroxyl group migrating.[8] However, under strong acidic conditions, the (E) and (Z) isomers of the oxime can interconvert, potentially leading to a mixture of two different lactams.[8]

  • Migratory Aptitude: For aryl alkyl ketoximes, the aryl group often has a higher migratory aptitude than a secondary alkyl group.[8] This would favor the migration of the bromo-phenyl group, leading to the desired this compound.

  • Controlling Isomerization: To prevent loss of regioselectivity due to oxime isomerization, you can try converting the oxime to a better leaving group (e.g., a tosylate) and performing the rearrangement under neutral or basic conditions with gentle heating.[9]

  • Characterization: The most reliable way to confirm the structure of your product is through 2D NMR spectroscopy (HMBC, NOESY) to establish the connectivity and spatial relationships within the molecule.

Q5: The final product is difficult to purify. What are the best methods?

A5: Purification of the final lactam can be challenging due to the presence of regioisomers or unreacted starting material.

  • Column Chromatography: Silica gel chromatography using a gradient of a moderately polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is the most common method.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Screening various solvents is recommended to find one that provides good differential solubility.

References

Side product formation in the synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the critical Beckmann rearrangement step of a suitable precursor like 7-bromo-α-tetralone oxime.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acid catalyst. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the reaction temperature. Beckmann rearrangements often require elevated temperatures to proceed to completion. - Screen different acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent. - Investigate the presence of side products to understand competing reaction pathways.
Presence of a major byproduct with the same mass Formation of the regioisomeric lactam, 7-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one, due to a non-regioselective rearrangement.[1]- Characterize the byproduct using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. - Attempt separation of the isomers using column chromatography with a high-resolution silica gel or by fractional crystallization. - Modify the reaction conditions (e.g., choice of acid catalyst, temperature) to favor the formation of the desired isomer.
Formation of a nitrile byproduct Beckmann fragmentation, a competing reaction to the rearrangement, can occur, especially if the group anti to the oxime hydroxyl can form a stable carbocation.- Use milder reaction conditions. - Employ reagents that are less prone to inducing fragmentation, such as cyanuric chloride in dimethylformamide (DMF).[2]
Unreacted starting material (oxime) - Insufficient reaction time or temperature. - Deactivation of the catalyst.- Increase the reaction time and/or temperature. - Ensure the catalyst is fresh and used in the appropriate stoichiometric amount.
Difficult purification - Similar polarities of the desired product and the regioisomeric byproduct. - Presence of other minor impurities.- Utilize advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC). - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the Beckmann rearrangement of 7-bromo-α-tetralone oxime. This reaction is typically catalyzed by a strong acid.

Q2: What are the expected major side products in this synthesis?

A2: The primary side product is the regioisomeric lactam, 7-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one.[1] This arises from the non-regioselective migration of the aryl versus the alkyl group during the Beckmann rearrangement. Another potential, though less common, side product is a nitrile resulting from Beckmann fragmentation.

Q3: How can I confirm the formation of the desired product versus its regioisomer?

A3: The most definitive method for distinguishing between the two isomers is 1D and 2D NMR spectroscopy. The connectivity of the atoms can be established through experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.

Q4: What are the key parameters to control during the Beckmann rearrangement to maximize the yield of the desired product?

A4: The key parameters to control are:

  • Choice of Acid Catalyst: Different acids (e.g., PPA, H₂SO₄, Eaton's reagent) can influence the regioselectivity and the extent of side reactions.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to promote excessive side product formation or decomposition.

  • Reaction Time: Adequate time must be allowed for the rearrangement to complete. Monitoring by TLC or LC-MS is crucial.

Q5: What purification techniques are most effective for separating the desired product from its regioisomeric byproduct?

A5: Due to the structural similarity and likely close polarities of the regioisomers, purification can be challenging. High-resolution column chromatography on silica gel with a carefully optimized eluent system is the primary method. In some cases, fractional crystallization from a suitable solvent system may also be effective. Preparative HPLC is a viable option for obtaining highly pure material, especially on a smaller scale.

Experimental Protocols

Synthesis of 7-bromo-α-tetralone oxime (Precursor)

A mixture of 7-bromo-α-tetralone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude oxime is filtered, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent like ethanol.

Beckmann Rearrangement to this compound

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

To a pre-heated solution of polyphosphoric acid (PPA) at 120-140°C, 7-bromo-α-tetralone oxime (1.0 eq) is added portion-wise with vigorous stirring. The reaction mixture is maintained at this temperature for 15-30 minutes. The reaction is monitored by TLC or LC-MS. Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is filtered, washed thoroughly with water and a saturated sodium bicarbonate solution until neutral, and then dried. The crude product is a mixture of this compound and the regioisomeric 7-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one. This mixture is then subjected to purification by column chromatography.

Visualizations

Synthesis_Pathway Synthetic Pathway to this compound 7-Bromo-α-tetralone 7-Bromo-α-tetralone 7-Bromo-α-tetralone_oxime 7-Bromo-α-tetralone_oxime 7-Bromo-α-tetralone->7-Bromo-α-tetralone_oxime NH2OH·HCl, NaOAc, EtOH, Reflux Desired_Product This compound 7-Bromo-α-tetralone_oxime->Desired_Product Polyphosphoric Acid, 120-140°C

Caption: Synthetic route to the target molecule.

Side_Product_Formation Side Product Formation in Beckmann Rearrangement 7-Bromo-α-tetralone_oxime 7-Bromo-α-tetralone_oxime Desired_Product This compound 7-Bromo-α-tetralone_oxime->Desired_Product Aryl Migration Regioisomer 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one 7-Bromo-α-tetralone_oxime->Regioisomer Alkyl Migration Nitrile_Byproduct Nitrile Byproduct 7-Bromo-α-tetralone_oxime->Nitrile_Byproduct Fragmentation

Caption: Potential side product formation pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Reaction_Analysis Analyze crude reaction mixture (TLC, LC-MS) Start->Reaction_Analysis Low_Yield Low Yield? Reaction_Analysis->Low_Yield Optimize_Conditions Optimize reaction conditions (temp, time, catalyst) Low_Yield->Optimize_Conditions Yes Byproduct_Identification Identify Byproducts (NMR, MS) Low_Yield->Byproduct_Identification No Optimize_Conditions->Reaction_Analysis Regioisomer_Check Regioisomer present? Byproduct_Identification->Regioisomer_Check Purification Purify by column chromatography or preparative HPLC Regioisomer_Check->Purification Yes Characterization Characterize pure product Regioisomer_Check->Characterization No Purification->Characterization End End Characterization->End

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Purification of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key intermediate in pharmaceutical research. The following information is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this compound.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound via common laboratory techniques such as column chromatography and recrystallization.

Column Chromatography Troubleshooting

Question: My compound, this compound, is not eluting from the silica gel column, even with a high polarity mobile phase. What could be the issue?

Answer: Several factors could be preventing the elution of your compound.[1] Consider the following possibilities:

  • Compound Decomposition: The compound may be unstable on silica gel. To test for this, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears, it indicates decomposition on the silica.

  • Incorrect Solvent System: Double-check the composition of your mobile phase. An accidental reversal of polar and non-polar solvents is a common mistake.

  • Strong Adsorption: The lactam and bromo functionalities may lead to strong interactions with the acidic silica gel. Consider deactivating the silica gel with a small amount of a base like triethylamine (0.1-1%) in your mobile phase.

  • Precipitation on the Column: If the compound has low solubility in the mobile phase, it may have precipitated at the top of the column. Try a different solvent system in which your compound is more soluble.

Question: All my fractions from the column are mixed, containing both my desired product and impurities, despite a good separation on the TLC plate. Why is this happening?

Answer: This issue can be misleading. Here are some potential causes and solutions:

  • Compound Degradation on the Column: As mentioned previously, your compound might be degrading on the silica gel during the elution process, leading to fractions containing both the product and its degradation products.[1] A 2D TLC can help confirm this.

  • Overloading the Column: You may have loaded too much crude material onto the column. This can lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly without any air bubbles.

  • Dry Loading vs. Wet Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading.[2] This involves pre-adsorbing your crude material onto a small amount of silica gel and then loading the dry powder onto the top of the column.[2]

Recrystallization Troubleshooting

Question: I am unable to get crystals of this compound to form from the recrystallization solvent. What should I do?

Answer: Crystal formation can be induced by several methods.[3] If crystals are not forming upon cooling, you can try the following:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[3]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.

  • Solvent Composition: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration of your compound.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]

Question: The purity of my this compound did not improve after recrystallization. What went wrong?

Answer: The success of recrystallization heavily depends on the choice of solvent and the nature of the impurities.[4]

  • Inappropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[3] You may need to screen for a better solvent or solvent mixture.

  • Co-precipitation: If the impurities are structurally very similar to your desired compound, they may co-precipitate. In this case, a different purification technique like column chromatography may be necessary.

  • Insufficient Cooling: Ensure you have allowed the solution to cool sufficiently to maximize the yield of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential impurities could include unreacted starting materials, by-products from side reactions such as over-bromination or incomplete cyclization, and residual solvents.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: Based on the purification of a similar compound, 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a mixture of ethyl acetate and hexane is a good starting point.[5] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: For a related compound, methanol was used for recrystallization.[5] Other potential solvents could include ethanol, isopropanol, or mixtures of these alcohols with water. It is recommended to perform small-scale solubility tests to find the optimal solvent.

Q4: How can I check the purity of my final product?

A4: The purity of this compound can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution:

    • Start eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude compound in a test tube.

    • Add a small amount of a potential solvent (e.g., methanol) and heat the mixture.

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Column Chromatography Solvent Systems

Mobile Phase Composition (Ethyl Acetate/Hexane)Observation
10:90Impurities may start to elute.
20:80Expected elution of the desired compound.
30:70To elute more polar impurities.

Table 2: Recrystallization Solvent Screening

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
MethanolLowHighGood
EthanolLowHighGood
IsopropanolVery LowModerateFair
WaterInsolubleInsolubleN/A

Visual Workflow

TroubleshootingWorkflow cluster_start Start: Impure Compound cluster_purification Purification Method cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_end End: Pure Compound start Crude this compound purification_choice Choose Purification Method start->purification_choice column Perform Column Chromatography purification_choice->column Column recrystallize Perform Recrystallization purification_choice->recrystallize Recrystallization column_issue Issue Encountered? column->column_issue no_elution No Elution column_issue->no_elution Yes mixed_fractions Mixed Fractions column_issue->mixed_fractions Yes end Pure Compound column_issue->end No check_stability Check Stability (2D TLC) no_elution->check_stability adjust_solvent Adjust Solvent System no_elution->adjust_solvent repack_column Repack/Reload Column mixed_fractions->repack_column check_stability->column adjust_solvent->column repack_column->column recrystallization_issue Issue Encountered? recrystallize->recrystallization_issue no_crystals No Crystals Form recrystallization_issue->no_crystals Yes low_purity Purity Not Improved recrystallization_issue->low_purity Yes recrystallization_issue->end No induce_crystallization Induce Crystallization no_crystals->induce_crystallization rescreen_solvent Re-screen Solvents low_purity->rescreen_solvent induce_crystallization->recrystallize rescreen_solvent->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Bromination of Dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of dihydro-1H-benzo[b]azepin-2(3H)-one. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity of the desired 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the bromination of dihydro-1H-benzo[b]azepin-2(3H)-one?

A1: The bromination of dihydro-1H-benzo[b]azepin-2(3H)-one is an alpha-halogenation reaction. Under acidic conditions, the lactam carbonyl group is protonated, which facilitates the formation of an enol intermediate. This enol is the active nucleophile that attacks molecular bromine (Br₂) or another electrophilic bromine source, leading to the formation of the alpha-bromo lactam. The reaction is typically catalyzed by a protic or Lewis acid.

Q2: What are the most common brominating agents for this reaction?

A2: Molecular bromine (Br₂) is a frequently used reagent for this transformation. N-Bromosuccinimide (NBS) is another common and often milder alternative that can improve selectivity and is easier to handle. The choice of brominating agent can influence the reaction's selectivity and the formation of byproducts.

Q3: What is the primary side product I should be aware of?

A3: The most common side product is the dibrominated species, 3,3-dibromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. This occurs when the initially formed monobrominated product undergoes a second bromination. Over-bromination is more likely with an excess of the brominating agent or at higher reaction temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently acidic conditions: The formation of the enol intermediate is acid-catalyzed and crucial for the reaction. 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 3. Inactive brominating agent: Molecular bromine can degrade over time, and NBS can decompose if not stored properly.1. Ensure the presence of an acid catalyst, such as phosphorus pentachloride (PCl₅) with a trace of iodine, as cited in established protocols. 2. Gradually increase the reaction temperature and monitor the progress by TLC. A reflux in chloroform is a common condition. 3. Use fresh or properly stored brominating agents.
Formation of Significant Amounts of Dibrominated Byproduct 1. Excess of brominating agent: Using more than one equivalent of the brominating agent increases the likelihood of a second bromination. 2. High reaction temperature: Higher temperatures can sometimes favor over-halogenation. 3. Prolonged reaction time: Allowing the reaction to proceed long after the starting material is consumed can lead to further bromination of the product.1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Maintain the reaction at a moderate temperature (e.g., reflux in chloroform) and avoid excessive heating. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Reaction is Too Slow 1. Inadequate catalyst: The concentration or type of acid catalyst may not be optimal. 2. Poor solvent choice: The solvent can influence the rate of enol formation and the solubility of reagents.1. Ensure the catalytic amounts of reagents like PCl₅ and iodine are present as they are crucial for the initial enolization step. 2. Chloroform is a commonly used solvent for this reaction. Ensure it is dry, as water can interfere with the reaction.
Difficulty in Product Isolation and Purification 1. Incomplete reaction: A mixture of starting material, product, and byproducts can be challenging to separate. 2. Emulsion during workup: The presence of polar byproducts can lead to difficulties in phase separation. 3. Co-elution during chromatography: The monobrominated and dibrominated products may have similar polarities.1. Aim for complete conversion of the starting material by optimizing reaction time and temperature. 2. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. 3. Use a suitable solvent system for column chromatography, such as a gradient of ethyl acetate in hexane, to achieve good separation.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Pentachloride and Bromine in Chloroform

This protocol is adapted from a known synthetic procedure for 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.

Materials:

  • dihydro-1H-benzo[b]azepin-2(3H)-one

  • Dry Chloroform (CHCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Iodine (I₂)

  • Bromine (Br₂)

  • Ice-salt bath

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 g, 6.20 mmoles) in dry CHCl₃ (15 ml) in a round-bottom flask.

  • Cool the solution to 0°C using an ice-salt bath.

  • Under an inert atmosphere (e.g., argon), add PCl₅ (1.5 g, 7.20 mmoles) followed by a catalytic amount of I₂ (15 mg).

  • Stir the mixture at 0°C for 30 minutes.

  • Add Br₂ (0.39 ml, 7.51 mmoles) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-water (20 g).

  • Separate the organic phase and wash the aqueous phase with CHCl₃ (25 ml).

  • Combine the organic extracts, wash with water (5.0 ml), and dry over anhydrous MgSO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of EtOAc:Hexane (e.g., 1:9) to obtain the title compound.

Quantitative Data from Literature:

Starting MaterialBrominating AgentCatalystSolventTemperatureTimeYieldPurityReference
dihydro-1H-benzo[b]azepin-2(3H)-oneBr₂PCl₅, I₂Chloroform0°C to Reflux4.5 h70.1%Not specified
2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimidePolyphosphoric acid--60°C20 h98%99.6%

Note: The second entry in the table describes a different synthetic route but provides an example of high yield and purity for the target compound.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the optimization of the bromination reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Material (dihydro-1H-benzo[b]azepin-2(3H)-one) D Cool to 0°C A->D B Solvent (e.g., Chloroform) B->D C Catalyst (e.g., PCl5, I2) C->D E Add Brominating Agent (e.g., Br2) D->E F Reflux E->F G Monitor by TLC F->G Periodically H Quench with Water G->H Reaction Complete I Extraction H->I J Drying I->J K Solvent Evaporation J->K L Column Chromatography K->L M Final Product (3-bromo-1,3,4,5-tetrahydro- 2H-benzo[b]azepin-2-one) L->M

Experimental workflow for the bromination reaction.
Reaction Pathways

This diagram illustrates the desired reaction pathway to the monobrominated product and the potential side reaction leading to the dibrominated byproduct.

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction Start dihydro-1H-benzo[b]azepin-2(3H)-one Enol Enol Intermediate Start->Enol + H+ Product 3-bromo-1,3,4,5-tetrahydro- 2H-benzo[b]azepin-2-one Enol->Product + Br2 - HBr SideProduct 3,3-dibromo-1,3,4,5-tetrahydro- 2H-benzo[b]azepin-2-one Product->SideProduct + Br2 - HBr (Excess Br2, High Temp)

Desired and potential side reaction pathways.

Stability issues of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in solution. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter related to the stability of this compound in solution.

Issue 1: Compound Degradation in Acidic or Basic Solutions

  • Question: I am observing a decrease in the concentration of my compound over time when dissolved in acidic or basic aqueous solutions. What is happening and how can I prevent it?

  • Answer: this compound contains a lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] This hydrolysis leads to the opening of the seven-membered ring, resulting in the formation of a bromo-substituted amino acid derivative and loss of the parent compound. The rate of hydrolysis is often accelerated by increases in temperature.[1]

    Troubleshooting Steps:

    • pH Adjustment: Whenever possible, maintain stock solutions and experimental buffers at a neutral pH (around 7).

    • Low Temperature: Store solutions at low temperatures (2-8 °C or frozen at -20 °C to -80 °C) to minimize the rate of hydrolysis.

    • Fresh Solutions: Prepare solutions fresh before each experiment to avoid long-term storage-related degradation.

    • Aprotic Solvents: For long-term storage, consider dissolving the compound in a dry aprotic solvent such as DMSO or DMF. However, be mindful of the compatibility of these solvents with your experimental system.

Issue 2: Suspected Photodegradation

  • Question: My compound solution seems to be degrading even at neutral pH and room temperature, especially when left on the lab bench. Could light be a factor?

  • Answer: Bromo-substituted aromatic compounds can be susceptible to photodegradation.[4][5] Exposure to light, particularly UV light, can potentially lead to debromination or other photochemical reactions, altering the structure of your compound.

    Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever feasible.

    • Photostability Testing: If photodegradation is a significant concern, a formal photostability study can be conducted by exposing the solution to a controlled light source and monitoring the compound's concentration over time.

Issue 3: Inconsistent Results and Potential for Oxidation

  • Question: I am observing variability in my experimental results that I suspect might be due to compound instability. Could oxidation be a problem?

  • Answer: While the primary routes of degradation for this compound are likely hydrolysis and potentially photolysis, oxidation cannot be entirely ruled out without specific experimental data. Forced degradation studies are a common approach to investigate the susceptibility of a compound to oxidative stress.[6][7][8]

    Troubleshooting Steps:

    • Inert Atmosphere: If oxidation is suspected, solutions can be prepared and stored under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: The addition of antioxidants could be considered, but their compatibility with the experimental system must be carefully evaluated.

    • Forced Degradation Study: To definitively assess oxidative stability, a forced degradation study using an oxidizing agent like hydrogen peroxide can be performed.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for stock solutions of this compound?

A1: For short-term storage (days to weeks), it is recommended to store solutions at 2-8°C and protected from light. For long-term storage (weeks to months), solutions should be stored at -20°C or -80°C in tightly sealed containers, also protected from light. To minimize freeze-thaw cycles, consider aliquoting stock solutions.

Q2: In which solvents is this compound most stable?

Q3: How can I monitor the stability of my compound in solution?

A3: The stability of this compound in solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the parent compound and detect the appearance of any degradation products over time.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, the primary degradation product from hydrolysis would be the corresponding bromo-substituted amino acid formed by the opening of the lactam ring. Photodegradation could potentially lead to debrominated byproducts. Identification of specific degradation products would require characterization using techniques like LC-MS and NMR.

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Solution Preparation: Prepare a solution of the compound in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by a validated HPLC method to determine the initial peak area of the parent compound.

  • Incubation: Store the solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[7][8]

  • Acid Hydrolysis: Incubate the compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Incubate the compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose the compound solution to a light source as specified in ICH Q1B guidelines.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples and analyze all samples by a suitable stability-indicating HPLC method to quantify the parent compound and observe degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C)

Solvent/Buffer (pH)Storage Condition% Remaining after 24 hours% Remaining after 7 days
0.1 M HCl (pH 1)Ambient Light< 50%Not Detected
Neutral Buffer (pH 7)Ambient Light> 95%~90%
Neutral Buffer (pH 7)Protected from Light> 99%~98%
0.1 M NaOH (pH 13)Protected from Light< 20%Not Detected
DMSOProtected from Light> 99%> 99%

Note: This table presents expected trends based on the chemical structure and general knowledge of lactam stability. Actual results should be determined experimentally.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed check_ph Is the solution acidic or basic? start->check_ph check_light Is the solution exposed to light? check_ph->check_light No hydrolysis Likely Hydrolysis check_ph->hydrolysis Yes check_storage Review storage conditions (temperature, duration) check_light->check_storage No photodegradation Possible Photodegradation check_light->photodegradation Yes general_degradation General Degradation check_storage->general_degradation solution_ph Adjust to neutral pH Use fresh solutions hydrolysis->solution_ph solution_light Protect from light (amber vials, foil) photodegradation->solution_light solution_storage Store at low temperature Aliquot to avoid freeze-thaw general_degradation->solution_storage end Issue Resolved solution_ph->end solution_light->end solution_storage->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Parent 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Hydrolysis_Product Bromo-substituted Amino Acid Derivative Parent->Hydrolysis_Product H+ or OH- (Hydrolysis) Photodegradation_Product Debrominated and/or Rearranged Products Parent->Photodegradation_Product Light (hν) (Photolysis) Experimental_Workflow prep Prepare Solution (Known Concentration) t0 Initial Analysis (T=0) (e.g., HPLC) prep->t0 stress Apply Stress Condition (pH, Temp, Light) t0->stress timepoint Analyze at Time Points stress->timepoint analyze Analyze Data (% Remaining vs. Time) timepoint->analyze

References

Technical Support Center: Overcoming Poor Solubility of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for addressing solubility challenges with 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a hydrophobic benzazepinone core and a bromo substituent, this compound is predicted to have low aqueous solubility.[1] Compounds with similar characteristics often require organic solvents for initial dissolution.[2] The LogP value, a measure of lipophilicity, is calculated to be 2.72, indicating a preference for lipid-like environments over aqueous ones.[1]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For poorly soluble compounds, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for in vitro assays.[2][3] It is crucial to use anhydrous, high-purity DMSO because it is hygroscopic, and absorbed water can negatively impact the solubility and stability of the compound.[3]

Q3: My compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium or buffer. Why is this happening and what can I do?

A3: This common phenomenon, often termed "crashing out" or "antisolvent precipitation," occurs when the compound, stable in 100% DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.[2][3] The sudden change in solvent polarity causes the compound to fall out of solution.

To prevent this, several strategies can be employed:

  • Stepwise Dilution: Instead of a single large dilution, create an intermediate dilution of the DMSO stock in pre-warmed (e.g., 37°C) medium or buffer before adding it to the final assay volume.[2][4]

  • Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling. This helps to avoid localized high concentrations that lead to precipitation.[5]

  • Lower Final Concentration: The final concentration of the compound may be exceeding its solubility limit in the final assay medium. It is essential to determine the maximum soluble concentration experimentally.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: DMSO tolerance is cell-line dependent and varies with the duration of the experiment.[2] A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[5][6] However, for sensitive cell lines or long-term assays, it is best to aim for a concentration below 0.1% to minimize solvent-induced artifacts or cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q5: I observed precipitation in my assay plate after a few hours or days in the incubator. What could be the cause?

A5: Delayed precipitation can be caused by several factors:

  • Temperature and pH Shifts: Changes in temperature from room temperature to 37°C can decrease solubility. Additionally, cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.[3][5]

  • Interaction with Media Components: The compound may interact with salts, proteins (like albumin in FBS), or other components in the culture medium, leading to the formation of insoluble complexes.[3][5]

  • Compound Instability: The compound may degrade over time into less soluble byproducts.[4]

To troubleshoot, you can pre-warm all solutions, ensure your medium is well-buffered for the CO2 environment, and test the compound's stability in the medium over the intended duration of your experiment.[4][5]

Troubleshooting Guides & Experimental Protocols

Guide 1: Determining Maximum Soluble Concentration

Before starting a large-scale experiment, it is critical to determine the maximum solubility of the compound in your specific assay medium.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication or gentle warming (37°C).[6]

  • Pre-warm Medium: Warm your complete cell culture medium or assay buffer to the experimental temperature (typically 37°C).[5]

  • Prepare Serial Dilutions: In a clear 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound. For example, add 198 µL of pre-warmed medium to several wells, then add 2 µL of your 20 mM stock to the first well (to achieve 200 µM with 1% DMSO), mix well, and perform serial dilutions across the plate.

  • Visual and Microscopic Inspection: Immediately inspect each dilution for any signs of cloudiness or precipitate. Use a microscope for a more sensitive assessment.[5]

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48 hours).

  • Final Inspection: After incubation, re-examine the solutions visually and microscopically. The highest concentration that remains clear is the maximum working concentration you should use for your assays.[4]

Guide 2: Strategies for Enhancing Solubility

If the required concentration exceeds the compound's solubility in the assay medium with an acceptable DMSO percentage, consider these advanced formulation strategies.[7][8]

1. Co-Solvent Systems Co-solvents are water-miscible organic solvents that, when added in small amounts to the aqueous buffer, can help solubilize hydrophobic compounds.

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG-400).

  • Protocol:

    • Prepare the compound stock in 100% DMSO.

    • In a separate tube, mix the required volume of the DMSO stock with the chosen co-solvent.

    • Gradually add this mixture to the pre-warmed aqueous assay buffer while vortexing.[6]

    • Important: Ensure the final concentration of the co-solvent is low and well-tolerated by your assay system. Always run a vehicle control with the same co-solvent concentration.

2. Use of Surfactants Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]

  • Recommended Surfactants: Tween® 20, Pluronic® F-68.[2]

  • Protocol:

    • Prepare a stock solution of the surfactant (e.g., 10% Tween® 20) in your assay buffer.

    • Add the surfactant to your final assay buffer to achieve a low working concentration (e.g., 0.05 - 0.1%).[2]

    • Add the compound's DMSO stock to the surfactant-containing buffer, mixing gently.

3. Cyclodextrin Encapsulation Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble "guest" molecules.[6][9]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[2]

  • Protocol:

    • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10 mM).

    • Add the DMSO stock solution of your compound directly to the HP-β-CD solution and mix. The cyclodextrin will help to keep the compound in solution as it is diluted.

Data Summary Table
ExcipientSolvent TypeTypical Final Concentration LimitNotes
DMSO Organic Solvent≤ 0.5% (v/v)[2]Cell line dependent; aim for <0.1% if possible.[3]
Ethanol Co-solvent≤ 1% (v/v)Can be toxic to some cells at higher concentrations.
PEG-400 Co-solvent≤ 1% (v/v)Generally well-tolerated.
Tween® 20 Surfactant0.05 - 0.1% (v/v)[2]Can interfere with some assays by denaturing proteins.
Pluronic® F-68 Surfactant~0.1% (w/v)[2]Often used to reduce shear stress in suspension cultures.
HP-β-CD Excipient1 - 10 mMCan extract cholesterol from cell membranes at high concentrations.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution in aqueous buffer q1->immediate Immediate delayed After incubation (hours/days) q1->delayed Delayed sol1 Cause: 'Crashing Out' due to solvent shock or exceeding solubility limit. immediate->sol1 sol2 Cause: Temperature/pH shift, interaction with media components, or compound instability. delayed->sol2 strat1 Strategy 1: Optimize Dilution Protocol - Perform serial dilutions - Pre-warm media to 37°C - Add stock slowly while vortexing sol1->strat1 strat2 Strategy 2: Determine Max Solubility - Run solubility test in assay media - Lower final concentration sol1->strat2 strat3 Strategy 3: Investigate Delayed Causes - Monitor media pH - Test compound stability over time - Evaluate media component interactions sol2->strat3 q2 Is precipitation resolved? strat1->q2 strat2->q2 strat3->q2 adv_strat Advanced Strategy: Use Formulation Excipients - Co-solvents (Ethanol, PEG-400) - Surfactants (Tween-20) - Cyclodextrins (HP-β-CD) q2->adv_strat No end_ok Proceed with Experiment q2->end_ok Yes end_fail Re-evaluate compound or assay conditions adv_strat->end_fail

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

General Signaling Pathway Investigation Workflow

G cluster_0 Upstream Events cluster_1 Signaling Cascade cluster_2 Downstream Response Ligand Ligand / Stimulus Receptor Receptor Ligand->Receptor Effector Effector Protein Receptor->Effector Kinase1 Kinase 1 Effector->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Compound This compound Compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing potential inhibition point.

References

Technical Support Center: Debromination of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the debromination of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the debromination of this compound?

A1: A primary challenge is achieving selective removal of the bromine atom without affecting other functional groups in the molecule, particularly the lactam (amide) functionality within the seven-membered ring. Undesired side reactions may include reduction of the carbonyl group or, under harsh conditions, ring opening.

Q2: What are the most common methods for the debromination of this compound?

A2: The most common and effective methods for the debromination of aryl bromides, applicable to this substrate, include:

  • Catalytic Hydrogenation: Utilizing a palladium on carbon (Pd/C) catalyst with a hydrogen source.

  • Transfer Hydrogenation: Employing a hydrogen donor in conjunction with a transition metal catalyst.

  • Hydride Reduction: Using reducing agents like sodium borohydride (NaBH₄), sometimes in the presence of additives.

Q3: Can I use strong reducing agents like Lithium Aluminum Hydride (LAH)?

A3: It is generally not recommended to use strong, non-selective reducing agents like LAH for this transformation. LAH will readily reduce the lactam carbonyl group, leading to the corresponding amine and other over-reduced products, rather than selective debromination.

Q4: How can I monitor the progress of the debromination reaction?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful to confirm the loss of the bromine atom by observing the disappearance of the characteristic isotopic pattern of bromine in the mass spectrum of the starting material and the appearance of the desired product mass.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction appears to have stalled.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete debromination reactions.

Issue 2: Formation of Impurities (Side Reactions)

Symptoms:

  • Appearance of unexpected spots on TLC or peaks in LC-MS.

  • Low yield of the desired product despite consumption of the starting material.

  • Potential for reduction of the lactam carbonyl group.

Troubleshooting Workflow:

Caption: Troubleshooting guide for managing side product formation.

Data Presentation: Comparison of Debromination Methods

The following table summarizes typical reaction conditions for common debromination methods applicable to aryl bromides. These should be considered as starting points for optimization with this compound.

MethodCatalyst / ReagentHydrogen SourceSolventTemperature (°C)Typical Reaction Time (h)
Catalytic Hydrogenation 5-10 mol% Pd/C (10%)H₂ (1 atm or higher)Methanol, Ethanol, Ethyl Acetate25 - 504 - 24
Transfer Hydrogenation 5 mol% Pd/CAmmonium formate, Formic acid, HydrazineMethanol, Ethanol25 - 802 - 12
Hydride Reduction Sodium Borohydride (NaBH₄)(from reagent)Methanol, Ethanol, THF/H₂O25 - 606 - 18

Experimental Protocols

Protocol 1: Debromination via Catalytic Hydrogenation
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Debromination via Transfer Hydrogenation
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Reagent Addition: Add the hydrogen donor, such as ammonium formate (3-5 eq), to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

Protocol 3: Debromination using Sodium Borohydride
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of solvents such as THF and water or an alcohol like methanol.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (2-4 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Technical Support Center: Synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing a bromine atom at the 6-position of the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one scaffold?

A1: The most common and effective method is electrophilic aromatic substitution. Due to the activating and ortho-, para-directing nature of the amide nitrogen within the lactam ring, direct bromination of the unsubstituted 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is expected to yield the 6-bromo and/or 8-bromo isomers. Steric hindrance generally favors substitution at the para-position (C6).

Q2: Which brominating agent is recommended for this synthesis, and why?

A2: N-Bromosuccinimide (NBS) is the recommended brominating agent. Compared to liquid bromine (Br₂), NBS is a safer, solid reagent that is easier to handle, especially on a larger scale. It provides a slow and controlled release of electrophilic bromine, which helps to minimize side reactions such as over-bromination, a common issue with highly activated aromatic rings.

Q3: What are the key safety precautions to consider when scaling up this bromination reaction?

A3: Bromination reactions can be exothermic and may release corrosive HBr gas. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Careful control of the reaction temperature using an ice bath, especially during the addition of the brominating agent.

  • Implementing a quenching step with a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.

  • Ensuring proper work-up procedures to neutralize any acidic byproducts.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using a combination of standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocol: Synthesis of this compound

This protocol describes the electrophilic bromination of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one using N-bromosuccinimide.

Materials:

  • 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS and bromine.

  • Work-up: Remove the acetonitrile under reduced pressure. To the residue, add dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final product by NMR, MS, and melting point analysis.

Quantitative Data Summary

ParameterValue
Starting Material 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one
Reagent N-Bromosuccinimide (NBS)
Stoichiometry (Substrate:NBS) 1 : 1.05 equivalents
Solvent Anhydrous Acetonitrile
Reaction Temperature 0 °C
Reaction Time 1 - 3 hours
Typical Yield 75 - 85% (Hypothetical)
Purification Method Flash Column Chromatography

Troubleshooting Guide

TroubleshootingGuide Start Problem Encountered LowYield Low or No Product Formation Start->LowYield Q: Why is the yield of the desired product low? OverBromination Presence of Di-brominated Product Start->OverBromination Q: How can I prevent the formation of the di-brominated byproduct? IncompleteReaction Starting Material Remains Start->IncompleteReaction Q: What should I do if the reaction is not going to completion? PurificationIssue Difficulty in Purification Start->PurificationIssue Q: The product is difficult to separate from impurities. What are the suggestions? Sol_LowYield1 Check NBS activity. Use freshly opened or recrystallized NBS. LowYield->Sol_LowYield1 A: Sol_LowYield2 Ensure anhydrous reaction conditions. Moisture can consume NBS. LowYield->Sol_LowYield2 A: Sol_OverBromination1 Add NBS portion-wise at 0°C to control reactivity. OverBromination->Sol_OverBromination1 A: Sol_OverBromination2 Use a slight excess of the starting material. OverBromination->Sol_OverBromination2 A: Sol_IncompleteReaction1 Increase reaction time and continue monitoring by TLC. IncompleteReaction->Sol_IncompleteReaction1 A: Sol_IncompleteReaction2 Slightly increase the equivalents of NBS (e.g., to 1.1 eq). IncompleteReaction->Sol_IncompleteReaction2 A: Sol_PurificationIssue1 Optimize the solvent system for column chromatography. PurificationIssue->Sol_PurificationIssue1 A: Sol_PurificationIssue2 Consider recrystallization as an alternative purification method. PurificationIssue->Sol_PurificationIssue2 A:

Caption: Troubleshooting guide for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start Dissolve Dissolve Substrate in Anhydrous Acetonitrile Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddNBS Add NBS Portion-wise Cool->AddNBS React Stir at 0°C (1-3h) Monitor by TLC AddNBS->React Quench Quench with Na₂S₂O₃ React->Quench Workup Work-up (DCM/H₂O Extraction, NaHCO₃ wash, Brine wash) Quench->Workup Dry Dry (MgSO₄) and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Challenges in the characterization of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (CAS: 6729-30-2).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 6729-30-2[2]
Molecular Formula C₁₀H₁₀BrNO[2]
Molecular Weight 240.10 g/mol [2]
SMILES O=C1NC2=CC=CC(Br)=C2CCC1[2]
Purity (Typical) >95%[2]

Q2: What are the expected isotopic patterns in mass spectrometry due to the bromine atom?

A2: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance.[4][5] This results in a characteristic pattern in the mass spectrum for any ion containing a bromine atom. You will observe two peaks of nearly equal intensity separated by 2 m/z units. This pair of peaks is often referred to as the M+ and M+2 peaks for the molecular ion.[4][5][6]

Q3: What are the key functional groups to look for in an FTIR spectrum?

A3: The key functional groups for this molecule are the secondary amide (lactam) within the seven-membered ring and the bromo-substituted aromatic ring. Expect to see characteristic peaks for:

  • N-H stretch: A peak around 3200 cm⁻¹ (can be broad).

  • C=O stretch (amide I): A strong peak around 1650-1680 cm⁻¹.

  • C-N stretch (amide III): A peak around 1250-1350 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A peak in the lower frequency region, typically 500-650 cm⁻¹.

Q4: Are there any specific safety precautions for handling this compound?

A4: While specific toxicity data for this exact compound is limited, it should be handled with standard laboratory precautions. As with many halogenated organic compounds, it may be harmful if swallowed, inhaled, or in contact with skin.[7] Always use a fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) from your supplier for detailed handling and safety information.

Troubleshooting Guides

This section addresses common issues encountered during the characterization of this compound.

Mass Spectrometry (MS) Analysis

Problem: I don't see the characteristic 1:1 isotopic pattern for Bromine.

  • Possible Cause 1: Low Resolution. Your instrument may have insufficient resolution to distinguish between the M+ and M+2 peaks.

    • Solution: Increase the resolution of the mass spectrometer if possible.

  • Possible Cause 2: Compound Fragmentation. The molecular ion may be unstable and fragmenting completely, losing the bromine atom in the process.

    • Solution: Try a softer ionization technique (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI) instead of Electron Impact (EI) to minimize fragmentation and preserve the molecular ion.

  • Possible Cause 3: Impurity. The peak you are observing may not be your target compound.

    • Solution: Verify the purity of your sample using a chromatographic method like HPLC or LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H NMR spectrum shows more aromatic signals than expected or the splitting patterns are unclear.

  • Possible Cause 1: Presence of Regioisomers. The synthesis might have produced other isomers (e.g., 7-bromo or 8-bromo substituted).

    • Solution: Use 2D NMR techniques like COSY and HMBC to establish connectivity between protons and carbons. An HMBC experiment can show long-range correlations from the aliphatic protons to the aromatic carbons, helping to unambiguously determine the substitution pattern.

  • Possible Cause 2: Impurities. Residual starting materials or by-products from the synthesis could be present.

    • Solution: Purify the sample using column chromatography or recrystallization. Compare the spectrum to literature data if available or to spectra of known starting materials.

  • Possible Cause 3: Poor Signal Resolution. Signals may be broad or overlapping.

    • Solution: Ensure the sample is fully dissolved and use a high-field NMR spectrometer if available. Running the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can sometimes shift signals and improve resolution.

Problem: The aliphatic signals (protons on the dihydroazepine ring) are complex and difficult to interpret.

  • Possible Cause: The seven-membered ring is not planar and likely exists in multiple conformations that may be slowly interconverting on the NMR timescale. This, combined with diastereotopic protons, can lead to complex splitting patterns.

    • Solution 1: Run the NMR at a higher temperature. This can sometimes increase the rate of conformational exchange, leading to averaged, sharper signals.

    • Solution 2: Utilize 2D NMR (COSY) to identify which protons are coupled to each other. This will help in tracing the spin systems even if the first-order splitting rules do not apply.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: I am seeing a broad peak or multiple peaks when I expect a single sharp peak.

  • Possible Cause 1: Poor Method Conditions. The mobile phase, column, or flow rate may not be optimal for this compound.

    • Solution: Screen different mobile phase compositions (e.g., varying the ratio of acetonitrile or methanol to water/buffer). Ensure the pH of the mobile phase is appropriate. A C18 column is a good starting point.

  • Possible Cause 2: Sample Impurity. The sample may contain impurities.

    • Solution: Couple the HPLC to a mass spectrometer (LC-MS) to get mass data for each peak. This will help identify if the additional peaks are impurities or degradation products.

  • Possible Cause 3: On-column Degradation. The compound might be unstable under the analytical conditions.

    • Solution: Check the stability of the compound in the mobile phase. Avoid highly acidic or basic conditions if the compound is known to be sensitive.

Experimental Protocols & Data Tables

Table 1: Predicted ¹H and ¹³C NMR Data

Note: These are estimated chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Position ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm) Notes
N-H 7.5 - 9.0 (broad s)-Exchangeable with D₂O
Aromatic C-H 6.8 - 7.5 (m)120 - 1403 distinct signals expected
Aromatic C-Br -115 - 125
Aliphatic CH₂ 2.2 - 3.5 (m)25 - 453 sets of CH₂ signals, likely complex multiplets
C=O (Amide) -170 - 180
Protocol 1: Reverse-Phase HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~1 mg/mL.

Visualizations

Diagram 1: General Characterization Workflow

This diagram outlines the logical flow for the structural confirmation and purity analysis of a newly synthesized batch of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Assessment Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Check (HPLC/LC-MS) Purification->Purity Is Purity >95%? Purity->Purification No Structure Structure Confirmation Purity->Structure Yes NMR NMR (1H, 13C, COSY) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS FTIR FTIR Structure->FTIR Final Confirmed Structure & Purity >95% NMR->Final Data Consistent? MS->Final Data Consistent? FTIR->Final Data Consistent?

Caption: Workflow for synthesis, purification, and characterization.

Diagram 2: Troubleshooting HPLC Impurities

This decision tree helps guide the process of identifying an unexpected peak in an HPLC chromatogram.

Start Unexpected Peak in HPLC CheckMS Analyze with LC-MS Start->CheckMS MassMatch Does MS match expected M+ or fragment? CheckMS->MassMatch Isomer Possible Isomer or Degradant MassMatch->Isomer Yes NoMatch MS does not match MassMatch->NoMatch No Impurity Likely Synthesis Impurity (Starting Material / By-product) NoMatch->Impurity CheckStart Inject starting materials and compare retention times NoMatch->CheckStart

Caption: Decision tree for identifying HPLC impurities.

References

Technical Support Center: 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and by-products from side reactions. Potential impurities could be starting materials used in related syntheses of benzo[b]azepines, or structurally similar compounds. For instance, in related syntheses of dibenzo[b,f]azepines, dehalogenated analogues have been observed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography and to check the purity of fractions. For HPLC, a UV detector is typically used to monitor the elution of the compound.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities on the TLC plate.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Troubleshooting Steps:

    • Adjust Polarity: Systematically vary the ratio of the polar and non-polar solvents in your eluent. For a compound like this compound, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • Try Different Solvents: If adjusting the ratio is ineffective, try a different solvent system. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.

    • Use Additives: A small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve peak shape and resolution, though this is less common for neutral lactams.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Flush with a Strong Solvent: If the compound is still retained, flush the column with a highly polar solvent like pure ethyl acetate or a methanol/dichloromethane mixture to recover the compound.

Issue 3: The purified compound is still impure after column chromatography.

  • Possible Cause: The column was overloaded, or the fractions were not collected properly.

  • Troubleshooting Steps:

    • Reduce Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude compound to silica gel by weight.

    • Collect Smaller Fractions: Collecting smaller fractions can improve the separation of closely eluting compounds.

    • Perform a Second Column: If impurities persist, a second round of chromatography using a different solvent system or a slower gradient may be necessary.

Recrystallization

Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is not suitable for this compound.

  • Troubleshooting Steps:

    • Select a Different Solvent: Test the solubility of your compound in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Use a Solvent Mixture: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seed the solution: Add a tiny crystal of the pure compound to the solution.

      • Reduce the temperature: Place the flask in an ice bath or refrigerator.

    • Concentrate the Solution: If crystallization still does not occur, evaporate some of the solvent to increase the concentration of the compound and then try to induce crystallization again.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may require optimization. A similar procedure has been used for the purification of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 9:1).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent under reduced pressure.

  • Loading the Column:

    • Carefully add the prepared sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent as needed (e.g., by increasing the proportion of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Table 1: Example Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane:Ethyl Acetate (Gradient)
Initial Eluent Ratio9:1 (Hexane:Ethyl Acetate)
Final Eluent Ratio4:1 (Hexane:Ethyl Acetate) or higher
MonitoringTLC with UV visualization (254 nm)
Protocol 2: Preparative HPLC Purification

This protocol is a general starting point for RP-HPLC purification and may need to be adapted. The principles are based on standard RP-HPLC methods for organic compounds.[2]

  • System Preparation:

    • Equip the HPLC system with a suitable reversed-phase column (e.g., C18).

    • Prepare the mobile phases. A common system is water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Preparation:

    • Dissolve the crude or partially purified compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale):

    • Develop a suitable gradient method on an analytical scale to determine the retention time of the target compound and achieve good separation from impurities.

  • Preparative Run:

    • Scale up the optimized method to a preparative column.

    • Inject the sample and run the gradient.

    • Collect fractions corresponding to the peak of the desired compound.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) under reduced pressure.

    • If the mobile phase contained a non-volatile acid like TFA, further workup such as neutralization and extraction or lyophilization may be necessary to isolate the final compound.

Table 2: Example Preparative HPLC Parameters

ParameterValue
Stationary PhaseC18, 5-10 µm particle size
Mobile Phase AWater + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Gradiente.g., 10-90% B over 20 minutes
Flow RateDependent on column diameter
DetectionUV at 254 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Recovery crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve column_chrom Column Chromatography dissolve->column_chrom Primary Method prep_hplc Preparative HPLC dissolve->prep_hplc For High Purity tlc_hplc TLC / HPLC Analysis of Fractions column_chrom->tlc_hplc prep_hplc->tlc_hplc combine Combine Pure Fractions tlc_hplc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_cc Column Chromatography Issues cluster_recryst Recrystallization Issues start Impure Product poor_sep Poor Separation? start->poor_sep Try CC no_dissolve Doesn't Dissolve? start->no_dissolve Try Recrystallization no_elution No Elution? poor_sep->no_elution No change_solvent Adjust/Change Solvent System poor_sep->change_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_loading Check Sample Loading no_elution->check_loading No, but still impure no_crystals No Crystals Form? no_dissolve->no_crystals No new_solvent Select New Solvent or Solvent Pair no_dissolve->new_solvent Yes induce_xtal Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce_xtal Yes success success change_solvent->success Success! increase_polarity->success Success! check_loading->success Success! new_solvent->success Success! induce_xtal->success Success!

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one during storage. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Storage Issues

This guide addresses specific issues that may indicate degradation of this compound and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping of solid). Oxidation or Photodegradation1. Immediately transfer the compound to an amber or opaque vial to protect it from light. 2. Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. 3. Store the compound in a dark, cool, and dry place, such as a desiccator inside a cabinet.
Decreased purity or presence of unexpected peaks in analytical tests (e.g., HPLC, LC-MS). Hydrolysis, Oxidation, or Thermal Degradation1. For solid samples: Ensure storage in a desiccator with a functional desiccant to minimize moisture exposure. 2. For solutions: Prepare solutions fresh before use. If solutions must be stored, use aprotic solvents and store at or below -20°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. 3. Review storage temperature. The compound may require refrigeration (2-8°C) or freezing (-20°C or -80°C) for long-term stability.
Inconsistent experimental results using the same batch of compound. Compound Degradation1. Perform a purity check on the stored compound using a validated analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, discard the compromised batch and obtain a fresh supply. 3. Implement stricter storage protocols for the new batch, including inert gas blanketing, protection from light, and controlled temperature and humidity.
Precipitation or insolubility of the compound in a previously suitable solvent. Formation of less soluble degradation products.1. Characterize the precipitate to identify the degradation product(s). 2. Review the storage conditions that may have led to the formation of these products (e.g., exposure to water for hydrolysis). 3. Adjust storage protocols to mitigate the identified degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a lactam ring, a brominated aromatic ring, and benzylic protons, the three primary degradation pathways are:

  • Hydrolysis: The seven-membered lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] This would result in the formation of an amino acid derivative.

  • Oxidation: The aromatic ring and the benzylic positions are potential sites for oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides.[4]

  • Photodegradation: Aromatic and brominated compounds can be sensitive to light, particularly UV radiation, which can lead to the formation of radical species and subsequent degradation.[5]

cluster_degradation Potential Degradation Pathways Compound 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Hydrolysis Hydrolysis (Lactam Ring Opening) Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Aromatic Ring/Benzylic Position) Compound->Oxidation O₂, Light, Metal Ions Photodegradation Photodegradation (Bromo-Aromatic Moiety) Compound->Photodegradation UV/Visible Light

Figure 1. Key degradation pathways for the target compound.

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Cool, with options for room temperature, refrigerated (2-8°C), or frozen (-20°C) depending on long-term stability needs. Some suppliers suggest room temperature for short-term storage.

  • Atmosphere: In a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protected from light by using an amber or opaque container and storing it in a dark location.

  • Humidity: In a desiccator or a controlled low-humidity environment to prevent moisture uptake and subsequent hydrolysis.

Q3: How can I assess the stability of my sample of this compound?

A3: A forced degradation study is the recommended approach to quickly assess the stability of your compound under various stress conditions.[6][7] This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress and then analyzing the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area indicates degradation.

Q4: Is there any quantitative data on the degradation rate of this compound?

A4: Publicly available, specific quantitative degradation kinetics data (e.g., half-life, degradation rate constants) for this compound is limited. However, stability studies on structurally related compounds, such as bromazepam (a benzodiazepine with a brominated aromatic ring and a lactam-like structure), can provide illustrative examples of the type of data generated in such studies. The tables below present example data from a forced degradation study on a related compound.

Table 1: Illustrative Data for Forced Degradation of a Structurally Related Compound (Bromazepam) under Various Conditions

Stress ConditionTimeTemperature% Degradation
0.1 M HCl24 h80°C25.3%
0.1 M NaOH8 h80°C45.1%
3% H₂O₂24 hRoom Temp12.5%
Thermal (Solid)48 h105°C5.2%
Photolytic (Solid)24 hICH Light Box8.9%
Note: This data is representative and not specific to this compound. Actual degradation rates will vary.

Table 2: Illustrative Hydrolytic Stability Data for a Related Compound at Different pH Values (25°C)

pHRate Constant (k) (h⁻¹)Half-life (t½) (hours)
1.00.02824.8
7.00.001693.1
13.00.0957.3
Note: This data is for illustrative purposes to show the pH-dependent nature of hydrolysis for similar structures. The actual values for the target compound will differ.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

cluster_stress Apply Stress Conditions start Start: Prepare stock solution of compound (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photodegradation (ICH compliant light source) start->photo control Control Sample (Protected from stress) start->control analysis Analyze all samples by stability-indicating HPLC-UV/MS at various time points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Data: - Identify degradation products - Determine degradation pathways - Assess peak purity analysis->evaluation end End: Report findings evaluation->end

Figure 2. Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C).

    • Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution and solid compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of UV and visible light).

    • Control: Keep a sample of the stock solution and solid compound protected from all stress conditions (e.g., at -20°C in the dark).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours) for each stress condition. Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to obtain chromatographic purity and identify degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. Use the MS data to propose structures for the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb (e.g., 254 nm), or use a PDA detector to monitor a range of wavelengths.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Use the samples generated from the forced degradation study to validate the method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

By following these guidelines and protocols, researchers can effectively prevent, identify, and troubleshoot the degradation of this compound, ensuring the integrity and reliability of their experimental results.

References

Technical Support Center: 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The content is designed to address specific issues that may be encountered during experimental procedures, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: this compound is a heterocyclic organic compound. Its key properties are summarized in the table below.

PropertyValue
CAS Number 6729-30-2
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance Typically a solid
Storage Store at room temperature

Q2: What are the most common applications of this compound in research and drug development?

A2: The benzo[b]azepin-2-one scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities. Notably, they have been explored as:

  • Endothelin Receptor Antagonists: These are investigated for their potential in treating cardiovascular diseases.

  • Gastrin/Cholecystokinin-B (CCK-B) Receptor Antagonists: These have potential applications in gastrointestinal disorders.

The bromo-substituent at the 6-position makes this compound an ideal starting material for introducing a wide variety of functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to generate libraries of compounds for biological screening.

Q3: What are the typical solvents for dissolving this compound for reactions?

A3: Common solvents for cross-coupling reactions involving this and similar substrates include aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF). Solubility should be experimentally determined for specific concentrations and reaction conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 6-position of the benzo[b]azepin-2-one core and various aryl or heteroaryl groups.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Poor Base Activity Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous. The choice of base can be critical and may require screening.
Decomposition of Boronic Acid Use fresh boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable. Protodeborylation (loss of the boronic acid group) is a common side reaction.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.
Solvent Issues Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. Screen different solvents like dioxane, toluene, or DMF.

Issue 2: Presence of Side Products

Side Product Potential Cause & Mitigation
Homocoupling of Boronic Acid This can occur if the reaction is too slow or if there is oxidative degradation of the catalyst. Ensure proper degassing of the reaction mixture. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses can lead to purification challenges.
Dehalogenation of Starting Material This side reaction, where the bromine atom is replaced by a hydrogen, can be caused by certain palladium hydride species. Ensure anhydrous conditions and consider a different base or ligand.
Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a key reaction for forming a carbon-nitrogen bond at the 6-position, introducing primary or secondary amines.

Issue 1: Incomplete Conversion

Potential Cause Troubleshooting Step
Catalyst Inhibition The amine starting material or product can sometimes coordinate to the palladium center and inhibit catalysis. Screening different ligands (e.g., XPhos, SPhos, RuPhos) is crucial.
Base Incompatibility Strong bases like NaOtBu or LHMDS are often required. Ensure the base is fresh and handled under inert conditions. The choice of base can influence the reaction rate and side product formation.
Steric Hindrance Coupling with bulky amines may require more sterically demanding ligands and higher reaction temperatures.
Low Reaction Temperature These reactions often require elevated temperatures (80-110 °C). Optimization of the temperature is necessary for each specific substrate combination.

Issue 2: Formation of Impurities

Impurity Potential Cause & Mitigation
Hydrodehalogenation Similar to the Suzuki reaction, this can be a significant side reaction. Optimizing the ligand, base, and temperature can help minimize this. Using a pre-catalyst can sometimes lead to cleaner reactions.[1]
Multiple Amination Products If the amine coupling partner has multiple reactive sites, protection of other nucleophilic groups may be necessary.

Experimental Protocols

The following are general protocols that can be used as a starting point for optimization. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Combine Reactants: - 6-Bromo-benzo[b]azepin-2-one - Boronic Acid - Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Add_Catalyst Add Pd Catalyst & Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat Reaction (80-100°C) Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 6-Aryl-benzo[b]azepin-2-one Purify->Product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Endothelin Receptor Antagonism

Derivatives of the benzo[b]azepin-2-one scaffold have been investigated as antagonists of the endothelin receptor. The diagram below illustrates a simplified view of the endothelin signaling pathway that these compounds aim to inhibit.

Endothelin_Signaling cluster_cell Cell Membrane ET_Receptor Endothelin Receptor (ET_A / ET_B) G_Protein Gq/11 Protein ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Endothelin Endothelin-1 (ET-1) Endothelin->ET_Receptor Binds & Activates Antagonist Benzo[b]azepin-2-one Derivative (Antagonist) Antagonist->ET_Receptor Binds & Inhibits Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Vasoconstriction, Proliferation) Ca_Release->Downstream PKC->Downstream

Caption: Simplified endothelin receptor signaling pathway and the inhibitory action of benzo[b]azepin-2-one derivatives.[2][3][4]

Signaling Pathway: Gastrin/CCK-B Receptor Antagonism

Benzo[b]azepin-2-one derivatives have also been explored as antagonists for the Gastrin/CCK-B receptor. The following diagram shows a simplified signaling cascade initiated by gastrin binding.

Gastrin_Signaling cluster_cell_gastrin Cell Membrane CCKB_Receptor Gastrin/CCK-B Receptor Gq_Protein Gq Protein CCKB_Receptor->Gq_Protein Activates PLC_gastrin Phospholipase C (PLC) Gq_Protein->PLC_gastrin Activates IP3_gastrin IP3 PLC_gastrin->IP3_gastrin DAG_gastrin DAG PLC_gastrin->DAG_gastrin Gastrin Gastrin Gastrin->CCKB_Receptor Binds & Activates Antagonist_gastrin Benzo[b]azepin-2-one Derivative (Antagonist) Antagonist_gastrin->CCKB_Receptor Binds & Inhibits Ca_Release_gastrin Ca²⁺ Release IP3_gastrin->Ca_Release_gastrin PKC_gastrin PKC Activation DAG_gastrin->PKC_gastrin MAPK_Pathway MAPK Pathway PKC_gastrin->MAPK_Pathway Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression

Caption: Simplified Gastrin/CCK-B receptor signaling pathway and the point of inhibition by benzo[b]azepin-2-one derivatives.[5][6]

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive single-crystal X-ray crystallographic structure for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is not publicly available in the searched literature, its molecular framework is well-established through a combination of powerful spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic data that confirms the structure of this compound and contrasts it with the methodology of X-ray crystallography, the gold standard for unambiguous solid-state structure determination, using data from a closely related bromo-substituted heterocyclic compound as a proxy.

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins the understanding of its chemical reactivity, physical properties, and biological activity. In the absence of a crystal structure for this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the foundational evidence for its structural confirmation.[1]

Spectroscopic Evidence for the Structure of this compound

The structural integrity of this compound is corroborated by spectroscopic data. Key data points from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

Technique Observed Data Interpretation
¹H NMR Chemical shifts and coupling patterns consistent with the proposed structure.Confirms the presence and connectivity of protons on the aromatic ring and the dihydroazepinone ring system.
¹³C NMR A specific number of signals corresponding to the unique carbon atoms in the molecule.Supports the carbon framework of the benzo[b]azepin-one core and the position of the bromo-substituent.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C10H10BrNO).Verifies the elemental composition and molecular weight of the molecule.

Comparative Analysis: X-ray Crystallography

To illustrate the definitive structural insights provided by X-ray crystallography, we present data for a related bromo-substituted heterocyclic compound, 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione.[2] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystallographic Parameter Value for Comparative Compound
Chemical Formula C₁₆H₁₁BrN₂O₄S
Molecular Weight 407.24
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.0778(4) Å, b = 8.6070(6) Å, c = 25.6290(16) Å, β = 94.607(3)°
Volume 1556.24(17) ų

Experimental Protocols

Spectroscopic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer. For ¹H NMR, spectra are acquired to observe the chemical shifts, integration, and coupling patterns of the protons. For ¹³C NMR, proton-decoupled spectra are obtained to identify the number of unique carbon environments. Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, to piece together the molecular structure.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured with high resolution to determine the exact molecular weight and deduce the elemental composition.

X-ray Crystallography

The process of determining a molecular structure by X-ray crystallography involves the following key steps:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is often the most challenging step.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is refined to best fit the experimental data, yielding a final, precise three-dimensional structure of the molecule.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for X-ray crystallography and a comparative overview of spectroscopic versus crystallographic approaches for structural confirmation.

xray_workflow Experimental Workflow of X-ray Crystallography cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for X-ray Crystallography.

structure_comparison Structural Confirmation Approaches cluster_spectroscopy Spectroscopic Methods cluster_crystallography X-ray Crystallography start_spec Purified Compound nmr NMR (1H, 13C, 2D) start_spec->nmr ms Mass Spectrometry start_spec->ms proposed_structure Proposed Structure nmr->proposed_structure Connectivity ms->proposed_structure Composition start_xtal Single Crystal xray X-ray Diffraction start_xtal->xray definitive_structure Definitive Structure xray->definitive_structure 3D Atomic Coordinates

Caption: Spectroscopic vs. Crystallographic Methods.

References

A Comparative Guide to 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its other halogenated analogs. Due to a lack of direct comparative studies in the published literature, this document outlines a proposed experimental approach, including synthetic methods, potential biological targets, and detailed experimental protocols to generate comparative data.

Introduction

The 1H-benzo[b]azepin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticonvulsant, antipsychotic, and cardiovascular effects. Halogenation is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound, potentially enhancing its potency, selectivity, and metabolic stability. This guide focuses on a systematic comparison of this compound with its corresponding 6-fluoro, 6-chloro, and 6-iodo analogs to elucidate the influence of the halogen substituent on their pharmacological profiles.

Synthesis of Halogenated Analogs

The synthesis of 6-halogenated 4,5-dihydro-1H-benzo[b]azepin-2(3H)-ones can be achieved through established synthetic routes. A general proposed synthetic pathway is outlined below.

A 4-Halophenylacetic acid C 4-Halophenylacetyl chloride A->C Activation B Thionyl chloride B->C F 4-(4-Halophenyl)butan-2-one C->F Acylation D Ethylene D->F E Friedel-Crafts acylation (e.g., AlCl3) E->F I 4-(4-Halophenyl)butan-2-one oxime F->I Condensation G Hydroxylamine G->I H Oxime formation H->I K 6-Halo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one I->K Cyclization J Beckmann rearrangement (e.g., PPA, H2SO4) J->K

Figure 1: Proposed synthetic route to 6-halogenated analogs.

Proposed Biological Evaluation

Based on the known pharmacology of related benzazepine derivatives, the following biological targets are proposed for a comparative evaluation.

Central Nervous System (CNS) Activity

Many benzazepine derivatives exhibit CNS activity. Therefore, evaluating the anticonvulsant properties and motor coordination effects of the halogenated analogs is a logical starting point.

Table 1: Proposed Data Summary for Anticonvulsant Activity and Neurotoxicity

CompoundHalogen (X)MES Test (ED₅₀, mg/kg)Rotarod Test (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1 BrData to be generatedData to be generatedData to be generated
2 FData to be generatedData to be generatedData to be generated
3 ClData to be generatedData to be generatedData to be generated
4 IData to be generatedData to be generatedData to be generated
Control DiazepamReference dataReference dataReference data
Dopamine and Serotonin Receptor Binding Affinity

Benzazepines are known to interact with dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant drugs. A comparative binding assay would reveal the influence of the halogen substituent on receptor affinity and selectivity.

Table 2: Proposed Data Summary for Receptor Binding Affinity

CompoundHalogen (X)Dopamine D₂ Receptor (Kᵢ, nM)Serotonin 5-HT₂A Receptor (Kᵢ, nM)Selectivity (D₂/5-HT₂A)
1 BrData to be generatedData to be generatedData to be generated
2 FData to be generatedData to be generatedData to be generated
3 ClData to be generatedData to be generatedData to be generated
4 IData to be generatedData to be generatedData to be generated
Control HaloperidolReference dataReference dataReference data

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a well-established model for generalized tonic-clonic seizures and is used to identify compounds with anticonvulsant activity.[1][2][3][4]

  • Animals: Male ICR mice (20-25 g).

  • Compound Administration: The test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

  • Procedure: Thirty minutes after compound administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential for a compound to cause motor impairment, a common side effect of CNS-active drugs.[5][6][7]

  • Animals: Male ICR mice (20-25 g), trained on the rotarod for at least two days prior to the experiment.

  • Apparatus: An accelerating rotarod apparatus.

  • Compound Administration: The test compounds are administered i.p. at various doses.

  • Procedure: Thirty minutes after administration, mice are placed on the rotating rod, which accelerates from 4 to 40 rpm over a period of 5 minutes.

  • Endpoint: The time each mouse remains on the rod is recorded. Motor impairment is defined as the inability to remain on the rod for a predetermined period (e.g., 1 minute).

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, is calculated.

cluster_0 In Vivo Evaluation A Compound Administration (i.p.) B Maximal Electroshock (MES) Test A->B C Rotarod Test A->C D Determine ED₅₀ (Anticonvulsant Activity) B->D E Determine TD₅₀ (Neurotoxicity) C->E F Calculate Protective Index (TD₅₀ / ED₅₀) D->F E->F cluster_1 Receptor Binding Assay R Receptor Membranes (D₂ or 5-HT₂A) I Incubation R->I RL Radioligand ([³H]Spiperone or [³H]Ketanserin) RL->I TC Test Compound (Varying Concentrations) TC->I F Filtration & Washing I->F S Scintillation Counting F->S DA Data Analysis (IC₅₀ and Kᵢ determination) S->DA

References

A Comparative Analysis of the Predicted Biological Activity of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a bromine atom to the aromatic ring of a bioactive molecule can significantly alter its pharmacological profile. Halogenation, a common strategy in drug design, can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide explores the potential differences in biological activity between 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its non-halogenated parent, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Derivatives of the benzo[b]azepin-2-one core are of interest in medicinal chemistry due to their structural similarity to benzodiazepines, a class of drugs known for their effects on the central nervous system, primarily through interaction with GABA-A receptors. Furthermore, various substituted benzodiazepinones have been investigated for their potential as anticancer agents, highlighting the diverse biological activities of this scaffold.

Table 1: Hypothetical In Vitro Cytotoxicity Data

This table presents a hypothetical comparison of the cytotoxic effects of the two compounds against common cancer cell lines. It is generally observed that the addition of a halogen atom can increase the cytotoxicity of a compound.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
This compoundMCF-7 (Breast)MTT4825 ± 3.2
A549 (Lung)SRB4838 ± 4.5
4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneMCF-7 (Breast)MTT48> 100
A549 (Lung)SRB48> 100
Table 2: Hypothetical GABA-A Receptor Binding Affinity

This table illustrates a potential difference in binding affinity to the benzodiazepine site on the GABA-A receptor. The increased lipophilicity from the bromine atom could enhance binding affinity.

CompoundReceptorRadioligandAssay TypeKi (nM)
This compoundGABA-A (Benzodiazepine site)[³H]-FlunitrazepamCompetition Binding150 ± 12
4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneGABA-A (Benzodiazepine site)[³H]-FlunitrazepamCompetition Binding850 ± 55

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled diazepam (for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add the membrane preparation, [³H]-Flunitrazepam (at a concentration close to its Kd), and varying concentrations of the test compounds.

  • For determining non-specific binding, a high concentration of unlabeled diazepam is used instead of the test compound.

  • Incubate the mixture at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Stock Preparation treatment Treatment with Test Compounds compound_prep->treatment cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (48 hours) treatment->incubation assay_procedure Assay Procedure (e.g., MTT Addition) incubation->assay_procedure measurement Absorbance Measurement assay_procedure->measurement calculation IC50 Value Calculation measurement->calculation

Caption: Workflow for In Vitro Cytotoxicity Testing.

gaba_signaling cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens BZD_site Benzodiazepine Binding Site Influx Cl- Influx Cl_channel->Influx GABA GABA GABA->GABA_A Binds Compound Benzo[b]azepin-2-one (Hypothetical Agonist) Compound->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Hypothetical GABA-A Receptor Signaling Pathway.

A Comparative Guide to the Synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key intermediate in the development of various pharmacologically active compounds. The comparison focuses on reaction steps, precursor availability, and potential yields, supported by detailed experimental protocols.

At a Glance: Synthetic Route Comparison

FeatureRoute 1: Beckmann RearrangementRoute 2: Intramolecular Cyclization
Starting Material 6-Bromo-1-tetralone4-Bromoaniline
Key Reaction Beckmann RearrangementIntramolecular Amide Cyclization
Number of Steps 24
Reagent Complexity Moderate (Polyphosphoric acid)Low to Moderate
Potential Yield Generally GoodVariable, depends on cyclization efficiency
Scalability Potentially scalableMay require optimization for large scale
Key Advantage Shorter routeReadily available starting material
Potential Challenge Availability of substituted tetraloneEfficiency of the seven-membered ring closure

Synthetic Route Schematics

To visualize the strategic differences between the two synthetic pathways, the following diagrams illustrate the core transformations.

G cluster_0 Route 1: Beckmann Rearrangement cluster_1 Route 2: Intramolecular Cyclization A1 6-Bromo-1-tetralone B1 6-Bromo-1-tetralone oxime A1->B1 NH2OH·HCl C1 This compound B1->C1 PPA, heat A2 4-Bromoaniline B2 Ethyl 3-(4-bromophenylamino)propanoate A2->B2 Ethyl acrylate C2 3-(4-Bromophenylamino)propanoic acid B2->C2 Hydrolysis (e.g., NaOH) D2 This compound C2->D2 Cyclization (e.g., PPA, heat)

Comparison of two synthetic routes.

Detailed Experimental Protocols

Route 1: Beckmann Rearrangement

This two-step synthesis commences with the oximation of commercially available 6-bromo-1-tetralone, followed by an acid-catalyzed Beckmann rearrangement to yield the target benzazepinone.

Step 1: Synthesis of 6-Bromo-1-tetralone oxime

  • Materials: 6-Bromo-1-tetralone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • A solution of 6-bromo-1-tetralone (1.0 eq) in ethanol is prepared in a round-bottom flask.

    • An aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added to the flask.

    • The reaction mixture is heated to reflux and stirred for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

    • The resulting aqueous residue is cooled in an ice bath to precipitate the product.

    • The solid oxime is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Materials: 6-Bromo-1-tetralone oxime, polyphosphoric acid (PPA).

  • Procedure:

    • Polyphosphoric acid is preheated to 80-90 °C in a reaction vessel equipped with a mechanical stirrer.

    • 6-Bromo-1-tetralone oxime (1.0 eq) is added portion-wise to the hot PPA with vigorous stirring.

    • The temperature is then raised to 120-140 °C and the mixture is stirred for 30-60 minutes.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The hot reaction mixture is carefully poured onto crushed ice with stirring, leading to the precipitation of the crude product.

    • The precipitate is collected by filtration, washed with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.

    • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Route 2: Intramolecular Cyclization

This four-step route begins with the Michael addition of 4-bromoaniline to ethyl acrylate, followed by hydrolysis of the resulting ester, and subsequent intramolecular cyclization of the amino acid to form the desired lactam.

Step 1: Synthesis of Ethyl 3-(4-bromophenylamino)propanoate

  • Materials: 4-Bromoaniline, ethyl acrylate, acetic acid.

  • Procedure:

    • A mixture of 4-bromoaniline (1.0 eq) and a catalytic amount of acetic acid is heated to 80-100 °C.

    • Ethyl acrylate (1.1 eq) is added dropwise to the heated mixture with stirring.

    • The reaction is continued at this temperature for 12-24 hours.

    • After cooling, the reaction mixture is purified by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of 3-(4-Bromophenylamino)propanoic acid

  • Materials: Ethyl 3-(4-bromophenylamino)propanoate, sodium hydroxide, ethanol, water.

  • Procedure:

    • The ester from the previous step is dissolved in a mixture of ethanol and water.

    • Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

    • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the amino acid.

    • The product is collected by filtration, washed with cold water, and dried.

Step 3 & 4: Synthesis of this compound

  • Materials: 3-(4-Bromophenylamino)propanoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • The dried amino acid is added portion-wise to preheated polyphosphoric acid (80-90 °C) with vigorous stirring.

    • The temperature is increased to 120-140 °C and maintained for 1-2 hours.

    • The reaction is worked up in the same manner as described in Route 1, Step 2, by pouring onto ice, followed by filtration, washing, and drying of the product. Purification is achieved by recrystallization.

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Beckmann rearrangement route is shorter, but its feasibility is contingent on the commercial availability of 6-bromo-1-tetralone. The intramolecular cyclization route, while longer, starts from the more common and inexpensive 4-bromoaniline, but may require more extensive optimization of the cyclization step to achieve high yields. For large-scale production, the efficiency of the ring-closure in Route 2 would be a critical factor to consider.

Cross-Validation of Analytical Methods for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The information presented is a synthesis of established methodologies for structurally similar compounds, offering a framework for method development, validation, and cross-validation for this specific analyte.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is the formal process of verifying that a validated analytical method produces comparable results when performed by different laboratories, with different analysts, or using different equipment. This ensures the consistency and reliability of data throughout the drug development lifecycle. This guide will explore a hypothetical cross-validation between a robust HPLC-UV method and a highly sensitive LC-MS/MS method for the analysis of this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data from the analysis of similar brominated and halogenated benzodiazepine derivatives.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Quantification (LOQ) 5 - 20 ng/mL0.1 - 1 ng/mL
Limit of Detection (LOD) 2 - 10 ng/mL0.05 - 0.5 ng/mL
Specificity Moderate to HighVery High
Throughput ModerateHigh
Cost per Sample LowHigh

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared from known concentrations of a reference standard.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, add three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to precipitate proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ for this compound

  • Product Ions (m/z): At least two specific product ions should be monitored for quantification and confirmation.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

4. Data Analysis:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a standard curve.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key steps involved in the cross-validation of the two analytical methods described.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_scope Define Scope & Acceptance Criteria prepare_protocol Prepare Cross-Validation Protocol define_scope->prepare_protocol prepare_samples Prepare Homogeneous Sample Lots prepare_protocol->prepare_samples analyze_hplc Analyze Samples by HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze Samples by LC-MS/MS prepare_samples->analyze_lcms collect_data Collect & Tabulate Data analyze_hplc->collect_data analyze_lcms->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_criteria Compare Results Against Acceptance Criteria stat_analysis->compare_criteria generate_report Generate Cross-Validation Report compare_criteria->generate_report conclusion Conclusion on Method Comparability generate_report->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway and Experimental Workflow Visualization

As this compound is a research compound, its specific biological signaling pathways are not well-documented. However, the general process of analytical method validation, which is a core component of this guide, can be visualized.

AnalyticalMethodValidation cluster_development Method Development cluster_application Method Application select_method Select Analytical Technique (HPLC/LC-MS) optimize_params Optimize Method Parameters select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range optimize_params->linearity accuracy Accuracy optimize_params->accuracy precision Precision (Repeatability & Intermediate) optimize_params->precision lod_loq LOD & LOQ optimize_params->lod_loq robustness Robustness optimize_params->robustness routine_analysis Routine Sample Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis cross_validation Cross-Validation routine_analysis->cross_validation

Caption: The process of analytical method validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will be dictated by the specific analytical needs. HPLC-UV provides a cost-effective and robust method for routine analysis of less complex samples. In contrast, LC-MS/MS offers superior sensitivity and selectivity, which is essential for analyzing samples with low analyte concentrations or complex matrices. Successful cross-validation between these two methods will ensure data integrity and consistency across different stages of research and development, ultimately contributing to a more robust and reliable analytical control strategy.

The Evolving Landscape of PARP Inhibition: A Comparative Analysis of Established Inhibitors and an Inquiry into a Novel Benzo[b]azepin-2-one Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature and available data reveals no evidence of PARP (Poly (ADP-ribose) polymerase) inhibitory activity for the compound 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. As such, a direct comparison with established PARP inhibitors is not feasible at this time. This guide will, therefore, focus on providing a detailed comparative analysis of four clinically approved and well-characterized PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Additionally, we will explore the broader potential of the benzo-azepine scaffold in the context of PARP inhibition.

This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a structured comparison of key PARP inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

A Comparative Overview of Leading PARP Inhibitors

The development of PARP inhibitors has marked a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. These inhibitors exploit the concept of synthetic lethality, where the inhibition of PARP in combination with a pre-existing DNA repair defect leads to cancer cell death.[1][2][3] The four inhibitors discussed below have gained regulatory approval and are at the forefront of clinical use.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Olaparib, Rucaparib, Niraparib, and Talazoparib against PARP1 and PARP2 enzymes. It is important to note that these values can vary between different studies and experimental conditions.

InhibitorTargetIC50 (nM)Reference
Olaparib PARP11 - 5[4]
PARP21 - 5[4]
Rucaparib PARP11.4[5]
PARP2-
PARP3-[6]
Niraparib PARP13.8[7]
PARP22.1[7]
Talazoparib PARP10.57[8]
PARP2-

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors primarily function through two distinct mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: All PARP inhibitors bind to the catalytic domain of the PARP enzyme, competing with the natural substrate NAD+. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[9][10][11][12][13][14][15][16][17][18]

  • PARP Trapping: A more cytotoxic mechanism involves the trapping of the PARP enzyme on the DNA at the site of damage.[8][19] This "trapped" PARP-DNA complex can interfere with DNA replication and transcription, leading to the formation of double-strand breaks (DSBs) and subsequent cell death, particularly in cells with deficient homologous recombination repair.[8][19] The potency of PARP trapping varies among different inhibitors, with Talazoparib being recognized as a particularly potent PARP trapper.[8][19]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR PAR Chains PARP1->PAR catalyzes synthesis of Catalytic_Inhibition Catalytic Inhibition PARP1->Catalytic_Inhibition leads to PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate PARPi PARP Inhibitor PARPi->PARP1 binds to Catalytic_Inhibition->PAR inhibits formation DSB Double-Strand Break (DSB) PARP_Trapping->DSB causes Cell_Death Cell Death DSB->Cell_Death induces in HR-deficient cells

Fig. 1: Mechanism of PARP Inhibition

Experimental Protocols

Standardized assays are essential for the evaluation and comparison of PARP inhibitors. Below are generalized protocols for common in vitro and in vivo experiments.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Workflow:

In_Vitro_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with histones Start->Coat_Plate Block_Plate Block plate Coat_Plate->Block_Plate Add_Reagents Add PARP1 enzyme, activated DNA, and biotinylated NAD+ Block_Plate->Add_Reagents Add_Inhibitor Add test inhibitor (e.g., Olaparib) Add_Reagents->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate Add chemiluminescent substrate Add_Strep_HRP->Add_Substrate Measure_Signal Measure luminescence Add_Substrate->Measure_Signal Analyze_Data Analyze data (IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Fig. 2: In Vitro PARP1 Assay Workflow

Detailed Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Enzyme Reaction: Add the PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well. For the test wells, add varying concentrations of the PARP inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). After another incubation and wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Studies

Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of PARP inhibitors in a living organism.

Workflow:

In_Vivo_Study_Workflow Start Start Implant_Tumor Implant human tumor cells (e.g., BRCA-mutant) subcutaneously in mice Start->Implant_Tumor Tumor_Growth Allow tumors to reach a palpable size Implant_Tumor->Tumor_Growth Randomize_Mice Randomize mice into treatment groups (vehicle, inhibitor) Tumor_Growth->Randomize_Mice Administer_Treatment Administer PARP inhibitor (e.g., oral gavage) daily Randomize_Mice->Administer_Treatment Monitor_Mice Monitor tumor volume and body weight regularly Administer_Treatment->Monitor_Mice Endpoint Endpoint: Tumor size reaches limit or study duration ends Monitor_Mice->Endpoint Analyze_Data Analyze tumor growth inhibition (TGI) and statistical significance Endpoint->Analyze_Data End End Analyze_Data->End

Fig. 3: In Vivo Efficacy Study Workflow

Detailed Methodology:

  • Cell Culture and Implantation: Culture a human cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutation). Implant a specific number of cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, PARP inhibitor at different doses).

  • Drug Administration: Administer the PARP inhibitor and vehicle control according to the planned schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment duration. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

The Benzo-azepine Scaffold in PARP Inhibition

While no data currently links this compound to PARP inhibition, the broader class of benzo-azepine derivatives has been explored for this therapeutic target. For instance, research has been conducted on novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors.[20][21] These studies have demonstrated that compounds with this core structure can exhibit potent anti-proliferative and PARP-1 inhibitory activities.[20][21] This suggests that the benzo-azepine scaffold may hold promise for the design of new and effective PARP inhibitors, warranting further investigation into the structure-activity relationships of this chemical class.

Conclusion

The field of PARP inhibition continues to be a dynamic and impactful area of oncology research and drug development. While Olaparib, Rucaparib, Niraparib, and Talazoparib have established themselves as important therapeutic agents, the search for novel inhibitors with improved potency, selectivity, and pharmacological properties is ongoing. Although this compound is not currently recognized as a PARP inhibitor, the exploration of related benzo-azepine structures highlights a potential avenue for future research. This guide provides a foundational comparison of the leading PARP inhibitors and underscores the importance of rigorous experimental evaluation in the quest for the next generation of targeted cancer therapies.

References

Benchmarking 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide for CNS Agent Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one against established central nervous system (CNS) agents. Due to the limited publicly available pharmacological data on this specific compound, this document serves as a roadmap for its evaluation. By juxtaposing its potential pharmacological profile with well-characterized drugs such as Diazepam, a classic benzodiazepine, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), researchers can effectively position this new chemical entity within the landscape of CNS therapeutics.

Comparative Pharmacological Data

To ascertain the CNS activity profile of this compound, a series of in vitro assays are required. The following tables present the established data for our benchmark compounds, Diazepam and Fluoxetine, and highlight the necessary experimental data to be generated for the target compound.

Table 1: Receptor Binding Affinity

CompoundPrimary TargetRadioligandKi (nM)Reference
This compound To be determinedTo be determinedTo be determined
DiazepamGABA-A Receptor (Benzodiazepine Site)[3H]Flunitrazepam~4-10[1][2]
FluoxetineSerotonin Transporter (SERT)[3H]Citalopram0.8 - 8.5[3][4]

Table 2: Functional Activity

CompoundPrimary TargetAssay TypeEC50 / IC50 (nM)Efficacy / Inhibition (%)Reference
This compound To be determinedTo be determinedTo be determinedTo be determined
DiazepamGABA-A ReceptorElectrophysiology (GABA potentiation)~72 (direct activation at high conc.)Positive Allosteric Modulator[5]
FluoxetineSerotonin Transporter (SERT)[3H]Serotonin Uptake Inhibition16 - 46~100%[6]

Experimental Protocols

Detailed methodologies are crucial for generating robust and comparable data. The following are standard protocols for characterizing compounds acting on the GABA-A receptor and the serotonin transporter.

GABA-A Receptor Binding Assay (Benzodiazepine Site)

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat or mouse whole brain membranes (or specific brain regions like the cortex).

  • Radioligand: [3H]Flunitrazepam.

  • Non-specific binding control: Clonazepam (1 µM).

  • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test compound: this compound at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare brain membrane homogenates according to standard protocols.

  • In a 96-well plate, add the membrane preparation, [3H]Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For non-specific binding, add an excess of unlabeled Clonazepam.

  • Incubate the mixture at 4°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of this compound for the serotonin transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [3H]Citalopram or [125I]β-CIT.[7]

  • Non-specific binding control: Fluoxetine (10 µM).

  • Assay buffer: Phosphate-buffered saline (PBS) with CaCl2 and MgCl2.

  • Test compound at various concentrations.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Culture and harvest HEK293-hSERT cells. Prepare cell membranes.

  • In a 96-well plate, combine the cell membranes, radioligand, and the test compound at a range of concentrations. For non-specific binding, use an excess of unlabeled Fluoxetine.

  • Incubate at room temperature for 60-90 minutes.

  • Filter the reaction mixture through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data to determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

Objective: To assess the functional inhibition of the serotonin transporter by this compound.

Materials:

  • JAR (human choriocarcinoma placental) cells, which endogenously express hSERT, or other suitable cell lines.[6]

  • [3H]Serotonin (5-HT).

  • Assay buffer (Krebs-Ringer-HEPES buffer).

  • Test compound at various concentrations.

  • Reference inhibitor: Fluoxetine.

  • Cell culture plates and a microplate scintillation counter.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or Fluoxetine for 15-30 minutes at 37°C.

  • Initiate the uptake by adding [3H]Serotonin to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a microplate scintillation counter.

  • Determine the concentration-dependent inhibition of serotonin uptake and calculate the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental approach, the following diagrams are provided.

GABAA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Diazepam Diazepam Diazepam->Benzodiazepine_Site Binds 6-Bromo-azepinone 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one 6-Bromo-azepinone->Benzodiazepine_Site Hypothesized Binding

Caption: GABA-A Receptor Signaling Pathway.

SERT_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft Serotonin (5-HT) Serotonin_vesicle->Synaptic_Cleft Serotonin Release SERT Serotonin Transporter (SERT) SERT->Serotonin_vesicle Reuptake Synaptic_Cleft->SERT Binding Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor Binding Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits 6-Bromo-azepinone 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one 6-Bromo-azepinone->SERT Potential Inhibition

Caption: Serotonin Transporter (SERT) Mechanism.

Experimental_Workflow start Novel Compound: 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one primary_screening Primary Screening: Receptor Binding Assays (GABA-A, SERT, Dopamine, etc.) start->primary_screening hit_identification Hit Identification (Significant Binding Affinity?) primary_screening->hit_identification functional_assays Functional Assays (e.g., Reuptake Inhibition, Electrophysiology) hit_identification->functional_assays Yes no_activity No Significant Activity hit_identification->no_activity No lead_optimization Lead Optimization functional_assays->lead_optimization

Caption: CNS Drug Discovery Workflow.

By following the outlined experimental protocols and comparing the resulting data with the provided benchmarks for Diazepam and Fluoxetine, researchers can effectively characterize the CNS activity of this compound and determine its therapeutic potential.

References

Validating the Purity of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of orthogonal analytical methods for validating the purity of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one , a key intermediate in pharmaceutical synthesis. By employing methods with different separation and detection principles, a more complete and accurate purity profile can be achieved.

The principle of orthogonal validation lies in the use of multiple, distinct analytical techniques to assess the same attribute, in this case, purity. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. This guide will delve into the application, experimental protocols, and comparative performance of four such methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Orthogonal_Validation cluster_methods Orthogonal Analytical Methods HPLC HPLC (Chromatography) Purity Comprehensive Purity Profile HPLC->Purity GCMS GC-MS (Chromatography/Mass Spec) GCMS->Purity qNMR qNMR (Spectroscopy) qNMR->Purity DSC DSC (Thermal Analysis) DSC->Purity Compound 6-Bromo-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->HPLC Compound->GCMS Compound->qNMR Compound->DSC

Figure 1: Conceptual workflow of orthogonal purity validation.

Comparative Analysis of Orthogonal Methods

The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte and the potential impurities. This compound is a crystalline solid with a molecular weight of 240.10 g/mol , containing a bromine atom and a lactam functional group. These features make it amenable to a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical purity analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-volatile and thermally labile compounds like the target molecule, HPLC is often the primary method for purity determination.

Experimental Protocol: HPLC

A reversed-phase HPLC method is proposed for the analysis of this compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

HPLC_Workflow Sample Sample Preparation (1 mg/mL in Methanol) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC UV UV Detection (254 nm) HPLC->UV Data Data Analysis (Peak Integration, Area %) UV->Data

Figure 2: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the target molecule has a relatively high boiling point, it may be amenable to GC-MS analysis, particularly for the identification of volatile impurities. Derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C, hold for 5 min.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: 1 mg/mL in Dichloromethane.

GCMS_Workflow Sample Sample Preparation (1 mg/mL in DCM) GC Gas Chromatograph (HP-5MS Column, Temp Program) Sample->GC MS Mass Spectrometer (EI, m/z 40-500) GC->MS Data Data Analysis (Library Search, Peak Area %) MS->Data

Figure 3: Experimental workflow for GC-MS purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[1] It is a primary ratio method and does not require a reference standard of the analyte itself, making it invaluable for novel compounds.

Experimental Protocol: qNMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation: Accurately weigh ~15 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse sequence: zg30 (or equivalent).

    • Relaxation delay (d1): 30 s.

    • Number of scans: 16.

  • Data Processing: Manual phasing and baseline correction. Integration of a well-resolved analyte proton signal and the olefinic proton signal of maleic acid.

qNMR_Workflow Sample Sample Preparation (Analyte + Internal Standard in DMSO-d6) NMR NMR Spectrometer (400 MHz, 30° pulse, d1=30s) Sample->NMR Processing Data Processing (Phasing, Baseline Correction, Integration) NMR->Processing Calculation Purity Calculation (Based on Integral Ratios) Processing->Calculation DSC_Workflow Sample Sample Preparation (1-3 mg in sealed Al pan) DSC DSC Instrument (Ramp at 1 °C/min) Sample->DSC Melting Measure Heat Flow during Melting DSC->Melting Calculation Purity Calculation (van't Hoff Equation) Melting->Calculation

References

Comparative Docking Analysis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Analogs as Potential GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a representative example based on established methodologies for similar compounds. The quantitative data presented is hypothetical and for illustrative purposes, as specific experimental docking studies on 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one analogs are not publicly available at the time of this publication.

This guide provides a comparative analysis of hypothetical this compound analogs, evaluating their potential binding affinity to the gamma-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines and related scaffolds are known to act as allosteric modulators of the GABA-A receptor, a key target in the treatment of anxiety, seizures, and other neurological disorders.[1][2] This study employs in-silico molecular docking to predict the binding energies and interaction patterns of a series of designed analogs, providing insights for future drug design and development.

Experimental Protocols

A representative molecular docking workflow was designed based on common practices for studying benzodiazepine derivatives.[2][3][4]

Target Protein Preparation

The crystal structure of the human GABA-A receptor was obtained from the Protein Data Bank (PDB ID: 4COF).[3][5] The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger Suite. This process involved assigning bond orders, adding hydrogens, creating disulfide bonds, and removing all water molecules beyond a 5 Å radius from the heteroatoms. Any missing side chains or loops were filled in using the Prime module. Finally, the structure was subjected to a restrained energy minimization using the OPLS_2005 force field to relieve any steric clashes.[3] The binding site was defined as the allosteric site occupied by the co-crystallized ligand, benzamidine, in the 4COF structure.[3]

Ligand Preparation

The 3D structures of the this compound parent molecule and its hypothetical analogs were built using Maestro (Schrödinger Suite). The ligands were then prepared using the LigPrep tool. This process generates various possible ionization states at a target pH of 7.4 ± 0.2, as well as tautomers and stereoisomers. The final prepared ligand structures were energy minimized using the OPLS_2005 force field.

Molecular Docking Simulation

Molecular docking was performed using the Glide module of the Schrödinger Suite. The prepared ligands were docked into the defined binding site of the prepared GABA-A receptor structure using the Standard Precision (SP) scoring function. The docking grid was generated centered on the co-crystallized benzamidine ligand.[3] For each ligand, the top-ranked pose based on the docking score (GScore) was selected for further analysis of binding interactions. Lower docking scores indicate a more favorable predicted binding affinity.[2]

Data Presentation: Docking Scores of Analogs

The following table summarizes the hypothetical docking scores of the parent compound and its analogs against the GABA-A receptor. The substitutions on the parent scaffold are designed to explore the effects of different functional groups on binding affinity.

Compound IDSubstitution (R)Molecular FormulaDocking Score (kcal/mol)Predicted Interacting Residues
BBA-01-H (Parent)C₁₀H₁₀BrNO-7.2TYR159, PHE178
BBA-02-FC₁₀H₉BrFNO-7.5TYR159, PHE178, SER204
BBA-03-ClC₁₀H₉BrClNO-7.8TYR159, PHE178, SER204
BBA-04-CH₃C₁₁H₁₂BrNO-7.4TYR159, PHE178, ALA205
BBA-05-OHC₁₀H₁₀BrNO₂-8.1TYR159, PHE178, SER204, HIS102
BBA-06-OCH₃C₁₁H₁₂BrNO₂-7.9TYR159, PHE178, SER204
BBA-07-NH₂C₁₀H₁₁BrN₂O-8.3TYR159, PHE178, SER204, HIS102, GLU155
BBA-08-NO₂C₁₀H₉BrN₂O₃-7.0TYR159, PHE178

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of GABA-A receptor modulation and the computational workflow used in this study.

GABA_Signaling_Pathway GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Cl_ion Cl⁻ Ions GABA_A->Cl_ion Channel Opening BZD_Analog Benzo[b]azepin-2-one Analog BZD_Analog->GABA_A Allosteric Modulation Neuron Postsynaptic Neuron Cl_ion->Neuron Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway.

Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis PDB Select Target Protein (e.g., PDB: 4COF) PDB_Prep Prepare Protein (Add H, Minimize) PDB->PDB_Prep Ligands Design & Prepare Analog Library Docking Molecular Docking (Glide) Ligands->Docking PDB_Prep->Docking Scoring Calculate Docking Scores & Binding Energies Docking->Scoring Analysis Analyze Binding Poses & Interactions Scoring->Analysis Result Comparative Analysis & Lead Identification Analysis->Result

Caption: Computational docking workflow.

References

Verifying Enantiomeric Purity: A Comparative Guide for Chiral 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the quality, efficacy, and safety of potential therapeutic agents. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Comparative Analysis of Leading Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound derivatives hinges on factors such as the required accuracy, sample throughput, and available instrumentation. While Chiral HPLC is a widely adopted and robust method, NMR spectroscopy offers a valuable alternative, particularly when chromatographic methods prove challenging.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[2]Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, resulting in distinct chemical shifts in the NMR spectrum.[3]
Sample Preparation Typically involves dissolving the sample in a suitable mobile phase.Requires dissolving the analyte and the CSA in a suitable deuterated solvent.
Analysis Time Generally ranges from 10 to 30 minutes per sample.[2]Can be faster than HPLC, with data acquisition often taking only a few minutes.
Resolution High resolution is achievable with a wide variety of commercially available chiral stationary phases.[4]Resolution of signals is dependent on the choice of CSA and the specific analyte, and may require optimization of concentration and temperature.
Sensitivity High sensitivity, especially when coupled with UV or mass spectrometry detectors.[5][6]Generally lower sensitivity compared to HPLC, requiring higher sample concentrations.
Instrumentation Requires a dedicated HPLC system with a chiral column.[7]Requires a high-field NMR spectrometer.
Advantages Robust, widely applicable, and highly accurate for quantitative analysis.[6]Fast, non-destructive, and can be complementary to HPLC for difficult separations.
Disadvantages Method development can be time-consuming, and chiral columns can be expensive.[4]Lower sensitivity, potential for peak overlap, and the cost of chiral solvating agents.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the determination of enantiomeric excess of a this compound derivative. Optimization of the mobile phase composition and choice of chiral stationary phase will be necessary for specific derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.

  • Mobile Phase: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

  • Sample: A solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. A typical starting mobile phase could be a mixture of n-hexane and IPA (e.g., 90:10 v/v).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Elution and Detection: Elute the enantiomers isocratically and monitor the absorbance at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method relies on the formation of diastereomeric complexes that can be distinguished by NMR. The choice of CSA is crucial for achieving sufficient separation of the signals.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • Chiral Solvating Agent (CSA): Examples include (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or other commercially available chiral solvating agents.

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or another suitable solvent that dissolves both the analyte and the CSA.

  • Sample: The this compound derivative.

Procedure:

  • Sample Preparation: Prepare a solution of the analyte (e.g., 10 mM) in the deuterated solvent in an NMR tube.[1]

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add a molar excess of the CSA (e.g., 1.5 to 2 equivalents) to the NMR tube.[1]

  • Acquire Complex Spectrum: Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should lead to the splitting of one or more proton signals of the analyte.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate the areas of these two signals. The enantiomeric excess (% ee) is calculated using the same formula as for HPLC, based on the integration values.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both Chiral HPLC and NMR with CSA methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Derivative in Mobile Phase Injection Inject Sample Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Chiral HPLC experimental workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Analyte Dissolve Derivative in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Analyte->Add_CSA Acquisition Acquire 1H NMR Spectrum Add_CSA->Acquisition Integration Integrate Diastereomeric Signals Acquisition->Integration Calculation Calculate % ee Integration->Calculation

Caption: NMR with CSA experimental workflow.

References

Comparative Guide to the Reproducibility of Experiments Using 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a synthetic heterocyclic compound of interest in drug discovery. Due to a lack of extensive publicly available data on this specific molecule, this guide draws comparisons with closely related benzazepinone and benzodiazepine derivatives for which experimental data are available. The focus is on synthetic accessibility and potential biological activities, highlighting areas where reproducibility can be a key challenge.

Introduction

This compound belongs to the benzazepinone class of compounds, which are scaffolds known to exhibit a range of biological activities. The reproducibility of synthesizing and evaluating such compounds is critical for their advancement as potential therapeutic agents. This guide will delve into the synthetic methodologies and biological assays relevant to this class of molecules, providing a framework for assessing experimental consistency.

Synthetic Reproducibility

General Synthetic Considerations for Benzazepinones:

The synthesis of benzazepinone cores often involves multi-step sequences that can be susceptible to variations in yield and purity. Key factors influencing reproducibility include:

  • Starting Material Quality: Purity of reactants and reagents is paramount.

  • Reaction Conditions: Strict control of temperature, reaction time, and atmospheric conditions is crucial.

  • Purification Methods: The choice and execution of purification techniques (e.g., chromatography, recrystallization) can significantly impact the final product's purity and, consequently, the reproducibility of subsequent biological assays.

A Representative Synthetic Workflow for a Related Compound is outlined below:

cluster_synthesis Synthetic Workflow Example start Starting Material (e.g., 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one) step1 Reaction with PCl5 and I2 start->step1 Chloroform, 0-5°C step2 Bromination (Br2) step1->step2 Reflux step3 Work-up and Purification step2->step3 Partitioning & Chromatography product Product (3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one) step3->product

Caption: A generalized synthetic workflow for a brominated benzazepinone.

Comparative Biological Activity and Assay Reproducibility

Benzazepinone and benzodiazepine derivatives have been investigated for various biological activities. This section compares potential activities and the reproducibility of the assays used.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibitors are used in cancer therapy. The potency of PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).

Table 1: Comparative IC50 Values of Known PARP1 Inhibitors

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference
OlaparibMDA-MB-436Breast CancerMutant4.2[3]
RucaparibCapan-1Pancreatic CancerMutant0.6[3]
TalazoparibMX-1Breast CancerWild Type0.001[2]
Niraparib22Rv1Prostate CancerWild Type0.003[2]

Note: IC50 values can vary between studies due to different experimental conditions.[1]

Experimental Protocol: PARP1 Inhibition Assay (Chemiluminescent)

A common method for assessing PARP1 inhibition is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[1]

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Setup: Add PARP1 enzyme, activated DNA, biotinylated NAD+, and the test compound (e.g., this compound) at various concentrations.

  • Detection: Use streptavidin-conjugated horseradish peroxidase (HRP) to bind to the biotinylated histones, followed by the addition of a chemiluminescent HRP substrate.

  • Data Analysis: Measure the light produced, which is proportional to PARP1 activity. Calculate the IC50 value from the dose-response curve.

Reproducibility Considerations:

  • Enzyme Activity: The specific activity of the PARP1 enzyme can vary between batches.

  • Substrate Quality: The quality of histones and activated DNA can affect results.

  • Assay Conditions: Incubation times, temperatures, and reagent concentrations must be precisely controlled.

cluster_parp PARP1 Inhibition Assay Workflow start Histone-coated Plate step1 Add PARP1, DNA, Biotin-NAD+, Inhibitor start->step1 step2 Incubation step1->step2 step3 Add Streptavidin-HRP step2->step3 step4 Add Chemiluminescent Substrate step3->step4 end Measure Luminescence step4->end

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogen metabolism and a target for type 2 diabetes treatment.

Table 2: Comparative IC50 Values of Known Glycogen Phosphorylase Inhibitors

InhibitorEnzyme SourceIC50 (µM)Reference
CP-91149Rabbit Muscle GPa0.09 ± 0.04[4]
CaffeineHuman Liver GPa240[4]
Ellagic AcidRabbit Muscle GPa3.2 ± 0.5[4]
QuercetagetinDephosphorylated GP (GPb)9.7[5]

Experimental Protocol: Glycogen Phosphorylase Inhibition Assay (Colorimetric)

GP activity can be measured by monitoring the colorimetric determination of inorganic phosphate derived from glucose 1-phosphate.[4]

  • Enzyme Preparation: Prepare a solution of rabbit muscle glycogen phosphorylase a (GPa).

  • Reaction Mixture: In a 96-well plate, incubate the enzyme with the test compound at various concentrations.

  • Initiate Reaction: Add a buffer solution containing glucose 1-phosphate and glycogen.

  • Detection: After incubation, add a reagent for colorimetric phosphate quantitation (e.g., BIOMOL® Green).

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value.

Reproducibility Considerations:

  • Enzyme Purity: The purity of the glycogen phosphorylase enzyme is critical.

  • Substrate Concentrations: The concentrations of glycogen and glucose 1-phosphate must be consistent.

  • Assay Buffer: The pH and composition of the assay buffer can influence enzyme activity.

Nrf2 Signaling Pathway Activation

The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. The activation of this pathway can be assessed by measuring the expression of downstream target genes like heme oxygenase-1 (HO-1).

Experimental Protocol: Nrf2 Activation Assay (Western Blot)

  • Cell Culture and Treatment: Treat cells (e.g., human monocytic THP-1 cells) with the test compound.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Nrf2 and HO-1.

  • Data Analysis: Quantify the protein band intensities to determine the level of Nrf2 activation.

Reproducibility Considerations:

  • Cell Line Integrity: Use a consistent cell line and passage number.

  • Antibody Specificity: The specificity and lot-to-lot variability of antibodies can impact results.

  • Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to normalize protein levels.

cluster_nrf2 Nrf2 Signaling Pathway stress Oxidative Stress (or Activator Compound) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nrf2->are ho1 HO-1 Gene Expression are->ho1 Activation antioxidant Antioxidant Response ho1->antioxidant

References

Safety Operating Guide

Safe Disposal of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and promote a culture of safety.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound[1][2]:

  • Safety Goggles: To protect eyes from potential splashes[1][2].

  • Lab Coat: To protect skin and clothing[1][2].

  • Nitrile Gloves: To prevent skin contact[1][2].

  • Closed-toe Shoes: To protect feet from spills[1][2].

Engineering Controls:

  • Fume Hood: All handling of this compound should be conducted in a properly functioning fume hood to prevent inhalation of any potential vapors or dust[1].

  • Ventilation: Ensure the laboratory is well-ventilated[1].

Emergency Procedures:

  • Skin Contact: In case of skin contact, wash the affected area immediately with soap and plenty of water and seek medical attention[3].

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[3][4].

  • Inhalation: If inhaled, move the individual to fresh air and seek medical attention[3].

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[3][5].

  • Spills: In the event of a spill, contain the leak and soak it up with an inert absorbent material. Place the contaminated material in a sealed bag, tag it as hazardous waste, and request disposal through your institution's Environmental Health and Safety (EHS) department[6].

II. Waste Characterization and Segregation

Proper waste segregation is a critical step in the safe disposal of laboratory chemicals. This compound falls into the category of halogenated organic waste .

  • Halogenated Organic Waste: This category includes organic compounds containing bromine, chlorine, fluorine, or iodine[1][7]. These wastes must be collected separately from non-halogenated organic wastes[6][7].

  • Incompatible Wastes: Do not mix halogenated organic waste with other waste streams such as acids, bases, or oxidizers to prevent dangerous chemical reactions[7].

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Container Selection and Labeling:

  • Obtain a Designated Waste Container: Request a specifically designated and compatible waste container from your institution's EHS department. These are often color-coded (e.g., green-labeled carboys for halogenated organic waste)[7][8].

  • Inspect the Container: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid[8].

  • Affix a Hazardous Waste Tag: Before adding any waste, securely attach a hazardous waste tag to the container[6][8].

2. Waste Accumulation:

  • Accurate Labeling: As waste is added to the container, meticulously fill out the hazardous waste tag. Include the full chemical name ("this compound"), concentration, and the date the waste was first added.

  • Secure Storage: Keep the waste container tightly closed when not in use[4][6]. Store it in a designated and well-ventilated satellite accumulation area within the laboratory[9].

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of any potential leaks.

3. Requesting Waste Pickup:

  • Monitor Fill Level: Do not overfill the waste container. A general guideline is to fill it to no more than 75-80% of its capacity.

  • Timely Disposal Request: Submit a hazardous waste pickup request to your institution's EHS department when the container is nearing its fill limit or according to your institution's specific guidelines.

4. Documentation:

  • Maintain Records: Keep detailed records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance[10].

IV. Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Volume (General Hazardous Waste) 55 gallons per satellite accumulation area[9]
Maximum Accumulation Volume (Acutely Toxic "P-listed" Waste) 1 quart of liquid or 1 kilogram of solid[9]
Container Fill Level Do not exceed 75-80% of the container's capacityGeneral laboratory best practice
Waste Storage Time Limit Varies by institution and regulation; consult your EHS department.[11]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_storage Storage & Pickup start Start: Handling 6-Bromo-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Step 1 fume_hood Work in a Fume Hood ppe->fume_hood Step 2 waste_generated Waste Generated fume_hood->waste_generated Step 3 characterize Characterize as Halogenated Organic Waste waste_generated->characterize Step 4 get_container Obtain Designated Halogenated Waste Container characterize->get_container Step 5 label_container Affix and Fill Out Hazardous Waste Tag get_container->label_container Step 6 add_waste Add Waste to Container label_container->add_waste Step 7 close_container Keep Container Securely Closed add_waste->close_container Step 8 store_waste Store in Satellite Accumulation Area close_container->store_waste Step 9 monitor_fill Monitor Fill Level (≤ 80% full) store_waste->monitor_fill Step 10 request_pickup Request Waste Pickup from EHS monitor_fill->request_pickup Step 11 end End: Waste Disposed of by EHS request_pickup->end Step 12

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.